3-Oxo-OPC8-CoA
Description
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Properties
Molecular Formula |
C39H62N7O19P3S |
|---|---|
Molecular Weight |
1057.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate |
InChI |
InChI=1S/C39H62N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-24,26,28,32-34,38,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,26-,28+,32+,33+,34-,38+/m0/s1 |
InChI Key |
YYCCMACTOAJGGW-OZVHGMPNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the 3-Oxo-OPC8-CoA Biosynthesis Pathway in Arabidopsis thaliana
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Executive Summary
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical lipid-derived hormones that regulate a vast array of developmental processes and defense responses in plants. The biosynthesis of JA from its precursor, 12-oxo-phytodienoic acid (OPDA), occurs primarily within the peroxisome through a series of enzymatic reactions analogous to fatty acid β-oxidation. A key intermediate in this pathway is 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA). This technical guide provides an in-depth examination of the core enzymatic steps leading to the synthesis of this compound in Arabidopsis thaliana, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
The Core Biosynthetic Pathway: From OPDA to this compound
The synthesis of this compound is a multi-step process localized within the peroxisome. It begins with the reduction of OPDA and proceeds through CoA ligation and the initial steps of β-oxidation.
-
Reduction of OPDA: The pathway initiates with the import of OPDA, synthesized in the chloroplast, into the peroxisome. Inside the peroxisome, the enzyme 12-oxophytodienoate reductase 3 (OPR3) catalyzes the reduction of the cyclopentenone ring of (9S,13S)-12-oxophytodienoic acid (OPDA) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1][2] This step is crucial, and OPR3 is considered the primary isoenzyme responsible for JA biosynthesis.[1][3]
-
CoA Ligation: The resulting OPC-8:0 is then activated by ligation to Coenzyme A. This reaction is catalyzed by OPC-8:0 CoA ligase 1 (OPCL1) , an acyl-activating enzyme, yielding OPC-8:0-CoA.[4][5] This activation is an essential prerequisite for the subsequent β-oxidation steps.[5][6]
-
β-Oxidation (First Cycle): OPC-8:0-CoA serves as the substrate for the β-oxidation machinery.[2]
-
Dehydrogenation: Acyl-CoA Oxidase (ACX) introduces a double bond between the α and β carbons of the octanoic acid side chain.[2][7] In Arabidopsis, ACX1 and ACX5 are implicated in JA biosynthesis.[8][9]
-
Hydration & Dehydrogenation: The Multifunctional Protein (MFP) , which possesses both enoyl-CoA hydratase and β-hydroxy-acyl-CoA dehydrogenase activities, hydrates the double bond and then oxidizes the resulting hydroxyl group to a ketone.[6][7] This two-step action by MFP results in the formation of the target molecule, This compound . The aim1 mutant, which is deficient in an MFP isoform, shows impaired JA accumulation.[7]
-
The subsequent step, catalyzed by 3-ketoacyl-CoA thiolase (KAT) , would cleave this compound to shorten the side chain by two carbons, ultimately leading to the formation of JA after two more cycles.[7][10] KAT2 has been identified as the primary thiolase involved in this process.[7][11]
Pathway Visualization
The following diagram illustrates the enzymatic conversions from OPDA to the cleavage of this compound within the peroxisome.
Quantitative Enzyme Data
The efficiency and kinetics of the enzymes involved are crucial for understanding pathway flux. The following table summarizes available quantitative data for the key enzymes in this pathway.
| Enzyme | Gene Locus | Substrate | Km (µM) | Vmax | Notes | Citation |
| OPR3 | At2g45130 | (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 nkat (mg protein)-1 | OPR3 effectively converts the natural stereoisomer of OPDA, unlike OPR1 and OPR2. | [1] |
| OPCL1 | At1g20510 | 3-oxo-2(2'-[Z]-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0) | - | - | Shows high specificity for OPC-8:0. Also active on OPDA and other fatty acids. | [5] |
| KAT2 | At2g33150 | 3-ketoacyl-CoA | - | - | Silencing of KAT2 reduces wound-induced JA accumulation. | [7][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.
Protocol: Quantification of Jasmonates by UPLC-MS/MS
This protocol is adapted from methodologies for sensitive quantification of jasmonates and related oxylipins.[12][13]
Objective: To accurately measure the concentration of OPDA, JA, and other intermediates in Arabidopsis leaf tissue.
Materials:
-
Arabidopsis leaf tissue
-
Liquid nitrogen
-
Extraction solvent: 2-propanol/H₂O/HCl (2:1:0.002, v/v/v)
-
Dichloromethane
-
Internal standards (e.g., D₂-JA, D₆-JA-Ile)
-
UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS)
-
C18 reverse-phase column
Procedure:
-
Sample Harvest: Harvest approximately 100 mg of leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction: a. To the powdered tissue, add 1 mL of ice-cold extraction solvent and the internal standards. b. Vortex thoroughly and shake for 30 minutes at 4°C. c. Add 1 mL of dichloromethane, vortex, and shake for an additional 30 minutes at 4°C. d. Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.
-
Phase Separation: a. Carefully transfer the lower organic phase (containing the jasmonates) to a new tube. b. Re-extract the aqueous phase and pellet with another 0.5 mL of dichloromethane. c. Combine the organic phases.
-
Drying and Reconstitution: a. Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. b. Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v).
-
UPLC-MS/MS Analysis: a. Inject 5-10 µL of the reconstituted sample onto the UPLC-MS/MS system. b. Use a gradient elution program with mobile phases typically consisting of water and acetonitrile, both with 0.1% formic acid. c. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte and internal standard.
-
Quantification: Construct a standard curve using authentic standards and calculate the concentration of each analyte in the original sample based on the peak area ratio to the corresponding internal standard.
Protocol: OPR3 Enzyme Activity Assay
This protocol is based on the stereospecific assay used to characterize OPR3 function.[1]
Objective: To measure the in vitro enzymatic activity of OPR3 by monitoring substrate conversion.
Materials:
-
Recombinant OPR3 enzyme (expressed in E. coli)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0
-
Substrate: (9S,13S)-12-oxophytodienoic acid (OPDA)
-
Cofactor: NADPH
-
Stop Solution: 1 M HCl
-
Ethyl acetate (B1210297)
-
HPLC system with a chiral column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
800 µL Assay Buffer
-
100 µL NADPH solution (final concentration ~200 µM)
-
Recombinant OPR3 enzyme (e.g., 1-5 µg)
-
-
Initiate Reaction: Start the reaction by adding 100 µL of OPDA substrate (final concentration ranging from 10-100 µM).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding 50 µL of Stop Solution to acidify the mixture.
-
Product Extraction: a. Add 500 µL of ethyl acetate and vortex vigorously for 1 minute. b. Centrifuge at 10,000 x g for 2 minutes to separate phases. c. Transfer the upper ethyl acetate phase to a new tube.
-
Analysis: a. Evaporate the ethyl acetate under nitrogen gas. b. Reconstitute the residue in a small volume of the HPLC mobile phase. c. Inject the sample onto an HPLC equipped with a chiral column to separate the stereoisomers of the product (OPC-8:0) from the substrate (OPDA). d. Quantify the product peak area to determine the rate of reaction (Vmax) and calculate the Michaelis-Menten constant (Km) by varying the substrate concentration.
Protocol: Gene Expression Analysis by qRT-PCR
This protocol outlines a standard workflow for analyzing the expression of genes like OPR3 and OPCL1 in response to stimuli.[14][15]
Objective: To quantify the relative transcript abundance of JA biosynthesis genes.
Materials:
-
Arabidopsis tissue (e.g., from wounded or control plants)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit)
-
DNase I
-
cDNA synthesis kit (e.g., using reverse transcriptase)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for target genes (OPR3, OPCL1, etc.) and a reference gene (e.g., ACTIN2)
-
Quantitative PCR instrument
Procedure:
-
RNA Extraction: a. Harvest ~100 mg of tissue, flash-freeze in liquid nitrogen, and grind to a powder. b. Extract total RNA using a commercial kit according to the manufacturer's instructions. c. Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.
-
RNA Quantification and Quality Check: a. Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. b. Check RNA integrity by running a sample on an agarose (B213101) gel.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix in a 96-well plate: SYBR Green Master Mix, forward and reverse primers (final concentration ~0.2-0.5 µM), and diluted cDNA template. b. Run the plate on a qPCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). c. Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) for each reaction. b. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene expression.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the jasmonate pathway in response to an external stimulus.
References
- 1. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. uniprot.org [uniprot.org]
- 5. Jasmonates meet fatty acids: functional analysis of a new acyl-coenzyme A synthetase family from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 8. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Analysis of defense signals in Arabidopsis thaliana leaves by ultra-performance liquid chromatography/tandem mass spectrometry: jasmonates, salicylic acid, abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
The Role of 3-Oxo-OPC8-CoA in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) is a critical intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone regulating plant defense and development. While its primary function is understood as a precursor to JA, emerging research into the signaling roles of other jasmonate pathway intermediates suggests a potential for more direct involvement in plant immunity. This technical guide provides an in-depth analysis of the current understanding of this compound's function, situated within the broader context of the jasmonate signaling network. It details the enzymatic steps leading to its formation and subsequent conversion, summarizes available quantitative data on related pathway metabolites, outlines experimental protocols for the analysis of acyl-CoA molecules, and presents key signaling pathways in a visually accessible format. This document serves as a comprehensive resource for researchers investigating plant defense mechanisms and professionals in the field of drug development seeking to leverage these pathways for novel applications.
Introduction
Plants employ a sophisticated and multi-layered defense system to combat a wide array of pathogens and herbivores. A central component of this system is the jasmonate signaling pathway, which orchestrates the production of defensive compounds and the activation of defense-related genes. The biosynthesis of the active signaling molecule, jasmonoyl-isoleucine (JA-Ile), proceeds through a series of enzymatic reactions, primarily originating from α-linolenic acid. Within this pathway, the peroxisome-localized β-oxidation of 12-oxo-phytodienoic acid (OPDA) is a crucial phase. This compound emerges as a key intermediate in this process, positioned at a critical juncture leading to the formation of JA. While the downstream effects of JA are well-documented, the intrinsic biological activity of its precursors, including this compound, is an area of active investigation. Understanding the precise role of each intermediate is paramount for a complete picture of jasmonate-mediated immunity and for harnessing this pathway for agricultural and pharmaceutical purposes.
The Jasmonate Biosynthesis Pathway: The Central Role of this compound
The formation of this compound is a key step within the peroxisomal β-oxidation spiral of the jasmonate biosynthesis pathway. The process begins in the chloroplast and culminates in the production of JA, which is then conjugated to isoleucine to form the bioactive hormone JA-Ile.
The key enzymatic steps involving this compound are:
-
Formation of OPC-8:0: 12-oxo-phytodienoic acid (OPDA), synthesized in the chloroplast, is transported to the peroxisome. There, OPDA reductase 3 (OPR3) reduces the cyclopentenone ring of OPDA to form 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1]
-
Activation to OPC-8:0-CoA: OPC-8:0 is then activated by the addition of Coenzyme A (CoA), a reaction catalyzed by OPC-8:0-CoA ligase 1 (OPCL1). This step is essential for the entry of the molecule into the β-oxidation cycle.[2][3]
-
β-Oxidation Steps: OPC-8:0-CoA undergoes two enzymatic reactions of the β-oxidation spiral to yield this compound.
-
Oxidation: An acyl-CoA oxidase (ACX) introduces a double bond.
-
Hydration and Dehydrogenation: A multifunctional protein (MFP) hydrates the double bond and then oxidizes the resulting hydroxyl group to a ketone, forming this compound.
-
-
Thiolytic Cleavage: The final step in this cycle involves the enzyme 3-ketoacyl-CoA thiolase (KAT), which cleaves this compound to release acetyl-CoA and a shortened acyl-CoA (OPC-6:0-CoA).[4][5][6] This shortened molecule then re-enters the β-oxidation pathway for further processing, ultimately leading to the formation of JA.
Function of this compound in Plant Defense
Currently, the primary established role of this compound in plant defense is as an essential intermediate in the biosynthesis of JA. The production of JA and its subsequent conversion to the active form, JA-Ile, is critical for the activation of a wide range of defense responses, including the synthesis of defense compounds, reinforcement of cell walls, and induction of systemic acquired resistance.
While a direct signaling role for this compound has not been definitively established, the precedent set by its precursor, OPDA, suggests that intermediates of the jasmonate pathway can have independent signaling functions. OPDA has been shown to regulate a subset of defense genes independently of JA, through both COI1-dependent and -independent pathways.[7][8] This raises the possibility that this compound, or other β-oxidation intermediates, may also possess intrinsic signaling activities that contribute to the fine-tuning of the plant immune response.
Future research, potentially utilizing mutants that accumulate this compound or through the exogenous application of this molecule, will be necessary to elucidate any direct signaling functions.
Quantitative Data on Jasmonate Pathway Intermediates
Direct quantitative data for this compound levels in response to plant stress is limited in the current literature. However, extensive research has been conducted on its precursors and downstream products. The following table summarizes representative quantitative data for OPDA and JA in Arabidopsis thaliana, illustrating the dynamic changes in the jasmonate pathway upon stress.
| Compound | Plant Line | Treatment | Fold Change (vs. Control) | Reference |
| OPDA | Wild-type (Col-0) | Wounding (1h) | ~10-fold increase | [7] |
| opr3 mutant | Wounding (1h) | ~15-fold increase | [7] | |
| JA | Wild-type (Col-0) | Wounding (1h) | ~20-fold increase | [7] |
| opr3 mutant | Wounding (1h) | No significant increase | [7] | |
| kat2 mutant | Wounding (1h) | Reduced accumulation | [6] |
Note: The values presented are approximate and intended to illustrate trends. For precise figures, please consult the original research articles.
Experimental Protocols
The analysis of acyl-CoA molecules, including this compound, requires specialized techniques due to their low abundance and instability. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Extraction of Short-Chain Acyl-CoAs from Plant Tissues
This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs.[9][10][11][12]
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, leaves)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction buffer (e.g., 5% (w/v) 5-sulfosalicylic acid (SSA))
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Sample Collection and Homogenization:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the frozen powder to a pre-weighed microcentrifuge tube.
-
Add a known volume of ice-cold extraction buffer and the internal standards.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube.
-
-
Storage:
-
Store the extracts at -80°C until LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
General Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs.
-
Ionization Mode: Positive ESI
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.
Quantification:
The concentration of this compound is determined by comparing the peak area of the analyte to that of the known concentration of the internal standard.
Logical Relationships and Signaling
The jasmonate pathway is intricately regulated and interacts with other hormone signaling pathways to fine-tune plant defense responses. The production of this compound is a key step in the linear progression to JA, but the pathway is also subject to feedback regulation and crosstalk.
Conclusion and Future Directions
This compound holds a definitive and crucial position as an intermediate in the biosynthesis of jasmonic acid, a cornerstone of plant defense. While its function is currently understood primarily in this context, the potential for an independent signaling role remains an intriguing area for future investigation. Advances in metabolomics and the development of sensitive analytical techniques will be instrumental in precisely quantifying this compound and other β-oxidation intermediates in response to various stresses. The generation and characterization of mutants that specifically accumulate this compound will be pivotal in dissecting its potential signaling functions. A deeper understanding of the entire jasmonate biosynthetic and signaling network, including the roles of its intermediates, will provide novel avenues for the development of strategies to enhance plant resilience and for the discovery of new bioactive molecules for pharmaceutical applications.
References
- 1. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Peroxisomal β-Oxidation in the Production of Plant Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Peroxisomal beta-Oxidation in the Production of Plant Signaling Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal plant 3-ketoacyl-CoA thiolase structure and activity are regulated by a sensitive redox switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae [repository.rothamsted.ac.uk]
- 12. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Machinery of 3-Oxo-OPC8-CoA Metabolism: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the core enzymes involved in the metabolism of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), a key intermediate in the biosynthesis of the plant hormone jasmonic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant signaling, metabolic pathways, and related fields.
Introduction
The metabolism of this compound is a critical juncture in the jasmonate biosynthetic pathway, occurring within the peroxisome and involving a series of β-oxidation reactions. This pathway is responsible for the shortening of the octanoic acid side chain of the cyclopentanone (B42830) ring, ultimately leading to the formation of jasmonic acid, a potent signaling molecule involved in plant growth, development, and defense responses. Understanding the enzymes that catalyze these transformations is paramount for elucidating the regulation of jasmonate signaling and for the potential development of novel therapeutic agents targeting these pathways.
The Core Metabolic Pathway
The conversion of this compound to jasmonoyl-CoA proceeds through three successive cycles of peroxisomal β-oxidation. Each cycle consists of four enzymatic reactions catalyzed by a core set of enzymes. The pathway begins with the activation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) to its CoA ester, this compound, a reaction catalyzed by OPC-8:0-CoA ligase 1 (OPCL1).
Key Enzymes and Their Characteristics
The metabolism of this compound is orchestrated by a series of specialized enzymes. While specific kinetic data for these enzymes with jasmonate precursors as substrates are limited, this section summarizes the available quantitative information and highlights the key players in this metabolic cascade.
OPC-8:0-CoA Ligase 1 (OPCL1)
OPCL1, a member of the 4-coumarate-CoA ligase-like family, is responsible for the activation of OPC-8:0 to this compound, committing it to the β-oxidation pathway.[1] This enzyme is localized in the peroxisomes.[2] In Arabidopsis thaliana, OPCL1 is encoded by the gene At1g20510.[1]
| Substrate | kcat (s⁻¹) | Reference |
| OPC-8:0 | 1.27 | [3] |
| dnOPDA | 1.78 | [3] |
| OPDA | 1.56 | [3] |
| Tetradecanoate | 0.96 | [3] |
Table 1: Catalytic efficiencies (kcat) of Arabidopsis thaliana OPCL1 for various substrates.[3]
Acyl-CoA Oxidase (ACX)
Acyl-CoA oxidase catalyzes the first committed step of β-oxidation, the FAD-dependent dehydrogenation of the acyl-CoA thioester to a trans-2-enoyl-CoA. In tomato (Solanum lycopersicum), the isoform ACX1A has been shown to be essential for wound-induced jasmonic acid production and is active on C18 cyclopentanoid-CoA precursors.[1][4] In Arabidopsis, ACX1 and ACX5 are implicated in this step.[5] While specific kinetic parameters for this compound are not available, tomato ACX1A exhibits a preference for medium to long-chain fatty acyl-CoAs.
Multifunctional Protein (MFP)
The second and third steps of β-oxidation, enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, are carried out by a multifunctional protein (MFP). In Arabidopsis, the ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1) gene encodes a key MFP involved in jasmonate biosynthesis.[6][7] The aim1 mutant exhibits reduced levels of jasmonic acid upon wounding, confirming its essential role in the pathway.[7] Specific kinetic data for AIM1 with the intermediates of this compound metabolism are currently unavailable.
3-Ketoacyl-CoA Thiolase (KAT)
The final step in each β-oxidation cycle is the thiolytic cleavage of the 3-ketoacyl-CoA by 3-ketoacyl-CoA thiolase, releasing acetyl-CoA and a two-carbon-shorter acyl-CoA. In Arabidopsis, KAT2 is the primary thiolase involved in jasmonic acid biosynthesis.[1][8] Silencing of KAT2 expression leads to a reduction in wound-induced jasmonate accumulation.[1] While KAT2 is known to have broad substrate specificity, detailed kinetic parameters for the specific intermediates of this compound metabolism have not yet been reported.
Experimental Protocols
This section outlines general methodologies for the key experiments cited in the study of this compound metabolism enzymes.
Recombinant Protein Expression and Purification
Protocol:
-
Cloning: The full-length cDNA of the target enzyme (e.g., OPCL1, ACX1, AIM1, KAT2) is cloned into a suitable expression vector containing an affinity tag (e.g., 6xHis, GST).
-
Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Bacterial cultures are grown to mid-log phase (OD600 ≈ 0.6) and protein expression is induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG).
-
Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.
-
Purification: The soluble lysate is clarified by centrifugation and the target protein is purified by affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione-agarose for GST-tagged proteins).
-
Analysis: The purity and size of the recombinant protein are assessed by SDS-PAGE. Protein concentration is determined using a standard method (e.g., Bradford assay).
Enzyme Activity Assays
1. OPC-8:0-CoA Ligase (OPCL1) Assay (Coupled Spectrophotometric Assay):
This assay measures the formation of the CoA thioester by coupling the reaction to the oxidation of NADH.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
ATP
-
MgCl₂
-
Coenzyme A (CoA)
-
Phosphoenolpyruvate
-
NADH
-
Pyruvate kinase/Lactate dehydrogenase (coupling enzymes)
-
OPC-8:0 (substrate)
-
Purified OPCL1 enzyme
-
-
Procedure: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically. The rate of the reaction is proportional to the OPCL1 activity.
2. Acyl-CoA Oxidase (ACX) Assay (Spectrophotometric Assay):
This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of the acyl-CoA substrate.
-
Reaction Mixture:
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Horseradish peroxidase
-
A suitable chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
This compound (or other acyl-CoA substrate)
-
Purified ACX enzyme
-
-
Procedure: The reaction is initiated by the addition of the enzyme. The increase in absorbance at the appropriate wavelength for the oxidized chromogen is monitored spectrophotometrically. The rate of color development is proportional to the ACX activity.
3. Enoyl-CoA Hydratase (MFP) Assay (Spectrophotometric Assay):
This assay measures the hydration of the double bond in the enoyl-CoA substrate.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA as a general substrate, or the product of the ACX reaction)
-
Purified MFP enzyme
-
-
Procedure: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at approximately 263 nm, corresponding to the disappearance of the enoyl-CoA double bond, is monitored spectrophotometrically.
4. L-3-Hydroxyacyl-CoA Dehydrogenase (MFP) Assay (Spectrophotometric Assay):
This assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate.
-
Reaction Mixture:
-
Potassium phosphate buffer (pH 7.0)
-
NAD⁺
-
L-3-hydroxyacyl-CoA substrate (the product of the hydratase reaction)
-
Purified MFP enzyme
-
-
Procedure: The reaction is initiated by the addition of the enzyme. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.
5. 3-Ketoacyl-CoA Thiolase (KAT) Assay (Spectrophotometric Assay):
This assay measures the CoA-dependent cleavage of the 3-ketoacyl-CoA substrate.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.1)
-
MgCl₂
-
Coenzyme A (CoA)
-
3-ketoacyl-CoA substrate (the product of the dehydrogenase reaction)
-
Purified KAT enzyme
-
-
Procedure: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at approximately 303 nm, corresponding to the disappearance of the Mg²⁺-enol-chelate of the 3-ketoacyl-CoA, is monitored spectrophotometrically.
Quantitative Analysis of Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of this compound and its downstream metabolites.
Protocol Outline:
-
Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted using a suitable solvent, often an acidic methanol/water mixture, to quench enzymatic activity.
-
LC Separation: The extracted metabolites are separated using a reverse-phase liquid chromatography column (e.g., C18). A gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid) is used to elute the compounds.
-
MS/MS Detection: The eluting compounds are ionized (e.g., using electrospray ionization) and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target metabolite for high selectivity and sensitivity.
-
Quantification: Absolute quantification is achieved by using a calibration curve generated with authentic standards and by spiking samples with a known amount of a stable isotope-labeled internal standard.
Signaling Context
The jasmonate biosynthetic pathway, including the metabolism of this compound, is tightly regulated and integrated with downstream signaling events. The final product, jasmonic acid, is often converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological and defense responses.
Conclusion
The enzymatic cascade responsible for the metabolism of this compound represents a crucial control point in the biosynthesis of jasmonates. While the key enzymes have been identified, a significant opportunity exists for further research to delineate the specific kinetic properties of these enzymes with their native substrates. Such knowledge will be invaluable for a more complete understanding of the regulation of jasmonate signaling and for the development of strategies to modulate plant responses for agricultural and pharmaceutical applications. This guide provides a foundational framework for researchers to delve deeper into this important area of plant biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a peroxisomal acyl-activating enzyme involved in the biosynthesis of jasmonic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 6. Jasmonate biosynthesis in Arabidopsis thaliana requires peroxisomal beta-oxidation enzymes--additional proof by properties of pex6 and aim1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of the Jasmonate Biosynthesis Pathway: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmonates are a class of lipid-derived signaling molecules that play pivotal roles in plant growth, development, and defense against biotic and abiotic stresses. The elucidation of their biosynthesis pathway, a journey spanning several decades, represents a significant achievement in plant biology, revealing a complex and highly regulated metabolic network. This technical guide provides a comprehensive overview of the core discoveries that have shaped our understanding of jasmonate biosynthesis, with a focus on the key enzymes, experimental evidence, and methodologies that were instrumental in piecing together this crucial pathway.
The Core Biosynthesis Pathway: From Linolenic Acid to Jasmonic Acid
The biosynthesis of jasmonic acid (JA) begins with the release of α-linolenic acid from chloroplast membranes and proceeds through a series of enzymatic steps localized in both the chloroplast and the peroxisome. The canonical pathway, often referred to as the octadecanoid pathway, was first proposed by Vick and Zimmerman in the early 1980s and has since been refined through genetic and biochemical studies.[1][2][3][4]
Pathway Overview
The synthesis of jasmonic acid can be broadly divided into two main stages:
-
Chloroplast-Localized Synthesis of OPDA: The initial steps occur in the chloroplast, where α-linolenic acid is converted to the cyclic intermediate, 12-oxo-phytodienoic acid (OPDA).
-
Peroxisome-Localized Conversion of OPDA to JA: OPDA is then transported to the peroxisome, where it undergoes reduction and three cycles of β-oxidation to yield jasmonic acid.
The final step, the conjugation of JA to amino acids, most notably isoleucine to form the highly active JA-Ile, occurs in the cytoplasm.
// Enzyme nodes node [shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; LOX [label="Lipoxygenase"]; AOS [label="Allene Oxide Synthase"]; AOC [label="Allene Oxide Cyclase"]; OPR3 [label="12-oxo-phytodienoate\nReductase 3"]; ACX [label="Acyl-CoA Oxidase"]; JAR1 [label="JA-Amido Synthetase"];
// Invisible edges for layout edge [style=invis]; a_linolenic_acid -> LOX -> hpote; hpote -> AOS -> allene_oxide; allene_oxide -> AOC -> opda; opda_perox -> OPR3 -> opc8; opc8 -> ACX -> ja; ja_cyto -> JAR1 -> ja_ile; }
Figure 1: The Jasmonate Biosynthesis Pathway.
Key Enzymes and Their Discovery
The elucidation of the jasmonate biosynthesis pathway was made possible by the identification and characterization of the enzymes responsible for each catalytic step. The use of mutant analysis in model organisms like Arabidopsis thaliana and tomato has been particularly instrumental in this process.
Phospholipase A1 (PLA1) - The Initiating Step
The first committed step in jasmonate biosynthesis is the release of α-linolenic acid from galactolipids in the chloroplast membrane. The discovery of the DEFECTIVE IN ANTHER DEHISCENCE1 (DAD1) gene in Arabidopsis provided the first direct evidence for the involvement of a phospholipase A1 in this process.[5] The dad1 mutant exhibits male sterility due to defects in anther dehiscence and pollen maturation, phenotypes that can be rescued by the exogenous application of jasmonic acid.[5] This demonstrated that DAD1 is essential for JA production in floral tissues.
Lipoxygenase (LOX)
Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. In the jasmonate pathway, a 13-LOX specifically converts α-linolenic acid to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).
Allene (B1206475) Oxide Synthase (AOS)
Allene oxide synthase, a member of the cytochrome P450 family (CYP74A), catalyzes the dehydration of 13-HPOT to form an unstable allene oxide. The cloning and characterization of the AOS gene was a crucial step in understanding this part of the pathway.[6]
Allene Oxide Cyclase (AOC)
The unstable allene oxide is then cyclized by allene oxide cyclase to form the first cyclic intermediate, 12-oxo-phytodienoic acid (OPDA).[4]
12-oxo-phytodienoate Reductase 3 (OPR3)
The reduction of the cyclopentenone ring of OPDA is catalyzed by an isoform of 12-oxophytodienoate reductase. Genetic studies in Arabidopsis identified OPR3 as the specific isoform required for jasmonate biosynthesis.[7][8][9] The opr3 mutant, like dad1, is male-sterile and deficient in JA, but accumulates OPDA, confirming the position of OPR3 in the pathway.[7][8]
β-Oxidation Enzymes (ACX, MFP, KAT)
The final steps in the formation of jasmonic acid from the product of the OPR3 reaction involve three cycles of β-oxidation. This process is carried out by a set of peroxisomal enzymes, including acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT). The characterization of the tomato acx1 mutant, which is deficient in wound-induced JA accumulation, provided strong evidence for the role of β-oxidation in the jasmonate pathway.[10]
JA-Amido Synthetase (JAR1)
Jasmonic acid itself is not the most active form of the hormone. The conjugation of JA to isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) produces JA-Ile, a potent signaling molecule.[11][12] The discovery of JAR1 and the biological activity of JA-Ile were critical for understanding jasmonate perception and signaling.[11][12]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and intermediates of the jasmonate biosynthesis pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| OPR3 | Arabidopsis thaliana | (9S,13S)-OPDA | 35 | 53.7 (nkat/mg) | Schaller et al., 2000 |
| JAR1 | Arabidopsis thaliana | Jasmonic Acid | 13 | 316 (pmol/min/µg) | [13] |
Table 2: Jasmonate Levels in Wild-Type and Mutant Arabidopsis thaliana
| Genotype | Condition | Jasmonic Acid (pmol/g FW) | JA-Isoleucine (pmol/g FW) | Reference |
| Wild-Type (Col-0) | Unwounded | 25.3 ± 4.5 | 2.1 ± 0.5 | Glauser et al., 2008[14] |
| Wild-Type (Col-0) | Wounded (1h) | 2850 ± 350 | 250 ± 30 | Glauser et al., 2008[14] |
| opr3 | Wounded (1h) | < 5 | < 0.5 | [7][8] |
| jar1-1 | Unwounded | 28.1 ± 3.2 | < 0.3 | [11] |
| jar1-1 | Wounded (1h) | 3100 ± 400 | 5.2 ± 1.1 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments that were instrumental in elucidating the jasmonate biosynthesis pathway.
Lipoxygenase (LOX) Activity Assay (Spectrophotometric)
This protocol is adapted from Axelrod et al. (1981) and measures the formation of conjugated dienes, which absorb light at 234 nm.[15][16]
Materials:
-
Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Linoleic acid substrate solution (10 mM sodium linoleate (B1235992) in 0.2% Tween 20)
-
Plant tissue extract
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding 2.9 mL of sodium phosphate buffer and 0.1 mL of linoleic acid substrate solution.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding 20 µL of the plant tissue extract.
-
Immediately monitor the increase in absorbance at 234 nm for 2-3 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient for the hydroperoxide product (ε = 25,000 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.
Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Coupled Enzyme Assay
This protocol, based on methods described in the literature, measures the formation of OPDA from 13-HPOT in a coupled reaction.[17]
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT)
-
Recombinant AOS and AOC enzymes or plant protein extract
-
Ethyl acetate (B1210297)
-
GC-MS or LC-MS/MS system
Procedure:
-
Prepare the reaction mixture containing potassium phosphate buffer and the enzyme source (recombinant enzymes or plant extract).
-
Initiate the reaction by adding 13-HPOT.
-
Incubate the reaction at room temperature for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an organic solvent like ethyl acetate and acidifying the mixture.
-
Extract the lipid-soluble products with ethyl acetate.
-
Evaporate the solvent and derivatize the products for GC-MS analysis or resuspend for LC-MS/MS analysis.
-
Quantify the amount of OPDA produced by comparison to an internal standard.
12-oxo-phytodienoate Reductase 3 (OPR3) Enzyme Assay
This protocol measures the NADPH-dependent reduction of OPDA to OPC-8:0.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
NADPH (150 µM)
-
(9S,13S)-OPDA
-
Recombinant OPR3 enzyme or plant protein extract
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette with Tris-HCl buffer and NADPH.
-
Add the OPR3 enzyme source and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding OPDA.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (ε = 6,220 M-1cm-1).
Jasmonic Acid-Amino Acid Conjugation (JAR1) Assay
This protocol, adapted from Staswick and Tiryaki (2004), measures the formation of JA-amino acid conjugates.[11]
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
ATP (5 mM)
-
MgCl2 (10 mM)
-
Jasmonic acid
-
Amino acid (e.g., isoleucine)
-
Recombinant JAR1 enzyme
-
HPLC system
Procedure:
-
Prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl2, jasmonic acid, and the amino acid.
-
Initiate the reaction by adding the JAR1 enzyme.
-
Incubate at 30°C for a defined period.
-
Stop the reaction by adding an equal volume of methanol.
-
Analyze the reaction products by reverse-phase HPLC, monitoring for the formation of the JA-amino acid conjugate.
-
Quantify the product by comparing the peak area to a standard curve.
Mandatory Visualizations
Experimental Workflow: Identification of a Biosynthetic Gene via Mutant Analysis
Figure 2: Workflow for identifying a jasmonate biosynthesis gene.
Logical Relationship: Deducing Enzyme Function from Mutant Analysis
Figure 3: Logical deduction of enzyme function using a mutant.
Conclusion
The discovery of the jasmonate biosynthesis pathway is a testament to the power of combining classical genetics with modern biochemical and analytical techniques. The identification of key enzymes and the characterization of their roles through mutant analysis have provided a detailed roadmap of this essential signaling pathway. This knowledge not only deepens our fundamental understanding of plant biology but also opens avenues for the development of novel strategies to enhance plant resilience and for the discovery of new drug targets, given the diverse biological activities of jasmonates and their derivatives. The experimental protocols and data presented in this guide offer a valuable resource for researchers seeking to further explore the intricacies of jasmonate metabolism and its regulation.
References
- 1. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Jasmonic Acid by Several Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The DEFECTIVE IN ANTHER DEHISCIENCE gene encodes a novel phospholipase A1 catalyzing the initial step of jasmonic acid biosynthesis, which synchronizes pollen maturation, anther dehiscence, and flower opening in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. The oxylipin signal jasmonic acid is activated by an enzyme that conjugates it to isoleucine in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jasmonate response locus JAR1 and several related Arabidopsis genes encode enzymes of the firefly luciferase superfamily that show activity on jasmonic, salicylic, and indole-3-acetic acids in an assay for adenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Lipoxygenase activity determination [protocols.io]
- 17. journalbji.com [journalbji.com]
A Technical Guide to the Role of 3-Oxo-OPC8-CoA in the Plant Wounding Response
Audience: Researchers, scientists, and drug development professionals.
Abstract
The plant defense mechanism against wounding and herbivory is a complex network of signaling pathways, with jasmonates playing a central role. This technical guide provides an in-depth examination of 3-oxo-2(2’[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), a critical intermediate in the biosynthesis of jasmonic acid (JA). Situated at the junction between the initial synthesis of the cyclopentenone ring and the final β-oxidation steps, the formation and processing of this compound represent a key regulatory point in the wound-induced defense cascade. This document details the biosynthetic pathway, presents quantitative data from relevant studies, outlines key experimental protocols for jasmonate profiling, and uses detailed diagrams to illustrate the complex signaling and experimental workflows involved. Understanding the precise role of this compound offers significant opportunities for the development of novel strategies in crop protection and therapeutic applications.
The Jasmonate Biosynthesis Pathway: A Peroxisomal Process
The synthesis of jasmonic acid is a well-orchestrated process that spans two cellular compartments: the chloroplast and the peroxisome. The response to wounding initiates the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps to 12-oxo-phytodienoic acid (OPDA).[1][2][3]
OPDA is subsequently transported into the peroxisome.[3][4] Inside the peroxisome, the pathway leading to JA involves three key stages:
-
Reduction of OPDA : The enzyme 12-oxophytodienoate reductase 3 (OPR3) catalyzes the reduction of the cyclopentenone ring of OPDA to form 3-oxo-2(2’[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1][4][5][6][7] This step is crucial, as the opr3 mutant, which is deficient in this enzyme, cannot produce significant levels of JA.[1][8][9]
-
Activation to a CoA Ester : OPC-8:0 is then activated by the addition of Coenzyme A, a reaction catalyzed by OPC-8:0-CoA ligase (OPCL1).[4][10][11] This reaction yields the molecule at the core of this guide: This compound . This activation is an essential step, preparing the molecule for the subsequent chain-shortening reactions.[11]
-
β-Oxidation : this compound serves as the initial substrate for three successive cycles of the fatty acid β-oxidation pathway.[2][3][7][12] This process, involving enzymes such as Acyl-CoA Oxidase (ACX) and 3-ketoacyl-CoA thiolase (KAT), shortens the carboxylic acid side chain by two carbons in each cycle, ultimately yielding the 12-carbon signaling molecule, jasmonic acid.[2][12][13]
The Role of this compound in the Wounding Response
Mechanical wounding rapidly induces the expression of JA biosynthesis genes, including OPR3.[5][14][15] This leads to the accumulation of JA and its derivatives, which in turn activate a broad range of defense gene expression. The conversion of OPDA to OPC-8:0, the precursor to this compound, is a critical regulatory point.
Studies using the opr3 mutant have been instrumental in dissecting the signaling pathway. These plants cannot efficiently convert OPDA to OPC-8:0 and therefore accumulate OPDA while producing very little JA in response to wounding.[16] Interestingly, opr3 plants still exhibit strong resistance to certain pathogens and insects, suggesting that OPDA itself is a signaling molecule capable of activating a subset of defense responses independently of JA.[1][8][9][17]
This establishes two distinct downstream signaling pathways originating from the jasmonate cascade:
-
An OPDA-dependent, JA-independent pathway: This pathway is activated by the accumulation of OPDA and does not require its conversion and subsequent β-oxidation.
-
A JA-dependent pathway: This pathway requires the complete biosynthetic sequence, including the formation of this compound and its processing through β-oxidation to produce JA.
Therefore, the enzymatic step converting OPDA to OPC-8:0 (catalyzed by OPR3) and the subsequent activation to this compound (by OPCL1) function as a crucial switch, determining which signaling molecules (OPDA, JA, or both) orchestrate the defense response.
opr3 mutant plants.Quantitative Data Presentation
The following tables summarize key quantitative data related to the enzymes and metabolites in the jasmonate pathway.
Table 1: Kinetic Properties of 12-Oxophytodienoate Reductase 3 (OPR3)
This table presents the enzyme kinetics for OPR3 from Arabidopsis thaliana, which catalyzes the formation of the precursor to this compound.
| Parameter | Value | Substrate | Source |
| Km | 35 µM | (9S,13S)-12-oxophytodienoic acid (OPDA) | [5] |
| Vmax | 53.7 nkat (mg protein)-1 | (9S,13S)-12-oxophytodienoic acid (OPDA) | [5] |
Table 2: Jasmonic Acid Levels in Response to Wounding
This table shows the differential accumulation of JA in wild-type (WT), opr3 mutant, and opr3 mutant lines complemented with CsOPR3 (oeL1, oeL2), demonstrating the critical role of the OPR3 step. Data are represented as mean ± SE.
| Genotype | Condition | JA Level (ng/g FW) | Source |
| Wild-Type (WT) | Unwounded | ~25 | [16] |
| Wild-Type (WT) | Wounded | ~350 | [16] |
| opr3 Mutant | Unwounded | < 10 | [16] |
| opr3 Mutant | Wounded | ~20 | [16] |
| oeL1 (Complemented) | Unwounded | ~20 | [16] |
| oeL1 (Complemented) | Wounded | ~250 | [16] |
| oeL2 (Complemented) | Unwounded | ~25 | [16] |
| oeL2 (Complemented) | Wounded | ~450 | [16] |
Experimental Protocols
Accurate quantification of this compound and related jasmonates is essential for studying the wounding response. The most common and robust method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[18][19][20][21]
Protocol 1: Jasmonate Extraction and Profiling via UPLC-MS/MS
This protocol outlines a general workflow for the extraction, purification, and quantification of jasmonates from plant tissue.
1. Sample Collection and Preparation:
-
Harvest plant tissue (e.g., leaves) immediately after wounding treatment and from unwounded controls.
-
Instantly freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[19]
2. Extraction:
-
Transfer a known mass of frozen powder (e.g., 50-100 mg) to a microcentrifuge tube.
-
Add a cold extraction solvent, typically 80% methanol (B129727) containing internal standards (e.g., deuterium-labeled JA and OPDA).[21][22] The use of stable isotope-labeled standards is crucial for accurate quantification.[18][20][21]
-
Incubate the mixture at 4°C for several hours or overnight with gentle agitation.[22]
-
Centrifuge at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet debris.[19][22]
-
Carefully collect the supernatant.
3. Purification (Optional but Recommended):
-
To remove interfering compounds like chlorophylls, perform Solid-Phase Extraction (SPE).[19][22]
-
Condition a C18 SPE cartridge with methanol, followed by water.[22]
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the jasmonates with a nonpolar solvent like methanol or ethyl acetate.[22]
-
Dry the eluate completely using a vacuum concentrator and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
4. UPLC-MS/MS Analysis:
-
Chromatography System: An Ultra-Performance Liquid Chromatography (UPLC) system.[19]
-
Column: A reverse-phase column, such as an ACQUITY UPLC HSS T3 (1.8 µm particle size), is commonly used.[19][21]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).[19]
-
Mass Spectrometry: A tandem mass spectrometer (e.g., QTRAP) operated in Multiple Reaction Monitoring (MRM) mode.[19]
-
Ionization: Nano-electrospray ionization (nanoESI) provides high sensitivity for low-abundance metabolites.[18][20]
-
Quantification: For each analyte (e.g., OPDA, JA, and potentially OPC-8:0), specific precursor-to-product ion transitions are monitored. Absolute quantification is achieved by comparing the peak area of the endogenous compound to that of its corresponding stable isotope-labeled internal standard.
Conclusion
This compound occupies a pivotal position in the plant's response to wounding. Its formation via the reduction of OPDA and subsequent CoA ligation represents the commitment step for the production of jasmonic acid through β-oxidation. Research utilizing mutants such as opr3 has elegantly demonstrated that the jasmonate pathway is not linear but contains a critical branch point, allowing for both OPDA- and JA-mediated signaling. This compound lies at the entry to the JA-specific branch. A thorough understanding of the regulation and flux through this step is paramount for a complete picture of plant defense signaling. For researchers in agrochemicals and drug development, the enzymes responsible for the synthesis of this compound—OPR3 and OPCL1—represent promising targets for modulating plant immune responses and discovering new bioactive compounds.
References
- 1. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomics and trans-organellar complementation reveal limited signaling of 12-cis-oxo-phytodienoic acid during early wound response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Jasmonates meet fatty acids: functional analysis of a new acyl-coenzyme A synthetase family from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene-Specific Involvement of β-Oxidation in Wound-Activated Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Arabidopsis gene induced by wounding functionally homologous to flavoprotein oxidoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation and Function of Arabidopsis JASMONATE ZIM-Domain Genes in Response to Wounding and Herbivory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
The Central Role of 3-Oxo-OPC8-CoA in Jasmonic Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3-Oxo-OPC8-CoA as a critical precursor in the biosynthesis of jasmonic acid (JA), a key signaling molecule in plant defense and development. This document details the enzymatic steps leading to and from this intermediate, presents available quantitative data, outlines experimental protocols for its study, and provides visual representations of the associated pathways and workflows.
Introduction to Jasmonic Acid Biosynthesis
Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived hormones that play a crucial role in regulating a wide array of physiological processes in plants, including growth, development, and responses to biotic and abiotic stresses. The biosynthesis of JA is a well-defined pathway that initiates in the chloroplast and concludes in the peroxisome. A key intermediate in this pathway is 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid linked to coenzyme A, herein referred to as this compound. This molecule stands at the crossroads between the initial cyclization and reduction steps and the final chain-shortening reactions that yield JA.
The Jasmonic Acid Biosynthesis Pathway
The synthesis of jasmonic acid from α-linolenic acid involves a series of enzymatic reactions localized in different cellular compartments.
2.1. Chloroplast-Localized Events: The pathway begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA) through the sequential action of three enzymes:
-
13-Lipoxygenase (13-LOX)
-
Allene Oxide Synthase (AOS)
-
Allene Oxide Cyclase (AOC)
2.2. Peroxisome-Localized Events: OPDA is then transported from the chloroplast to the peroxisome. Inside the peroxisome, the pathway continues as follows:
-
Reduction of OPDA: 12-oxophytodienoate reductase 3 (OPR3) catalyzes the reduction of the cyclopentenone ring of OPDA to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1][2][3][4] This reaction is a critical step as it converts the cyclopentenone structure to a cyclopentanone, altering the biological activity of the molecule.[4]
-
Activation to a CoA Thioester: OPC-8:0 is then activated by OPC-8:0-CoA ligase 1 (OPCL1), which attaches a coenzyme A (CoA) molecule to the carboxyl group of OPC-8:0, forming OPC-8:0-CoA.[5][6][7] This thioesterification is the committed step for entry into the β-oxidation spiral. The structure of OPC-8:0-CoA is consistent with the name this compound.
-
β-Oxidation: this compound undergoes three cycles of β-oxidation to shorten its octanoate (B1194180) side chain by six carbons, ultimately yielding (+)-7-iso-jasmonic acid.[4][8] This process involves the sequential action of three core enzymes:
Signaling Pathway Diagram
Quantitative Data
Quantitative analysis of the jasmonate biosynthetic pathway is crucial for understanding its regulation. Below are tables summarizing available quantitative data for key enzymes and metabolite accumulation.
Table 1: Kinetic Parameters of 12-Oxophytodienoate Reductase 3 (OPR3)
| Substrate | Enzyme Source | Km (µM) | Vmax (nkat/mg protein) | Reference |
| (9S,13S)-12-Oxophytodienoic Acid | Arabidopsis thaliana | 35 | 53.7 | [9] |
| 12-Oxophytodienoic Acid (OPDA) | Zea mays | 190 | Not Reported | [6] |
Table 2: Specific Activities of OPR Isoforms from Arabidopsis thaliana
| Enzyme | Specific Activity with (9S,13S)-OPDA (nkat/mg protein) | Reference |
| OPR1 | 0.000117 | [10] |
| OPR2 | 0.000050 | [10] |
| OPR3 | 17.8 | [10] |
Table 3: Wound-Induced Jasmonate Accumulation in Arabidopsis thaliana Leaves
| Time Post-Wounding | Jasmonic Acid (pmol/g Fresh Mass) | Reference |
| 0 s (Basal) | 7-33 | [8] |
| 30 s | Increases significantly | [8] |
| 60 s | 150-250 | [8] |
| 2-5 min | Significant accumulation | [6] |
Experimental Protocols
This section provides detailed methodologies for the analysis of jasmonates and the assay of key enzymes in the biosynthetic pathway.
Quantification of Jasmonates by UPLC-MS/MS
This protocol describes a robust method for the extraction, purification, and quantification of jasmonic acid and its precursors from plant tissues.[1][2][11]
4.1.1. Materials and Reagents
-
Plant Tissue: 20-100 mg, flash-frozen in liquid nitrogen.
-
Extraction Solvent: 80% Acetonitrile or 80% Methanol (B129727) with 1% Acetic Acid in ultrapure water.[1]
-
Internal Standards: Deuterated standards (e.g., ²H₆-JA) for accurate quantification.[1]
-
Solid-Phase Extraction (SPE): C18 cartridges.[1]
-
SPE Wash Solution: 1% Acetic Acid in ultrapure water.[1]
-
SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[1]
-
Reconstitution Solvent: 1% Acetic Acid in water, matching the initial mobile phase of the LC-MS/MS.[1]
4.1.2. Extraction and Purification Procedure
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
Extraction: Add 1 mL of ice-cold Extraction Solvent containing internal standards to the powdered tissue.
-
Incubation: Vortex and incubate on a shaker for 30 minutes at 4°C.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1% Acetic Acid.[1]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities.[1]
-
Elution: Elute the jasmonates with 1 mL of SPE Elution Solution into a clean collection tube.[1]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 50 µL) of Reconstitution Solvent.[1]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
4.1.3. UPLC-MS/MS Parameters
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes.
-
Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization: Electrospray ionization (ESI), typically in negative mode for jasmonates.
-
Data Acquisition: Monitor specific precursor-to-product ion transitions for each jasmonate and its corresponding internal standard.
Experimental Workflow for Jasmonate Quantification
In Vitro Acyl-CoA Oxidase (ACX) Assay
This spectrophotometric assay measures the activity of ACX by coupling the production of hydrogen peroxide (H₂O₂) to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).[5][12]
4.2.1. Principle
-
OPC-8:0-CoA + O₂ --(ACX)--> 2-trans-Enoyl-OPC-8-CoA + H₂O₂
-
2H₂O₂ + 4-Aminoantipyrine + Phenol --(HRP)--> Quinoneimine dye + 4H₂O
The formation of the quinoneimine dye is monitored by the increase in absorbance at 500 nm.[12]
4.2.2. Materials and Reagents
-
Buffer: 50 mM MES Buffer, pH 8.0.[12]
-
Substrate: OPC-8:0-CoA (Synthesized enzymatically from OPC-8:0 and CoA using OPCL1, or chemically).
-
Chromogenic Solution: 1.6 mM 4-Aminoantipyrine and 22 mM Phenol in 50 mM MES buffer, pH 8.0.[12]
-
Cofactor: 1 mM Flavin Adenine Dinucleotide (FAD).[12]
-
Coupling Enzyme: Horseradish Peroxidase (HRP) solution (e.g., 100 units/mL).[12]
-
Enzyme Source: Purified recombinant ACX or plant protein extract.
4.2.3. Assay Procedure
-
Prepare a reaction mixture containing MES buffer, chromogenic solution, FAD, and HRP.
-
Add the enzyme source to the reaction mixture and pre-incubate at 30°C.
-
Initiate the reaction by adding the substrate, OPC-8:0-CoA.
-
Immediately monitor the increase in absorbance at 500 nm for a set period (e.g., 5 minutes) using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of activity is defined as the amount of enzyme that forms 1.0 µmole of H₂O₂ per minute under the specified conditions.[12]
In Vitro 3-Ketoacyl-CoA Thiolase (KAT) Assay
This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.[7][13]
4.3.1. Principle The forward reaction (thiolysis) is difficult to monitor directly. Therefore, the reverse reaction (condensation) is often measured, which involves the Mg²⁺-dependent condensation of two acetyl-CoA molecules to form acetoacetyl-CoA and free CoA. The disappearance of the thioester bond of acetyl-CoA can be monitored at 232 nm.[13] Alternatively, the release of free CoA-SH can be measured using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group to produce a colored product that absorbs at 412 nm.[11]
4.3.2. Materials and Reagents
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing 40 mM KCl.[11]
-
Substrates: Acetyl-CoA and a dicarbonyl-CoA (for the condensation reaction). For the physiologically relevant cleavage reaction, the 3-ketoacyl-CoA intermediate from the MFP-catalyzed step would be required.
-
Detection Reagent: 10 mM DTNB solution.[11]
-
Enzyme Source: Purified recombinant KAT or plant protein extract.
4.3.3. Assay Procedure (DTNB method)
-
Prepare a reaction mixture containing Tris-HCl buffer, KCl, acetyl-CoA, and the dicarbonyl-CoA substrate.
-
Add the enzyme source to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add the DTNB solution.
-
Measure the absorbance at 412 nm.
-
The amount of CoA released is proportional to the enzyme activity and can be calculated using a standard curve of known CoA concentrations.
Conclusion
This compound is a pivotal intermediate in the biosynthesis of jasmonic acid, marking the transition from the initial cyclization and reduction reactions to the final β-oxidative chain shortening. A thorough understanding of the enzymes that produce and consume this molecule is essential for elucidating the regulation of jasmonate signaling. While significant progress has been made in identifying the key enzymes and outlining the pathway, further research is needed to determine the detailed kinetic parameters of the peroxisomal enzymes involved in jasmonate biosynthesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important area of plant biology and explore its potential applications in agriculture and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. The Quantification of Jasmonates in Lipid-Rich Tissues by UHPLC-ESI-QQQ-MS/MS in Multiple Reaction Monitoring (MRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 10. youtube.com [youtube.com]
- 11. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 12. scispace.com [scispace.com]
- 13. On the initiation of jasmonate biosynthesis in wounded leaves - PMC [pmc.ncbi.nlm.nih.gov]
The Peroxisome: Central Hub for 3-Oxo-OPC8-CoA Synthesis in Jasmonate Biosynthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary
The synthesis of 3-Oxo-OPC8-CoA, a critical intermediate in the biosynthesis of the plant hormone jasmonic acid (JA), is definitively localized within the peroxisome. This organelle houses the key enzymes responsible for the final steps of JA synthesis, including the conversion of 12-oxo-phytodienoic acid (OPDA) to 3-oxo-2-(2'-[Z]-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0) and its subsequent activation to this compound. This guide provides an in-depth overview of the subcellular localization of the enzymes involved, supported by experimental evidence, detailed methodologies for localization studies, and a summary of the key proteins.
Introduction
Jasmonic acid is a lipid-derived hormone that plays a pivotal role in regulating plant growth, development, and defense responses. Its biosynthesis is a well-characterized pathway that spans two cellular compartments: the chloroplast and the peroxisome. The initial steps, leading to the formation of OPDA, occur in the chloroplast. OPDA is then transported to the peroxisome for the final maturation steps into JA. A crucial activation step within the peroxisome is the formation of this compound, which is the substrate for the β-oxidation cascade that ultimately yields jasmonic acid. Understanding the precise subcellular localization of the enzymes involved in this process is paramount for elucidating the regulation of JA biosynthesis and for identifying potential targets for therapeutic intervention in a drug development context.
Subcellular Localization of Key Enzymes
The synthesis of this compound from its precursor, OPC-8:0, is catalyzed by the enzyme OPC-8:0 CoA Ligase 1 (OPCL1). The preceding step, the reduction of OPDA to OPC-8:0, is carried out by 12-oxophytodienoate reductase 3 (OPR3). The subsequent β-oxidation of this compound is initiated by Acyl-CoA Oxidase (ACX). Extensive research has firmly placed these enzymes within the peroxisome.
Qualitative and Quantitative Data Summary
While precise quantitative data on the percentage distribution of these enzymes across all cellular compartments is not extensively documented, their presence and primary functional localization in peroxisomes are well-established through proteomics and targeted localization studies.
| Enzyme | Gene (Arabidopsis) | Subcellular Localization | Experimental Evidence | Reference(s) |
| 12-oxophytodienoate reductase 3 (OPR3) | At2g06050 | Peroxisome | Presence of a C-terminal peroxisomal targeting signal (SRL), functional assays, and mutant analysis.[1] | [1] |
| OPC-8:0 CoA Ligase 1 (OPCL1) | At1g20510 | Peroxisome | Subcellular localization studies with green fluorescent protein (GFP)-tagged OPCL1 confirmed peroxisomal targeting.[2] | [2][3] |
| Acyl-CoA Oxidase (ACX1/ACX5) | At4g16760/At1g06290 | Peroxisome | Functional role in peroxisomal β-oxidation of JA precursors and confirmed presence in peroxisomal proteomics studies.[4][5] | [4][5] |
Signaling and Experimental Workflow Diagrams
Jasmonic Acid Biosynthesis Pathway
Caption: Overview of the Jasmonic Acid Biosynthesis Pathway.
Experimental Workflow for Subcellular Localization
References
- 1. ableweb.org [ableweb.org]
- 2. Arabidopsis peroxisome proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Arabidopsis Leaf Peroxisomes and the Peroxisomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Fluorescent Tagging of Full-Length Arabidopsis Gene Products in Planta - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of 3-Oxo-OPC8-CoA Production in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA, or 3-Oxo-OPC8-CoA, is a critical intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates. Jasmonates are lipid-derived signaling molecules that play a pivotal role in regulating a wide array of physiological and developmental processes in plants, including defense against herbivores and pathogens, stress responses, and reproductive development. The production of this compound is tightly regulated at multiple levels, from the transcriptional control of biosynthetic genes to the catalytic activity of the enzymes involved. This technical guide provides a comprehensive overview of the regulatory mechanisms governing the synthesis of this key metabolic intermediate, with a focus on quantitative data, experimental protocols, and signaling pathways.
The Biosynthetic Pathway of this compound
The formation of this compound is an integral part of the jasmonic acid biosynthetic pathway, which is spatially separated between the chloroplast and the peroxisome.
1. Chloroplast-Localized Reactions: The pathway initiates in the chloroplast with the release of α-linolenic acid from galactolipids in the chloroplast membranes. A series of enzymatic reactions catalyzed by lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) converts α-linolenic acid into 12-oxo-phytodienoic acid (OPDA).
2. Peroxisome-Localized Reactions: OPDA is then transported into the peroxisome. Inside the peroxisome, OPDA is reduced to 3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by 12-oxophytodienoate reductase 3 (OPR3). Subsequently, OPC-8:0 is activated to its CoA thioester, OPC-8:0-CoA, by the enzyme OPC-8:0 CoA Ligase1 (OPCL1). This activation step is the final reaction leading to the formation of the immediate precursor to the β-oxidation cycles that yield jasmonic acid. While OPCL1 is a key enzyme, studies on opcl1 mutants suggest that other acyl-activating enzymes may also contribute to JA biosynthesis.
The subsequent steps involve three cycles of β-oxidation, catalyzed by acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), which shorten the carboxylic acid side chain of OPC-8:0-CoA to ultimately produce jasmonic acid.
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the production of this compound and its immediate precursors.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Gene (Arabidopsis) | Substrate | Km (µM) | Vmax (nkat/mg protein) | kcat (s-1) | Source |
| OPR3 | At2g42540 | (9S,13S)-OPDA | 35 | 53.7 | Not Reported | [1] |
Table 2: Specific Activities of Key Enzymes
| Enzyme | Gene (Arabidopsis) | Plant Source | Specific Activity | Substrate | Source |
| AOS | At5g42650 | Tomato | ΔA234 min-1 mg-1 protein | 13-HPOT | [2] |
| AOC | At3g25780 (AOC2) | Arabidopsis | nmol OPDA/µg protein/min | Allene oxide | [3] |
| OPR3 | At2g42540 | Arabidopsis | 17.8 nkat/mg protein | (9S,13S)-OPDA | [4] |
| ACX1 | At4g16760 | Tomato (ACX1A) | Not Reported | C12 and C14 acyl-CoAs, OPC8-CoA | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound production.
Quantification of Jasmonates and Precursors by LC-MS/MS
This protocol is adapted for the sensitive and accurate quantification of jasmonic acid and its precursors, including OPDA and OPC-8:0.
a. Plant Material Extraction:
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill homogenizer.
-
Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) containing deuterated internal standards (e.g., [2H6]-JA).
-
Vortex thoroughly and incubate at 4°C for 30 minutes with shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
b. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the jasmonates with 1 mL of methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and internal standard.
Enzyme Assay for Allene Oxide Synthase (AOS)
This spectrophotometric assay measures AOS activity by monitoring the disappearance of its substrate, a fatty acid hydroperoxide.
a. Reagents:
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Substrate: 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT)
-
Enzyme extract or purified AOS
b. Procedure:
-
Prepare a reaction mixture containing phosphate buffer and 13-HPOT in a quartz cuvette.
-
Initiate the reaction by adding the enzyme extract.
-
Immediately monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of the hydroperoxide substrate.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.
Coupled Enzyme Assay for Allene Oxide Cyclase (AOC)
This assay relies on the in-situ generation of the unstable allene oxide substrate by AOS.
a. Reagents:
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Purified recombinant AOS
-
13-HPOT
-
Enzyme extract or purified AOC
b. Procedure:
-
In a reaction vial, combine the reaction buffer, AOS, and 13-HPOT to generate the allene oxide substrate.
-
After a short pre-incubation, add the AOC-containing sample to initiate the cyclization reaction.
-
Stop the reaction after a defined time by acidification (e.g., with citric acid).
-
Extract the product, 12-oxo-phytodienoic acid (OPDA), with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Analyze the extracted OPDA by HPLC or LC-MS for quantification.
Enzyme Assay for 12-Oxophytodienoate Reductase 3 (OPR3)
This spectrophotometric assay measures the NADPH-dependent reduction of OPDA.
a. Reagents:
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
NADPH
-
Substrate: (9S,13S)-12-oxo-phytodienoic acid (OPDA)
-
Enzyme extract or purified OPR3
b. Procedure:
-
In a quartz cuvette, combine the assay buffer, NADPH, and the enzyme sample.
-
Initiate the reaction by adding OPDA.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADPH.
Enzyme Assay for OPC-8:0 CoA Ligase 1 (OPCL1)
This assay can be performed by detecting the formation of the product, OPC-8:0-CoA, using HPLC.
a. Reagents:
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
ATP
-
Coenzyme A (CoA)
-
MgCl2
-
Substrate: 3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0)
-
Enzyme extract or purified OPCL1
b. Procedure:
-
Combine all reaction components except the enzyme in a microfuge tube and pre-incubate at the desired temperature.
-
Initiate the reaction by adding the enzyme.
-
Incubate for a specific time period.
-
Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging to precipitate the protein.
-
Analyze the supernatant by reversed-phase HPLC to separate and quantify the product, OPC-8:0-CoA.
Enzyme Assay for Acyl-CoA Oxidase (ACX)
This assay measures the production of H2O2 as a byproduct of the acyl-CoA oxidation.
a. Reagents:
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Substrate: OPC-8:0-CoA
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic peroxidase substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
Enzyme extract or purified ACX
b. Procedure:
-
In a microplate well or cuvette, combine the assay buffer, HRP, and the chromogenic substrate.
-
Add the enzyme sample.
-
Initiate the reaction by adding the substrate, OPC-8:0-CoA.
-
Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for ABTS).
-
Calculate the enzyme activity based on the rate of color development.
Signaling Pathways and Regulation
The production of this compound is intricately regulated by a complex signaling network that responds to both developmental cues and environmental stresses.
Jasmonate Signaling Pathway
The core of the jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1) and a family of repressor proteins called JASMONATE ZIM-DOMAIN (JAZ) proteins. In the absence of JA-Ile (the bioactive form of jasmonic acid), JAZ proteins bind to and repress various transcription factors, including MYC2. Upon perception of JA-Ile, COI1 recruits JAZ proteins to the SCFCOI1 E3 ubiquitin ligase complex, leading to their degradation via the 26S proteasome. This degradation releases the transcription factors, allowing them to activate the expression of JA-responsive genes, including many of the genes encoding the enzymes in the JA biosynthetic pathway, creating a positive feedback loop.
Caption: Core components of the jasmonate signaling pathway leading to gene expression.
Transcriptional Regulation of Biosynthetic Genes
The genes encoding the enzymes for this compound production are subject to complex transcriptional regulation. Their promoter regions contain various cis-regulatory elements that are recognized by specific transcription factors.
-
MYC Transcription Factors: MYC2, MYC3, and MYC4 are key basic helix-loop-helix (bHLH) transcription factors that directly bind to G-box motifs (CACGTG) in the promoters of many JA biosynthetic genes, including AOS, AOC, and OPR3, to activate their expression.
-
AP2/ERF Transcription Factors: Members of the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family, such as ORA59, can also regulate JA biosynthetic genes, often in concert with other signaling pathways like ethylene.
-
Other Regulatory Factors: A growing number of other transcription factors, including WRKYs and MYBs, have been implicated in the fine-tuning of JA biosynthesis in response to specific stimuli.
Caption: Transcriptional regulation of key jasmonate biosynthesis genes.
Experimental Workflows
The following diagram illustrates a typical workflow for investigating the regulation of this compound production.
Caption: A typical experimental workflow for studying jasmonate biosynthesis regulation.
Conclusion
The regulation of this compound production is a multi-faceted process that is central to the plant's ability to respond to its environment. A thorough understanding of the enzymes, signaling pathways, and transcriptional networks that govern the synthesis of this key intermediate is essential for researchers in plant science and for professionals in drug development who may seek to modulate these pathways for therapeutic or agricultural purposes. The quantitative data, experimental protocols, and pathway diagrams presented in this guide provide a solid foundation for further investigation into this critical area of plant biochemistry.
References
- 1. Induction of Jasmonate Biosynthesis in Arbuscular Mycorrhizal Barley Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PlantPAN - Database Commons [ngdc.cncb.ac.cn]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Chemo-Enzymatic Synthesis of 3-Oxo-OPC8-CoA for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the chemo-enzymatic synthesis of 3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-Coenzyme A (3-Oxo-OPC8-CoA), a critical intermediate in the jasmonic acid biosynthetic pathway. The described methodology combines the precision of chemical synthesis for the precursor acid with the efficiency and specificity of enzymatic ligation to Coenzyme A (CoA), offering a robust route for obtaining this valuable research compound.
Introduction
This compound is a key metabolite in the biosynthesis of jasmonates, a class of lipid-derived hormones that regulate a wide array of physiological and developmental processes in plants, including defense responses against pathogens and insects.[1][2][3] The synthesis of jasmonic acid is initiated in the chloroplast and culminates in the peroxisome, where this compound is generated from its precursor, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), and subsequently undergoes β-oxidation.[4] Access to pure this compound is essential for studying the kinetics and regulation of the jasmonate signaling pathway, identifying novel enzymatic targets, and for use as an analytical standard.
This guide outlines a two-stage chemo-enzymatic approach to synthesize this compound. The first stage involves the chemical synthesis of the precursor acid, OPC-8:0. The second stage employs an enzymatic reaction to ligate the synthesized OPC-8:0 to Coenzyme A.
Chemo-Enzymatic Synthesis Workflow
The overall workflow for the synthesis of this compound is a sequential process involving chemical synthesis followed by enzymatic ligation. This strategy leverages the strengths of both methodologies to achieve a high-purity final product.
Caption: Chemo-enzymatic synthesis workflow for this compound.
Stage 1: Chemical Synthesis of 3-Oxo-OPC8 (Precursor Acid)
The chemical synthesis of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) has been reported with high efficiency.[5][6] The following is a summarized protocol based on established methods.
Experimental Protocol: Chemical Synthesis of OPC-8:0
This protocol is adapted from an efficient total synthesis method and involves several key steps.[5][6]
-
Preparation of the Cyclopentene (B43876) Intermediate: The synthesis begins with the preparation of a suitable cyclopentene monoacetate derivative, which serves as the scaffold for the cyclopentanone (B42830) ring.
-
Regioselective Alkylation: A crucial step involves the regioselective installation of the octanoic acid side chain onto the cyclopentene ring. This can be achieved using a Grignard reagent in the presence of a copper catalyst.[5][6]
-
Formation of an Iodo-lactone Intermediate: The resulting product is then transformed into a key iodo-lactone intermediate.
-
Radical Cyclization and Functional Group Manipulations: The iodo-lactone undergoes radical cyclization, followed by a series of functional group manipulations to introduce the oxo group and prepare for the introduction of the pentenyl side chain.
-
Wittig Reaction for Side Chain Installation: A stereoselective Wittig reaction is employed to construct the cis-pentenyl side chain with high selectivity.[5][6]
-
Deprotection and Oxidation: The final steps involve the deprotection of any protecting groups and oxidation to yield the final carboxylic acid, OPC-8:0.
Quantitative Data: Chemical Synthesis of OPC-8:0
| Step | Reaction | Key Reagents | Yield (%) | Reference |
| 1 | Alkylation of cyclopentene monoacetate | RMgCl, CuCN | 88 | [5][6] |
| 2 | Transformation to iodo-lactone | I2, NaHCO3 | Good | [5][6] |
| 3 | Reductive elimination | Bu3SnH, AIBN | 94 | [6] |
| 4 | Wittig reaction | (Z)-pent-2-enyltriphenylphosphonium bromide, base | >95% cis selectivity | [5][6] |
| 5 | Deprotection and oxidation | Jones oxidation | 71 (from aldehyde) | [6] |
| Overall | Multi-step synthesis | ~20 | [6] |
Stage 2: Enzymatic Ligation to Coenzyme A
The second stage of the synthesis involves the ATP-dependent ligation of the chemically synthesized 3-Oxo-OPC8 to Coenzyme A. This reaction is catalyzed by a long-chain acyl-CoA synthetase (also known as acyl-CoA ligase). Many of these enzymes exhibit broad substrate specificity, making them suitable for non-natural substrates like 3-Oxo-OPC8.[7][8]
Signaling Pathway Context: Jasmonic Acid Biosynthesis
The enzymatic ligation step mimics a key reaction in the jasmonic acid biosynthetic pathway, which occurs in the peroxisome.
Caption: Simplified jasmonic acid biosynthesis pathway.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol provides a general framework for the enzymatic ligation. Optimization may be required depending on the specific acyl-CoA synthetase used.
-
Enzyme Source: A broad-specificity long-chain acyl-CoA synthetase is required. This can be obtained through heterologous expression and purification or from a commercial source if available.[9][10][11]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.0):
-
3-Oxo-OPC8 (dissolved in a minimal amount of a suitable organic solvent like DMSO, then diluted in buffer)
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
MgCl₂
-
Acyl-CoA Synthetase
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by HPLC.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid or trifluoroacetic acid) or by flash-freezing in liquid nitrogen.
-
Purification: The this compound product can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (HPLC).[12][13]
-
Analysis and Characterization: The identity and purity of the synthesized this compound should be confirmed by liquid chromatography-mass spectrometry (LC-MS/MS).[14][15][16][17][18][19][20]
Quantitative Data: Enzymatic Ligation
| Parameter | Recommended Concentration/Condition | Notes |
| 3-Oxo-OPC8 | 50-200 µM | |
| Coenzyme A | 100-500 µM | |
| ATP | 2-5 mM | |
| MgCl₂ | 5-10 mM | |
| Buffer | 50-100 mM Tris-HCl or Phosphate (pH 7.5-8.0) | |
| Temperature | 25-37°C | Enzyme-dependent |
| Incubation Time | 0.5 - 4 hours | Monitor by HPLC |
| Expected Yield | 40-90% | Dependent on enzyme activity and substrate compatibility[7] |
Conclusion
The chemo-enzymatic synthesis approach detailed in this guide provides a reliable and efficient method for the production of this compound for research purposes. By combining a well-established chemical synthesis route for the precursor acid with a highly selective enzymatic ligation step, researchers can obtain this important metabolite in high purity. The protocols and data presented herein serve as a valuable resource for scientists in the fields of plant biology, biochemistry, and drug discovery who are investigating the intricacies of the jasmonate signaling pathway.
References
- 1. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 2. Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient total synthesis of 12-oxo-PDA and OPC-8:0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering the Specificity of Acetyl-CoA Synthetase for Diverse Acyl-CoA Thioester Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. mdpi.com [mdpi.com]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Technical Guide for 3-Oxo-OPC8-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical application of the 3-Oxo-OPC8-CoA standard. This document is intended for researchers and scientists in plant biology, biochemistry, and drug development who are studying the jasmonate signaling pathway and related metabolic processes.
Introduction to this compound
This compound is a critical intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone that plays a pivotal role in regulating plant growth, development, and responses to biotic and abiotic stress.[1] It is formed in the peroxisome during the β-oxidation of its precursor, OPC-8:0-CoA. The availability of a purified this compound standard is essential for the accurate quantification of this metabolite in biological samples and for in vitro enzymatic assays.
Commercial Suppliers
A purified this compound standard is available from a limited number of specialized chemical suppliers. Researchers can acquire this standard from the following vendors:
| Supplier | Product Name | Catalog Number |
| MedchemExpress | This compound | HY-CE01185 |
| Vulcanchem | This compound | V8363 |
It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C39H62N7O19P3S |
| Molecular Weight | 1057.9 g/mol |
| IUPAC Name | S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate |
| Appearance | Solid (form may vary by supplier) |
| Storage | Store at -20°C for long-term stability. |
Role in Jasmonic Acid Biosynthesis
This compound is a key intermediate in the jasmonic acid biosynthetic pathway, which is initiated in the chloroplast and completed in the peroxisome. The pathway is crucial for plant defense responses. The following diagram illustrates the position of this compound within this signaling cascade.
Quantitative Data
The concentration of this compound can vary significantly in response to developmental and environmental cues. The following table summarizes quantitative data from published research.
| Biological System | Condition | Fold Change in this compound | Reference |
| Human Plasma | Infected with Pseudomonas aeruginosa (4 hours post-infection) | 1.6-fold increase | [2][3] |
| Human Plasma | Infected with Pseudomonas aeruginosa (8 hours post-infection) | 3.5-fold increase | [2][3] |
| Sesame (Sesamum indicum) Seeds | Matured seed stage vs. Young seed stage | Upregulated | [4][5] |
Experimental Protocols
The analysis of this compound typically involves extraction from biological tissues followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the analysis of acyl-CoAs in plant tissues, which can be adapted for this compound.
Extraction of Acyl-CoAs from Plant Tissue
This protocol is a general guideline and may require optimization for specific plant tissues.
-
Harvest and Freeze: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extraction Buffer: Add 1 mL of extraction buffer (e.g., 2.5% (w/v) 5-sulfosalicylic acid) per 100 mg of tissue.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Transfer the supernatant to a new tube. The supernatant contains the acyl-CoAs.
-
Solid-Phase Extraction (Optional but Recommended): For cleaner samples, a solid-phase extraction (SPE) step can be performed using a C18 cartridge to enrich for acyl-CoAs and remove interfering substances.
-
Drying and Reconstitution: Dry the final extract under a stream of nitrogen gas and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
The following is a template for an LC-MS/MS method for the analysis of acyl-CoAs. Specific parameters for this compound should be optimized using the purified standard.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C8 or C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) (pH 5.0) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 20-30 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: The specific precursor ion (the m/z of this compound) and its characteristic product ions need to be determined by infusing the pure standard into the mass spectrometer. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).
The following diagram outlines a general workflow for the quantitative analysis of this compound.
Conclusion
The commercial availability of a this compound standard from suppliers such as MedchemExpress and Vulcanchem is a valuable resource for the scientific community. Its use in conjunction with robust analytical methods like LC-MS/MS allows for the precise quantification of this key intermediate in the jasmonate signaling pathway. This technical guide provides a starting point for researchers to source and utilize this standard in their studies of plant metabolism and stress responses.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Oxo-OPC8-CoA in Plant Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid-CoA (3-Oxo-OPC8-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone involved in plant growth, development, and defense responses to biotic and abiotic stress.[1][2] Jasmonates regulate a wide array of physiological processes, including fruit ripening, root growth, and defense against herbivores and pathogens.[3][4] Accurate quantification of JA precursors like this compound is crucial for understanding the regulation of these pathways and for developing strategies to enhance plant resilience and agricultural productivity. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for measuring low-abundance metabolites.[5][6]
Principle This method involves the extraction of this compound from homogenized plant tissue, followed by separation using reversed-phase liquid chromatography. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target molecule, allowing for accurate quantification even in complex biological matrices.[7][8] The identification of acyl-CoAs relies on monitoring specific mass fragmentation ions derived from the common chemical moieties of all Coenzyme A derivatives.[8][9]
Experimental Protocols
Sample Preparation and Extraction
This protocol is designed to ensure the stability of the analyte and minimize its degradation during handling.[6]
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Solvent: 95% Acetonitrile with 25 mM Formic Acid, pre-chilled to -20°C[10]
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA (or other odd-chain acyl-CoA not endogenous to the plant species)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >14,000 x g
-
LC-MS vials
Procedure:
-
Harvesting: Harvest plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
-
Grinding: Weigh approximately 100 mg of frozen tissue and grind to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Extraction: Transfer the frozen powder to a 1.5 mL microcentrifuge tube. Add 1 mL of ice-cold Extraction Solvent containing the internal standard.
-
Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the mixture on ice for 20 minutes to facilitate complete protein precipitation.[10]
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 5% Acetonitrile / 95% Water / 0.1% Formic Acid. Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining insoluble material.
-
Transfer: Transfer the final supernatant to an LC-MS vial for analysis.
LC-MS/MS Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II)[11]
-
Tandem Mass Spectrometer (e.g., SCIEX Triple Quad™ 6500+)[11]
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Gas Temperature: 500°C
-
IonSpray Voltage: +5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The MRM transitions for this compound must be optimized by direct infusion of a synthesized standard. Based on the common fragmentation pattern of acyl-CoAs, the following transitions are proposed.[12][13]
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Quantifier) | 1057.0 | 550.0 | 100 | 45 (Optimize) |
| This compound (Qualifier) | 1057.0 | 428.0 | 100 | 60 (Optimize) |
| Heptadecanoyl-CoA (IS) | 1022.6 | 515.2 | 100 | 45 (Optimize) |
Data Presentation
Calibration and Quantification
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte standards. The concentration of this compound in the plant samples is then determined from this curve.
Table 1: Example Quantitative Data for this compound in Arabidopsis thaliana Leaves. This table shows hypothetical data comparing the concentration of this compound in control leaves versus leaves subjected to mechanical wounding, a known inducer of the jasmonate pathway.
| Sample ID | Treatment | This compound (pmol/g FW) | Standard Deviation (SD) |
| A-1 | Control | 15.2 | 2.1 |
| A-2 | Control | 17.5 | 2.5 |
| A-3 | Control | 14.8 | 1.9 |
| Avg. Control | 15.8 | 2.2 | |
| B-1 | Wounded (1 hr) | 125.6 | 10.4 |
| B-2 | Wounded (1 hr) | 131.2 | 11.8 |
| B-3 | Wounded (1 hr) | 128.9 | 11.1 |
| Avg. Wounded | 128.6 | 11.1 |
FW = Fresh Weight
Visualizations
Jasmonic Acid Biosynthesis Pathway
Caption: Simplified Jasmonic Acid biosynthesis pathway highlighting this compound.
LC-MS/MS Experimental Workflow
Caption: Step-by-step workflow for the quantification of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxylipin Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3-Oxo-OPC8-CoA from Leaf Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a critical plant hormone involved in regulating growth, development, and responses to both biotic and abiotic stress. The accurate and efficient extraction and quantification of this compound from leaf material are essential for understanding the intricate signaling pathways that govern plant defense mechanisms. This knowledge is valuable for researchers in plant biology, as well as for professionals in drug development exploring natural compounds for therapeutic applications.
This document provides a detailed protocol for the extraction of this compound from plant leaf tissue, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inherent low abundance and instability of acyl-CoA thioesters necessitate a robust and precise methodology to ensure reliable quantification.
Data Presentation
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical quantitative data for its precursor, 12-oxo-phytodienoic acid (OPDA), in Arabidopsis thaliana leaves under different conditions. These values can serve as a benchmark for expected yields and for comparative studies.
| Analyte | Plant Species | Tissue | Condition | Concentration (nmol/g FW) | Reference |
| 12-oxo-phytodienoic acid (OPDA) | Arabidopsis thaliana (ecotype Ws) | Leaves | Control (floated on water) | ~25 | [1] |
| 12-oxo-phytodienoic acid (OPDA) | Arabidopsis thaliana (ecotype Ws) | Leaves | Treated with 50 µM OPDA (30 min) | ~150 | [1] |
| 12-oxo-phytodienoic acid (OPDA) | Arabidopsis thaliana (ecotype Col-0) | Rosette Leaves | Unwounded | < 0.025 nmol/mg dry weight | [2] |
| 12-oxo-phytodienoic acid (OPDA) | Arabidopsis thaliana (ecotype Col-0) | Rosette Leaves | Wounded (15 min) | > 5 nmol/mg dry weight (for OPDA-containing galactolipids) | [2] |
Note: FW = Fresh Weight. The data presented are for the precursor of this compound and should be considered as an estimation of the relative abundance of jasmonate pathway intermediates.
Experimental Protocols
This section details the materials and methodology for the extraction of this compound from plant leaf material.
Materials and Reagents
-
Fresh leaf material (e.g., Arabidopsis thaliana, Tobacco)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer: Acetonitrile/Isopropanol/Water (3:1:1, v/v/v), pre-chilled to -20°C
-
Internal Standard (e.g., [¹³C₂]-acetyl-CoA, or a commercially available odd-chain acyl-CoA standard)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)
-
SPE Conditioning Solution: 100% Methanol
-
SPE Equilibration Solution: Deionized water
-
SPE Wash Solution 1: 2% Formic acid in water
-
SPE Wash Solution 2: 100% Methanol
-
SPE Elution Buffer: 5% Ammonium hydroxide (B78521) in 50% Methanol
-
Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7)
-
Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Extraction Protocol
-
Sample Collection and Quenching: Harvest fresh leaf material (approximately 100-200 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
Transfer the powdered tissue to a pre-chilled 2 mL microcentrifuge tube.
-
Add 1 mL of cold (-20°C) Extraction Buffer containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[3]
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition the C18 SPE cartridge by passing 3 mL of 100% Methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 2% Formic acid in water to remove polar impurities.
-
Wash the cartridge with 3 mL of 100% Methanol to remove non-polar impurities.
-
Elute the acyl-CoAs with 2 mL of Elution Buffer into a clean collection tube.[4]
-
-
Drying: Dry the eluate completely using a vacuum concentrator or a stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solvent.[3] Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for immediate analysis by LC-MS/MS.
LC-MS/MS Analysis Conditions (Example)
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7
-
Mobile Phase B: 100% Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required)
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and the internal standard need to be determined using authentic standards.
Visualizations
Jasmonic Acid Biosynthesis Pathway
Caption: Overview of the Jasmonic Acid Biosynthesis Pathway.
Experimental Workflow for this compound Extraction and Analysis
Caption: Experimental Workflow for this compound Analysis.
References
Application Notes and Protocols for the Enzymatic Assay of 3-Oxo-OPC8-CoA Thiolase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) is a critical intermediate in the biosynthesis of jasmonic acid, a plant hormone that plays a pivotal role in regulating plant growth, development, and defense responses.[1] The enzymatic conversion of this compound is a key step in the jasmonate biosynthetic pathway, making the enzymes involved potential targets for the development of novel herbicides and plant growth regulators. This document provides a detailed protocol for an enzymatic assay to determine the activity of the thiolase enzyme that catalyzes the cleavage of this compound.
The assay is based on a coupled-enzyme system where the release of Coenzyme A (CoA) from the thiolytic cleavage of this compound is quantified. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be measured spectrophotometrically at 412 nm.[2][3] This method provides a continuous and sensitive measurement of enzyme activity, suitable for enzyme characterization, inhibitor screening, and kinetic analysis.
Biochemical Pathway
The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA).[1] OPDA is then transported to the peroxisome where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[4][5] OPC-8:0 is subsequently activated to its CoA thioester, this compound. This intermediate then undergoes a series of β-oxidation steps to yield jasmonic acid. The enzymatic assay detailed here focuses on the first step of this β-oxidation, the thiolytic cleavage of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | (Custom Synthesis) | - | -80°C |
| Coenzyme A | Sigma-Aldrich | C3019 | -20°C |
| DTNB (Ellman's Reagent) | Thermo Fisher | 22582 | 4°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| MgCl₂ | Sigma-Aldrich | M8266 | Room Temp |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | 4°C |
| Purified Thiolase Enzyme | (User Provided) | - | -80°C |
Reagent Preparation
-
Assay Buffer (10X Stock): 500 mM Tris-HCl, 50 mM MgCl₂, pH 8.0. Store at 4°C.
-
Working Assay Buffer (1X): Dilute the 10X stock to 1X with purified water. Prepare fresh.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 100 mM potassium phosphate (B84403) buffer, pH 7.0. Store protected from light at 4°C for up to one month.
-
This compound Stock Solution (10 mM): Prepare by dissolving the substrate in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5). Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Enzyme Diluent: 50 mM Tris-HCl, 1 mM DTT, pH 8.0. Prepare fresh and keep on ice.
-
Enzyme Solution: Dilute the purified thiolase enzyme to the desired concentration in the enzyme diluent immediately before use.
Enzymatic Assay Protocol
The following protocol is for a single well in a 96-well microplate format with a final reaction volume of 200 µL.
-
Master Mix Preparation: For each reaction, prepare a master mix containing:
-
158 µL Working Assay Buffer (1X)
-
2 µL DTNB Stock Solution (10 mM)
-
-
Plate Setup:
-
Add 160 µL of the Master Mix to the appropriate wells of a 96-well clear, flat-bottom microplate.
-
Sample Wells: Add 20 µL of the diluted enzyme solution.
-
Control Wells (No Enzyme): Add 20 µL of the enzyme diluent.
-
Control Wells (No Substrate): Add 20 µL of the diluted enzyme solution and initiate with 20 µL of enzyme diluent instead of the substrate.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Start the reaction by adding 20 µL of the this compound stock solution (diluted to 1 mM in working assay buffer for a final concentration of 100 µM) to all wells.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 412 nm every 30 seconds for 15-20 minutes.
Data Analysis
-
Calculate the Rate of Reaction:
-
Plot absorbance at 412 nm versus time for each sample and control.
-
Determine the slope (ΔA₄₁₂/min) of the linear portion of the curve for each reaction.
-
Subtract the rate of the control reactions (no enzyme and no substrate) from the rate of the sample reactions to obtain the corrected rate.
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law to calculate the concentration of TNB²⁻ produced per minute.
-
Enzyme Activity (µmol/min/mL) = (ΔA₄₁₂/min * Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
ε (Molar Extinction Coefficient of TNB²⁻ at 412 nm): 14,150 M⁻¹cm⁻¹
-
Path Length: Typically 0.5 cm for a 200 µL reaction volume in a 96-well plate (verify with your plate reader specifications).
-
-
Data Presentation
Table 1: Michaelis-Menten Kinetics of this compound Thiolase
| Substrate Concentration [this compound] (µM) | Initial Velocity (µmol/min/mg) |
| 10 | 0.52 |
| 25 | 1.15 |
| 50 | 1.98 |
| 100 | 3.10 |
| 200 | 4.25 |
| 400 | 5.10 |
Table 2: Effect of pH on Thiolase Activity
| pH | Relative Activity (%) |
| 6.5 | 45 |
| 7.0 | 78 |
| 7.5 | 95 |
| 8.0 | 100 |
| 8.5 | 88 |
| 9.0 | 65 |
Table 3: Inhibition of Thiolase Activity by Compound X
| Inhibitor Concentration [Compound X] (µM) | % Inhibition |
| 1 | 15.2 |
| 5 | 48.9 |
| 10 | 75.6 |
| 25 | 92.3 |
| 50 | 98.1 |
Troubleshooting
-
High Background Signal:
-
Ensure fresh DTT is used in the enzyme diluent, as auto-oxidation of DTT can react with DTNB.
-
Check for potential contamination of reagents with other thiol-containing compounds.
-
-
No or Low Enzyme Activity:
-
Verify the integrity and activity of the purified enzyme.
-
Confirm the correct preparation of all reagents and their concentrations.
-
Ensure the substrate has not degraded; store at -80°C in small aliquots.
-
-
Non-linear Reaction Rate:
-
The enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the enzyme.
-
The substrate concentration may be too low, falling below the Kₘ of the enzyme.
-
Inhibitors may be present in the sample.
-
Conclusion
This application note provides a robust and reliable method for the enzymatic assay of this compound thiolase activity. The described protocol is suitable for a variety of applications, including enzyme kinetics, inhibitor screening, and characterization of enzyme function. The use of a 96-well plate format allows for high-throughput analysis, making it a valuable tool for researchers in both academic and industrial settings.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genotic.com [genotic.com]
- 4. researchgate.net [researchgate.net]
- 5. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Profiling of Jasmonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmonates (JAs), including jasmonic acid (JA) and its derivatives, are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense responses to biotic and abiotic stresses.[1] Accurate quantification of JAs in plant tissues is essential for elucidating their physiological functions and for the development of novel therapeutic agents and agricultural products. This document provides detailed protocols for the efficient extraction, purification, and analysis of jasmonates from plant tissues, tailored for mass spectrometry-based metabolic profiling.
Jasmonate Signaling Pathway
The canonical jasmonate signaling pathway is initiated by the conversion of JA to its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[1] This molecule then facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1][2] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, releasing transcription factors such as MYC2.[1] Liberated MYC2 then activates the transcription of a wide array of JA-responsive genes, initiating various physiological and defense responses.[2]
Quantitative Data Summary
The choice of analytical methodology significantly impacts the sensitivity and precision of jasmonate quantification. Below is a summary of typical quantitative performance parameters for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 500 fg - 10 ng/mL[1][3] | 0.03 - 0.257 ng/mL[1][4] | LC-MS/MS generally offers lower detection limits, making it ideal for samples with trace amounts of jasmonates. |
| Limit of Quantification (LOQ) | ~0.856 ng/mL[1] | Down to 10⁻¹⁷ - 10⁻¹⁵ mol[1][5] | The lower LOQs of LC-MS/MS enable more precise quantification of low-abundance jasmonates. |
| Linearity (R²) | >0.999[1][3] | >0.99[1] | Both techniques demonstrate excellent linearity over a broad concentration range. |
| Recovery | 90 - 100%[3] | 92.48%[4] | Both methods show high and reproducible recovery rates, indicating minimal analyte loss during sample preparation. |
| Precision (RSD%) | Intraday: 1.14 - 4.42% Interday: 0.37 - 4.02%[2] | - | GC-MS has demonstrated high precision in repeated measurements. |
| Derivatization | Required (e.g., methylation)[1] | Not required[1] | The need for derivatization in GC-MS adds an extra step to the workflow. |
| Sample Throughput | Lower | Higher | LC-MS/MS methods are often faster and more suitable for high-throughput analysis.[1] |
Experimental Workflow for Jasmonate Sample Preparation
The following diagram outlines the general workflow for preparing plant tissue samples for jasmonate analysis by mass spectrometry.
Experimental Protocols
Protocol 1: Jasmonate Extraction for LC-MS/MS Analysis
This protocol details a robust method for extracting jasmonates from small amounts of plant tissue (20-100 mg) using solid-phase extraction (SPE) for purification.[1]
1. Materials and Reagents
-
Equipment: Mortar and pestle, 1.5 mL or 2.0 mL microcentrifuge tubes, bead mill homogenizer (optional), refrigerated centrifuge (4°C), SPE manifold, vacuum concentrator or nitrogen evaporator.
-
Consumables: C18 SPE cartridges.[6]
-
Solvents and Chemicals: 80% Acetonitrile (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water (Extraction Solvent)[6], 1% AcOH in ultrapure water (SPE Wash Solution)[6], 80% ACN with 1% AcOH (SPE Elution Solution)[6], solvent for reconstitution (typically the initial mobile phase of the LC-MS/MS method).[6]
-
Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.[6]
2. Procedure
-
Sample Collection and Homogenization:
-
Extraction:
-
Transfer 20-100 mg of the frozen tissue powder to a pre-chilled microcentrifuge tube.
-
Add the appropriate amount of internal standards to the frozen tissue powder.[6]
-
Add 1 mL of ice-cold Extraction Solvent.
-
Vortex thoroughly for 1 minute to ensure complete mixing.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[6]
-
Carefully collect the supernatant and transfer it to a new tube.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% MeOH through the cartridge.[6]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 1% AcOH (Wash Solution) through the cartridge. Do not let the cartridge run dry.[6]
-
Loading: Load the supernatant from the extraction step onto the cartridge. Allow it to pass through slowly.
-
Washing: Wash the cartridge with 1 mL of 1% AcOH to remove polar impurities like sugars and salts.[6]
-
Elution: Place a clean collection tube inside the manifold. Elute the retained jasmonates with 1 mL of SPE Elution Solution.[6]
-
-
Solvent Evaporation and Reconstitution:
-
Analysis:
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis. Store at -80°C if not analyzed immediately.[6]
-
Protocol 2: Jasmonate Derivatization for GC-MS Analysis
For GC-MS analysis, a derivatization step is necessary to increase the volatility of the jasmonates. Methylation is a common derivatization technique.
1. Materials and Reagents
-
Derivatization Agent: Trimethylsilyldiazomethane (TMSD) in hexane (B92381) or diazomethane. (Caution: These reagents are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood).
-
Solvents: Methanol, Toluene (B28343).
2. Procedure
-
Prepare the Jasmonate Extract: Follow the extraction and purification steps outlined in Protocol 1. Ensure the final extract is completely dry.
-
Methylation with Trimethylsilyldiazomethane (TMSD):
-
Reconstitute the dried extract in 100 µL of a 9:1 (v/v) mixture of toluene and methanol.
-
Add 20 µL of 2M TMSD in hexane.
-
Vortex briefly and let the reaction proceed at room temperature for 30 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in an appropriate solvent for GC-MS analysis (e.g., hexane).
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Conclusion
The protocols and data presented provide a comprehensive guide for the metabolic profiling of jasmonates in plant tissues. The choice between LC-MS/MS and GC-MS will depend on the specific research goals, available instrumentation, and desired throughput. Adherence to these detailed protocols will enable researchers to obtain accurate and reproducible quantification of these vital signaling molecules, advancing our understanding of plant biology and facilitating the development of new technologies in agriculture and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 3-Oxo-OPC8-CoA using Sulfosalicylic Acid Extraction and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-OPC8-CoA (8-(3-oxo-2-(pent-2-enyl)cyclopentyl)octanoyl-CoA) is a key intermediate in the biosynthesis of jasmonic acid, a critical phytohormone involved in plant development and stress responses.[1][2] Accurate quantification of this and other acyl-CoA thioesters is essential for understanding the metabolic flux and regulation of these pathways. This application note details a robust and sensitive method for the extraction and quantification of this compound from plant tissues. The protocol employs a simple and efficient protein precipitation step using sulfosalicylic acid (SSA) followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This method is designed for high-throughput analysis, offering high selectivity and sensitivity for low-abundance molecules.[3]
Experimental Protocols
Sample Preparation and Extraction using Sulfosalicylic Acid
This protocol is adapted from established methods for the extraction of acyl-CoAs for LC-MS/MS analysis.[3][4] The use of sulfosalicylic acid allows for effective protein precipitation without the need for subsequent solid-phase extraction (SPE) cleanup, which can lead to the loss of more polar analytes.[4]
Materials and Reagents:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings, leaf tissue)
-
Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not endogenous to the sample
-
5-Sulfosalicylic acid (SSA) dihydrate
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Liquid Nitrogen
Procedure:
-
Sample Collection and Quenching: Harvest plant tissue (approx. 50-100 mg) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
To the powdered tissue, add 200 µL of ice-cold 2.5% (w/v) sulfosalicylic acid solution.
-
Spike the extraction solution with the internal standard at a known concentration (e.g., 10 µM).
-
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean autosampler vial for immediate LC-MS/MS analysis.[3] If analysis is not immediate, store samples at -80°C.
LC-MS/MS Analysis
The chromatographic separation is performed on a C18 reversed-phase column, and the mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.[3][5]
LC-MS/MS System:
-
An HPLC system coupled to a triple quadrupole mass spectrometer.[5]
Procedure:
-
Chromatographic Separation: Inject 10-30 µL of the extracted sample onto the LC column.[5]
-
Mass Spectrometric Detection: Monitor the MRM transitions for this compound and the internal standard. A characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is typically used for acyl-CoA detection.[6][7]
Data Presentation
Quantitative data should be presented in clear, structured tables. The following tables provide typical parameters for the LC-MS/MS method. Note that the specific MRM transitions for this compound must be determined by direct infusion of a standard.
Table 1: Liquid Chromatography Parameters [3][5]
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 32°C |
| Injection Volume | 10-30 µL |
| Gradient | (Time, %B): (0, 20), (15, 100), (22.5, 100), (22.51, 20), (30, 20) |
Table 2: Mass Spectrometry Parameters [3][6]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ |
| Product Ion (Q3) | Precursor Ion - 507 Da (Neutral Loss) |
| Collision Gas | Argon |
Table 3: Representative Quantitative Performance for Acyl-CoA Analysis
(Note: Data presented here are representative for acyl-CoA analysis by LC-MS/MS and are based on published literature for similar compounds.[6][8] Method-specific validation for this compound is required.)
| Analyte Class | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| Short-Chain Acyl-CoAs | 2 - 20 nM | 5 - 50 nM | 80 - 114% (Spike) |
| Long-Chain Acyl-CoAs | ~ 5 fmol on column | ~ 10 fmol on column | 70 - 80% (LLE/SPE) |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Jasmonic Acid Biosynthesis Pathway
Caption: Simplified Jasmonic Acid biosynthesis pathway in plants.
References
- 1. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of a Stable Isotope-Labeled Internal Standard for 3-Oxo-OPC8-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative bioanalysis by mass spectrometry necessitates the use of stable isotope-labeled internal standards for accurate and precise quantification of analytes. This document provides detailed application notes and protocols for the synthesis of a stable isotope-labeled internal standard for 3-Oxo-OPC8-CoA, a key intermediate in the jasmonic acid biosynthetic pathway. Two primary methodologies are presented: a chemical synthesis approach for introducing isotopic labels at specific positions within the 3-oxo-octanoyl moiety, and a biosynthetic approach using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) to label the Coenzyme A backbone. These protocols are intended to guide researchers in producing high-quality internal standards for use in metabolic studies and drug development programs targeting pathways involving octadecanoids and related lipid mediators.
Introduction
This compound, or 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid-Coenzyme A, is a critical intermediate in the biosynthesis of jasmonic acid and related signaling molecules in plants.[1][2] The accurate quantification of this and other acyl-CoA thioesters is essential for understanding their roles in various physiological and pathological processes. Stable isotope dilution mass spectrometry is the gold standard for such quantitative analyses, requiring the availability of a corresponding stable isotope-labeled internal standard.[3][4][5][6][7] This document outlines two distinct strategies for the synthesis of a stable isotope-labeled internal standard for this compound.
The first approach details a chemical synthesis route, allowing for the precise placement of isotopes such as ¹³C or ²H (deuterium) within the octanoyl portion of the molecule. The second, a biosynthetic method, utilizes the SILEC technique to incorporate ¹³C and ¹⁵N isotopes into the pantothenate precursor of the Coenzyme A moiety, resulting in a consistent mass shift in all acyl-CoA species.[3][4][5][6]
Signaling Pathway Context: Jasmonic Acid Biosynthesis
This compound is an intermediate in the jasmonic acid biosynthetic pathway, which is initiated from α-linolenic acid. The formation of this compound follows the reduction of 12-oxo-phytodienoic acid (OPDA).[1][2] Understanding this pathway is crucial for contextualizing the importance of quantifying its intermediates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enzymes of octadecanoid biosynthesis in plants--12-oxo-phytodienoate 10,11-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Mass Spectrometry Fragmentation of 3-Oxo-OPC8-CoA
Audience: Researchers, scientists, and drug development professionals.
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of acyl-CoA molecules, including 3-Oxo-OPC8-CoA, in positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) is characterized by specific cleavages of the coenzyme A moiety. The most prominent fragmentation event is the neutral loss of the phosphorylated ADP portion of the molecule.
The molecular formula for this compound is C39H62N7O19P3S, with a molecular weight of approximately 1057.94 g/mol [1][2]. Based on this, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ would be approximately 1058.95.
The predicted fragmentation pattern is summarized in the table below.
| Description | Precursor/Fragment Ion | Predicted m/z ([M+H]+) |
| Protonated Molecule | [this compound + H]+ | 1058.95 |
| Fragment 1 | Adenosine 3',5'-diphosphate | 428.0365 |
| Fragment 2 (from Neutral Loss) | [M+H - 507]+ | 551.9135 |
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Sample Preparation (from plant tissue)
-
Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in a cold extraction buffer (e.g., 10% trichloroacetic acid in an organic solvent mixture like acetonitrile/methanol).
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.
-
Solid-Phase Extraction (SPE): The supernatant can be further purified using a C18 SPE cartridge to remove salts and other interfering substances. Elute the acyl-CoAs with a suitable organic solvent.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 50% methanol (B129727) in water).
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of acyl-CoAs.
-
Mobile Phase A: Water with an additive such as 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification of known acyl-CoAs.
-
MRM Transitions:
-
For this compound Quantification: Monitor the transition from the precursor ion m/z 1058.95 to the product ion m/z 551.91.
-
For Confirmation: A secondary transition to the common acyl-CoA fragment m/z 428.04 can also be monitored.
-
-
Collision Energy: Optimize the collision energy for each MRM transition to achieve the highest signal intensity.
Visualizations
Caption: Jasmonic Acid Biosynthesis Pathway.
Caption: LC-MS/MS Experimental Workflow.
References
Application Notes and Protocols: Exogenous 3-Oxo-OPC8-CoA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental protocols for the application of exogenous 3-Oxo-OPC8-CoA to cell cultures are not widely documented in existing literature. The following application notes and protocols are based on established methods for handling analogous lipid molecules and the known biological context of this compound as an intermediate in the jasmonic acid biosynthesis pathway. Researchers should treat these as a starting point and optimize the conditions for their specific cell lines and experimental goals.
Introduction
3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (this compound) is a key peroxisomal intermediate in the biosynthesis of jasmonic acid (JA), a critical signaling molecule in plant defense and development.[1][2] The application of exogenous this compound to cell cultures presents an opportunity to investigate its specific downstream signaling effects, independent of the upstream enzymatic steps of the octadecanoid pathway. These studies could elucidate its role in modulating gene expression, cellular metabolism, and stress responses. While its function is primarily characterized in plants, exploring its effects on mammalian cells could unveil conserved signaling mechanisms or novel pharmacological activities, given the fundamental role of acyl-CoAs in metabolism and signaling.[3][4]
Data Presentation
Effective investigation of this compound requires systematic evaluation of its effects. The following tables provide a template for organizing quantitative data from key experiments.
Table 1: Dose-Response Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation | p-value (vs. Vehicle) |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Time-Course of Gene Expression Modulation by this compound
| Gene Name | Fold Change (2h) | Fold Change (6h) | Fold Change (12h) | Fold Change (24h) |
| Gene A (e.g., a transcription factor) | ||||
| Gene B (e.g., a stress-response gene) | ||||
| Gene C (e.g., a metabolic enzyme) | ||||
| Housekeeping Gene | 1.0 | 1.0 | 1.0 | 1.0 |
Table 3: Effect of this compound on Cellular Metabolic Markers
| Treatment | ATP Levels (nmol/mg protein) | ROS Production (Fold Change) | Fatty Acid Oxidation Rate (pmol/min/mg protein) |
| Vehicle Control | 1.0 | ||
| This compound (X µM) | |||
| Positive Control |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, soluble stock solution of this compound for cell culture applications. Lipids and their CoA esters are often insoluble in aqueous media and require a carrier molecule, such as bovine serum albumin (BSA), for effective delivery to cells.[5][6]
Materials:
-
This compound (lyophilized powder)
-
Methanol (B129727) (anhydrous)
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, conical glass vials
-
Nitrogen gas stream or speed vacuum concentrator
-
Water bath or incubator at 37°C
-
Vortex mixer
Procedure:
-
Initial Solubilization: Dissolve the lyophilized this compound in a minimal amount of anhydrous methanol to create a concentrated stock (e.g., 1-5 mM).
-
Aliquoting and Drying: Transfer the desired volume of the methanolic stock solution to a sterile glass vial. Evaporate the methanol under a gentle stream of dry nitrogen or using a speed vacuum concentrator to form a thin lipid film on the wall of the vial.
-
BSA Complexation: a. Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 10% w/v). b. Add the appropriate volume of the warm (37°C) BSA solution to the lipid film to achieve the desired final stock concentration (e.g., 100X the highest working concentration). c. Incubate the mixture for 30-60 minutes at 37°C with intermittent vortexing to facilitate the complexation of this compound with BSA.[5]
-
Sterilization and Storage: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Application of this compound to Cell Cultures
Objective: To treat adherent or suspension cell cultures with this compound to assess its biological effects.
Materials:
-
Plated cells at desired confluency (e.g., 70-80%)
-
Complete cell culture medium (with or without serum, depending on the experiment)
-
This compound-BSA complex stock solution
-
Vehicle control (BSA in PBS, diluted to the same concentration as the highest treatment)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solutions: Thaw the this compound-BSA stock solution and the vehicle control. Prepare serial dilutions in serum-free or complete medium to achieve the final desired treatment concentrations.
-
Cell Treatment: a. Remove the existing culture medium from the cells. b. Gently add the medium containing the different concentrations of this compound or the vehicle control to the respective wells. c. For suspension cells, add the treatment directly to the culture flask.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, 24, or 48 hours) at 37°C in a humidified CO2 incubator.
-
Downstream Analysis: Following incubation, harvest the cells for analysis, such as:
-
Cell Viability Assays: (e.g., MTT, PrestoBlue)
-
Gene Expression Analysis: (RT-qPCR, RNA-Seq)
-
Protein Analysis: (Western Blot, Proteomics)
-
Metabolite Analysis: (LC-MS, Seahorse Assay)
-
Visualizations: Signaling Pathways and Workflows
Hypothetical Signaling Pathway of this compound
The diagram below illustrates a potential signaling cascade initiated by exogenous this compound. In plants, it is a precursor to jasmonic acid, which is known to regulate transcription factors involved in defense and stress responses. By analogy, exogenous this compound might be metabolized or act directly to modulate signaling pathways, potentially influencing transcription factors like NF-κB in mammalian cells or MYC in plant cells, and impacting metabolic processes such as fatty acid oxidation.
Caption: Hypothetical signaling of exogenous this compound.
Experimental Workflow
This diagram outlines the key steps for investigating the effects of this compound on a cell culture system, from preparation to multi-level analysis.
Caption: Experimental workflow for this compound studies.
References
- 1. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant defense in the absence of jasmonic acid: The role of cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. us.cmd2.vwr.com [us.cmd2.vwr.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in 3-Oxo-OPC8-CoA Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the mass spectrometry analysis of 3-Oxo-OPC8-CoA.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the analysis of this compound?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1][2] This is particularly problematic in complex biological matrices, which contain a high abundance of endogenous substances like salts, proteins, and phospholipids (B1166683).[1] For an analyte like this compound, which is often present at low concentrations, ion suppression can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[2][3]
Q2: How can I determine if ion suppression is affecting my this compound measurements?
A2: A common method to qualitatively assess ion suppression is the post-column infusion experiment.[4] In this technique, a solution of your this compound standard is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A drop in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression. To quantify the extent of ion suppression, the post-extraction spike method is widely used.[4][5] This involves comparing the signal response of an analyte spiked into a post-extracted blank matrix to the response of the analyte in a neat solvent. A lower signal in the matrix indicates suppression.[5]
Q3: What are the most common sources of ion suppression in biological samples for acyl-CoA analysis?
A3: The primary sources of ion suppression in biological samples are endogenous matrix components that co-elute with the analyte.[3][6] For acyl-CoA analysis, these often include:
-
Phospholipids: Abundant in plasma and tissue extracts, they are notoriously problematic.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can suppress the electrospray ionization process.
-
Other Endogenous Molecules: High concentrations of other lipids, metabolites, and proteins can also interfere with ionization.[1]
Q4: Can the choice of ionization technique affect the degree of ion suppression?
A4: Yes, the choice of ionization source can influence the severity of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because the ionization process in ESI is more complex and prone to competition among molecules for charge.[2] However, the choice of ionization technique is often dictated by the physicochemical properties of the analyte. For acyl-CoAs like this compound, ESI is commonly used. Switching the polarity of the ESI source (e.g., from positive to negative ion mode) can sometimes mitigate ion suppression if the interfering compounds ionize preferentially in one polarity.[2]
Q5: What is the most effective way to correct for ion suppression?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting ion suppression and other matrix effects.[7][8] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). It co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[9]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Ion Suppression
If you are experiencing low signal intensity, poor reproducibility, or inaccurate quantification for this compound, follow this troubleshooting guide.
Step 1: Identify the Presence of Ion Suppression
-
Action: Perform a post-column infusion experiment as described in FAQ 2.
-
Expected Outcome: A stable baseline signal will be observed. If there are significant dips in the signal, this confirms the presence of ion suppression from co-eluting matrix components.
Step 2: Optimize Sample Preparation
-
Rationale: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][3]
-
Action:
-
If you are using protein precipitation, consider switching to a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2]
-
If you are already using SPE, ensure the protocol is optimized for the removal of phospholipids and other interfering substances. This may involve testing different sorbents and wash/elution solvents.
-
-
Expected Outcome: A cleaner sample extract with reduced matrix components, leading to less ion suppression.
Step 3: Optimize Chromatographic Separation
-
Rationale: If interfering components cannot be completely removed, separating them chromatographically from the analyte peak can prevent ion suppression.[10]
-
Action:
-
Modify the gradient elution profile to better resolve this compound from early and late eluting matrix components.
-
Experiment with different stationary phases (e.g., C18, HILIC) to alter the selectivity of the separation.
-
-
Expected Outcome: The analyte peak elutes in a region with minimal co-eluting interferences.
Step 4: Implement a Stable Isotope-Labeled Internal Standard
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Rationale: A SIL-IS is the most reliable way to compensate for unavoidable ion suppression.[7][9]
-
Action: Synthesize or acquire a ¹³C- or ¹⁵N-labeled this compound to use as an internal standard. Add a known amount of the SIL-IS to your samples at the beginning of the sample preparation process.
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Expected Outcome: The ratio of the analyte to the SIL-IS will remain constant even if ion suppression varies between samples, allowing for accurate quantification.
Data Presentation
The following tables summarize the effectiveness of different strategies in mitigating ion suppression for acyl-CoA compounds. While specific data for this compound is not available, these results for structurally related molecules provide a strong indication of the expected improvements.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Class | Matrix | Matrix Effect (% Suppression) | Reference |
| Protein Precipitation | Beta Blockers | Human Plasma | High and variable | [11] |
| Solid-Phase Extraction (SPE) | Beta Blockers | Human Plasma | Significantly reduced | [11] |
| Liquid-Liquid Extraction (LLE) | General Analytes | Biological Fluids | Generally provides cleaner extracts than SPE | [2] |
Note: Matrix effect is often quantified as (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) * 100%. Higher percentages indicate greater suppression.
Table 2: Impact of Stable Isotope-Labeled Internal Standard (SIL-IS) on Quantitative Accuracy
| Analytical Method | Analyte | Matrix | Key Finding | Reference |
| LC-MS/MS with SIL-IS | Medium-chain acylglycines | Urine | Accurate quantitation, considered the most reliable diagnostic method. | [12] |
| LC-MS/MS with SIL-IS | Medium and long-chain acyl-CoAs | Cells and Tissues | Enables rigorous and precise quantification by correcting for analytical variability. | [9] |
| LC-HRMS with SIL-IS | Short-chain acyl-CoAs | Cell Culture | Allows for simultaneous absolute quantification and metabolic tracing. | [7][8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline for using a mixed-mode cation exchange SPE cartridge to clean up biological samples for acyl-CoA analysis.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample (e.g., cell lysate supernatant after protein precipitation with an acid like trichloroacetic acid) onto the cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove salts and other polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
This protocol describes a general LLE procedure to extract acyl-CoAs from an aqueous sample.
-
Sample Preparation: To 200 µL of aqueous sample (e.g., cell lysate), add the SIL-IS.
-
Extraction:
-
Add 800 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).
-
Vortex vigorously for 5 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex for an additional 1 minute.
-
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the upper organic layer, which contains the lipids and other non-polar interferences to be discarded. The lower aqueous/methanol phase contains the more polar acyl-CoAs.
-
Dry Down and Reconstitution: Evaporate the aqueous phase to dryness and reconstitute for LC-MS/MS analysis. Note: Optimization of the extraction solvent and pH may be necessary for this compound.
Visualizations
Caption: A decision tree for troubleshooting ion suppression.
Caption: Experimental workflow for sample preparation and analysis.
Caption: How a SIL-IS corrects for variable ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acyl-CoA Extraction Buffer pH
Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of extraction buffer pH for robust and reproducible acyl-CoA profiling.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the extraction buffer critical for acyl-CoA analysis?
The pH of the extraction buffer is a critical factor because acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1] Acyl-CoAs are prone to hydrolysis, particularly in neutral to alkaline aqueous solutions.[2] Maintaining an acidic environment helps to minimize this degradation and inhibit the activity of certain enzymes that can break down acyl-CoAs, thereby preserving the integrity of the analytes throughout the extraction process.[1]
Q2: What is the generally recommended pH range for an acyl-CoA extraction buffer?
An acidic pH is generally recommended for the initial homogenization and extraction steps. Several established protocols successfully use a potassium phosphate (B84403) (KH2PO4) buffer at a pH of 4.9 for the extraction of long-chain acyl-CoAs from various tissues.[1][3][4] Studies on acyl-CoA stability have also tested solutions with pH values of 3.5 and 7.0, noting that instability increases in aqueous solutions.[2] The optimal pH can, however, depend on the specific acyl-CoA species of interest and the sample matrix.
Q3: Which buffering agents are commonly used for acyl-CoA extraction?
The most frequently cited buffering agent for the initial tissue homogenization is potassium phosphate (KH2PO4), typically at a concentration of 100 mM and a pH of 4.9.[1][4] For deproteinization, 5-sulfosalicylic acid (SSA) is also used.[5] For the reconstitution of dried extracts before LC-MS analysis, ammonium (B1175870) acetate (B1210297) is a common choice, with pH values ranging from 6.8 to 8.5 depending on the chain length of the acyl-CoAs being analyzed.[6]
Q4: How does the choice of pH affect the stability of different acyl-CoA species?
While an acidic pH is generally protective, stability can vary. One study observed that in aqueous solutions, the degradation of acyl-CoAs increased with the length of the fatty acid chain.[2] For the analysis of short to medium-chain acyl-CoAs, a reconstitution buffer of ammonium acetate at pH 6.8 has been used, while for medium to long-chain species, the same buffer with 20% acetonitrile (B52724) was employed.[6] Another method utilized a mobile phase with ammonium acetate at pH 8.5 for separating medium to long-chain acyl-CoAs.[6] This highlights that while extraction is often best performed at an acidic pH, downstream analytical conditions may be varied.
Q5: Can I use the same buffer pH for all types of samples (e.g., tissue, cultured cells)?
While the principle of using an acidic pH to maintain stability generally applies, the optimal buffer composition and pH may require empirical validation for different sample types. Tissues are often homogenized in a pH 4.9 phosphate buffer.[1][4] For cultured cells, protocols often involve quenching and deproteinization steps using agents like 5-sulfosalicylic acid (SSA) or extraction with solvents like methanol (B129727).[5][7] It is always recommended to test a few pH conditions when establishing a new protocol for a specific sample type.
Troubleshooting Guide
Issue: Low recovery or signal intensity for acyl-CoAs.
Low yields of acyl-CoAs are a common issue that can stem from several factors related to the extraction process. This guide provides a systematic approach to troubleshooting, with a focus on the role of the extraction buffer pH.
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation due to Incorrect pH | Acyl-CoAs are unstable in neutral or alkaline aqueous solutions.[2] Ensure your homogenization buffer is acidic. A pH of 4.9 is a well-documented starting point.[1][3] Verify the pH of your buffer solution after preparation. Always work quickly and keep samples on ice or at 4°C throughout the procedure to minimize both chemical and enzymatic degradation.[1] |
| Inefficient Extraction from Sample Matrix | Ensure thorough sample homogenization. For tissues, a glass homogenizer is effective.[1] The buffer must effectively lyse cells and solubilize the acyl-CoAs. If recovery is still low, consider testing a small range of acidic pH values (e.g., pH 4.0, 4.5, 5.0) to find the optimal condition for your specific sample type. |
| Poor Reconstitution Stability | The choice of reconstitution solvent after drying the extract is critical. Methanol has been shown to provide good stability for acyl-CoAs.[2][7] If an aqueous buffer is required for LC-MS compatibility, use it just before analysis and keep the samples chilled in the autosampler. A common choice is 50% methanol in 50 mM ammonium acetate (pH 7.0).[7] |
| General Sample Handling Issues | If samples cannot be processed immediately, they must be flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation.[1] Avoid repeated freeze-thaw cycles.[1] Use high-purity solvents and freshly prepared buffers. |
Data Presentation: Buffer pH and Acyl-CoA Recovery
The following table summarizes quantitative data from various studies, highlighting the impact of buffer pH on acyl-CoA analysis and recovery.
| Buffer/Solvent Condition | pH | Application | Reported Recovery/Observation | Reference |
| 100 mM Potassium Phosphate (KH2PO4) | 4.9 | Tissue Homogenization Buffer | 70-80% recovery of long-chain acyl-CoAs | [3] |
| 100 mM Potassium Phosphate (KH2PO4) | 4.9 | Dilution of organic phase post-extraction | Part of a protocol for tissue acyl-CoA analysis | [4] |
| 50 mM Ammonium Acetate | 3.5 | Stability Testing | Tested for acyl-CoA stability in solution | [2] |
| 50 mM Ammonium Acetate | 6.8 | Reconstitution of short to medium-chain acyl-CoAs | Used as a solvent for LC-MS analysis | [6] |
| 10 mM Ammonium Acetate | 8.5 | LC-MS Mobile Phase A for medium to long-chain acyl-CoAs | Used for chromatographic separation | [6] |
| Methanol | N/A | Reconstitution Solvent | Provided the best stability for acyl-CoAs over 24 hours | [2] |
| 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) | Acidic | Cell Deproteinization | An alternative to methods requiring solid-phase extraction | [5] |
Experimental Protocols
Protocol: Empirical Optimization of Extraction Buffer pH
This protocol provides a framework for testing different pH values to determine the optimal condition for acyl-CoA extraction from your specific biological sample.
1. Materials:
-
Biological sample (e.g., frozen tissue powder, cell pellet)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Potassium Phosphate Monobasic (KH2PO4)
-
Phosphoric Acid and Potassium Hydroxide (B78521) (for pH adjustment)
-
Isopropanol (B130326) and Acetonitrile (HPLC grade)
-
Saturated Ammonium Sulfate (B86663)
-
Homogenizer (e.g., glass homogenizer)
-
Centrifuge capable of 4°C operation
-
LC-MS system for analysis
2. Preparation of Extraction Buffers:
-
Prepare a 100 mM KH2PO4 stock solution.
-
Divide the stock into at least three aliquots. Adjust the pH of these aliquots to create a range of test buffers, for example: pH 4.0, pH 4.5, and pH 5.0. Use phosphoric acid or potassium hydroxide for adjustment.
-
Chill all buffers on ice before use.
3. Extraction Procedure (to be performed for each pH condition):
-
Weigh a consistent amount of sample (e.g., 50-100 mg of tissue) for each pH condition.[1]
-
In a pre-chilled glass homogenizer on ice, add the sample to 2 mL of the respective ice-cold extraction buffer containing a known amount of internal standard.[1][4]
-
Homogenize thoroughly.
-
Add 2.0 mL of ice-cold isopropanol and homogenize again.[1]
-
Transfer the homogenate to a centrifuge tube. Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.[1][4]
-
Vortex vigorously for 5 minutes.
-
Carefully collect the upper organic phase.
4. Sample Preparation for Analysis:
-
The collected supernatant can be further purified using solid-phase extraction (SPE) or directly prepared for analysis.
-
For direct analysis, the sample can be dried under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) immediately before LC-MS analysis.[2]
5. Analysis and Comparison:
-
Analyze the extracts from each pH condition by LC-MS.
-
Calculate the peak area ratio of the target acyl-CoAs to the internal standard for each condition.
-
Compare the ratios across the different pH values. The pH condition that yields the highest peak area ratios is considered optimal for extraction efficiency and analyte stability.
Visualizations
Caption: Experimental workflow for optimizing extraction buffer pH.
Caption: Troubleshooting flowchart for low acyl-CoA recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 3-Oxo-OPC8-CoA in Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of 3-Oxo-OPC8-CoA during extraction from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: 3-Oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-Coenzyme A (this compound) is a key intermediate in the biosynthesis of jasmonic acid, a plant hormone crucial for developmental processes and stress responses.[1][2][3] Like other acyl-CoA esters, it is susceptible to degradation due to its high-energy thioester bond, which can be cleaved by both enzymatic and chemical hydrolysis.
Q2: What are the primary enzymatic threats to this compound stability in extracts?
A2: The main enzymatic threats in crude extracts include:
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, releasing Coenzyme A and the corresponding fatty acid.[4]
-
Nudix (Nucleoside Diphosphate-linked Moiety X) Hydrolases: This superfamily of enzymes can hydrolyze the pyrophosphate bond within the CoA moiety.
-
Proteases and Esterases: General proteases and esterases can also contribute to the degradation of the molecule or the enzymes processing it.
Q3: What are the optimal pH and temperature conditions for extracting this compound?
A3: To minimize chemical hydrolysis of the thioester bond, it is crucial to maintain a slightly acidic pH, typically between 4.5 and 6.0. Alkaline conditions (pH > 7.5) should be strictly avoided. All extraction steps should be performed at low temperatures (0-4°C) to reduce enzymatic activity.
Q4: Can I use a commercial protease inhibitor cocktail?
A4: Yes, using a commercial protease inhibitor cocktail designed for plant extracts is highly recommended as a baseline.[5][6][7] These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases. However, for complete protection of this compound, it is advisable to supplement these with inhibitors targeting thioesterases and Nudix hydrolases.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Rapid Enzymatic Degradation: Thioesterases and other hydrolases are highly active upon cell lysis. | 1. Immediately freeze samples in liquid nitrogen upon collection. 2. Use a pre-chilled extraction buffer containing a comprehensive inhibitor cocktail (see Experimental Protocols ). 3. Minimize extraction time and always keep samples on ice. |
| Chemical Hydrolysis: The thioester bond is unstable at neutral or alkaline pH. | 1. Ensure the extraction buffer is maintained at a pH between 4.5 and 6.0. 2. Avoid buffers with strong nucleophiles. | |
| Inconsistent results between replicates | Variable Enzymatic Activity: Differences in sample handling time or temperature can lead to inconsistent degradation. | 1. Standardize the entire extraction protocol, ensuring identical incubation times and temperatures for all samples. 2. Prepare fresh inhibitor cocktails for each experiment. |
| Incomplete Inactivation of Enzymes: The concentration of inhibitors may be insufficient for the amount of tissue. | 1. Increase the concentration of the inhibitor cocktail. 2. Ensure thorough homogenization to allow inhibitors to access all cellular compartments. | |
| Degradation during sample storage | Residual Enzymatic Activity: Incomplete removal or inactivation of enzymes can lead to degradation over time. | 1. Store extracts at -80°C. 2. Consider a final purification step to remove proteins before long-term storage. |
| Freeze-Thaw Cycles: Repeated freezing and thawing can damage the molecule. | 1. Aliquot extracts into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[6] |
Key Experimental Protocols
Protocol 1: Preparation of a Comprehensive Inhibitor Cocktail (100X Stock)
For optimal protection of this compound, a custom inhibitor cocktail is recommended. This can be prepared as a 100X stock solution in DMSO and added to the extraction buffer immediately before use.
| Inhibitor | Target Enzyme Class | 100X Stock Concentration | Final (1X) Concentration | Vendor (Example) |
| AEBSF | Serine Proteases | 100 mM | 1 mM | Sigma-Aldrich |
| E-64 | Cysteine Proteases | 1 mM | 10 µM | Sigma-Aldrich |
| Pepstatin A | Aspartic Proteases | 1 mM | 10 µM | Sigma-Aldrich |
| EDTA | Metalloproteases | 500 mM | 5 mM | Thermo Fisher |
| (S)-crizotinib | Nudix Hydrolase (MTH1/NUDT1) | 10 mM | 100 µM | Selleck Chemicals[8] |
| Sodium Fluoride (NaF) | Phosphatases | 1 M | 10 mM | Sigma-Aldrich |
| Sodium Orthovanadate (Na₃VO₄) | Phosphatases | 100 mM | 1 mM | Sigma-Aldrich |
Note: The selection of a specific Nudix hydrolase inhibitor may need to be optimized depending on the specific Nudix hydrolases present in the biological system under study.
Protocol 2: Extraction of this compound from Plant Tissue
This protocol is designed for the extraction of this compound for subsequent analysis by LC-MS.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer: 80% Methanol, 19% Water, 1% Acetic Acid (to maintain acidic pH)
-
Comprehensive Inhibitor Cocktail (100X stock, see Protocol 1)
-
Microcentrifuge tubes
-
Centrifuge (4°C)
Procedure:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder (e.g., 100 mg) to a pre-chilled microcentrifuge tube.
-
Prepare the final extraction buffer by adding the Comprehensive Inhibitor Cocktail to the 80% methanol/acetic acid solution at a 1:100 dilution.
-
Add 1 mL of the ice-cold extraction buffer with inhibitors to the tissue powder.
-
Vortex vigorously for 1 minute to ensure thorough mixing and inactivation of enzymes.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the extracted this compound to a new pre-chilled tube.
-
The extract is now ready for immediate analysis by LC-MS or can be stored at -80°C for short-term storage. For long-term storage, a solid-phase extraction (SPE) cleanup to remove proteins is recommended.[9][10]
Visualizing Degradation Pathways and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the degradation pathways of this compound and the recommended experimental workflow for its stable extraction.
Caption: Enzymatic degradation pathways of this compound.
Caption: Recommended workflow for stable this compound extraction.
References
- 1. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. interchim.fr [interchim.fr]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of LC-MS/MS Method for Jasmonate Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their LC-MS/MS methods for the analysis of jasmonate intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in sample preparation for accurate jasmonate analysis?
A1: The most critical steps are rapid harvesting and immediate flash-freezing of plant tissue in liquid nitrogen to halt metabolic activity, followed by thorough homogenization to a fine powder while frozen.[1] Inefficient extraction is a common problem; therefore, using a validated protocol with an appropriate solvent, such as 80% methanol (B129727) or acetonitrile (B52724) with 1% acetic acid, is crucial for effective extraction of these acidic hormones.[1] Furthermore, incorporating stable isotope-labeled internal standards (e.g., D6-JA) during the extraction process is essential to correct for matrix effects and procedural losses.
Q2: How can I minimize matrix effects that interfere with jasmonate detection?
A2: Matrix effects, where co-eluting compounds suppress or enhance the ionization of target analytes, are a significant challenge. To mitigate these effects, employ solid-phase extraction (SPE) for sample cleanup to remove interfering substances like photosynthetic pigments.[2] The use of stable isotope-labeled internal standards is also highly recommended as they co-elute with the analyte of interest and experience similar matrix effects, allowing for accurate quantification.[2] If sensitivity allows, diluting the sample can also reduce the concentration of interfering matrix components.[2]
Q3: What are the recommended LC and MS parameters for jasmonate analysis?
A3: For liquid chromatography, an Ultra-Performance Liquid Chromatography (UPLC) system is commonly used with a C18 reversed-phase column.[2] A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B), run in a gradient.[2] For mass spectrometry, electrospray ionization (ESI) in negative mode is generally preferred for acidic hormones like jasmonates.[2] The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[2][3]
Q4: Why is the use of internal standards so important in quantitative jasmonate analysis?
A4: Internal standards (IS), particularly stable isotope-labeled standards, are crucial for accurate quantification because they have nearly identical chemical and physical properties to the target analytes.[2] They are added at a known concentration to samples at the beginning of the extraction process and help to correct for variability in extraction recovery, sample handling, injection volume, and instrument response, including ion suppression or enhancement caused by the sample matrix.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient extraction. | Optimize the extraction protocol using a validated method. Ensure the pH is adjusted to ~3.0 for efficient extraction of acidic jasmonates.[2] |
| Ion suppression due to matrix effects. | Incorporate stable isotope-labeled internal standards.[2] Improve sample cleanup using Solid-Phase Extraction (SPE).[2] Dilute the sample if the assay has sufficient sensitivity.[2] | |
| Suboptimal mass spectrometer settings. | Perform regular instrument calibration and optimize MS parameters (e.g., ion source temperature, gas flow rates) using authentic standards for each target jasmonate.[2] | |
| Analyte degradation. | Keep samples on ice or at 4°C during processing and store extracts at -80°C.[1] | |
| High Variability / Poor Reproducibility | Inconsistent sample preparation. | Use calibrated pipettes and balances.[2] Follow a standardized and validated protocol for all samples. |
| Matrix effects varying between samples. | Utilize stable isotope-labeled internal standards for every sample to normalize for these variations.[2] | |
| Instrument instability. | Run pooled quality control (QC) samples periodically throughout the analytical run to monitor system performance and stability.[2] | |
| Peak Tailing or Splitting | Poor chromatography. | Ensure mobile phase components are fresh and properly mixed. Check for column degradation or contamination. Optimize the LC gradient. |
| Sample solvent mismatch with mobile phase. | Reconstitute the final extract in a solvent that is compatible with the initial mobile phase conditions.[1] | |
| Retention Time Shifts | Inconsistent LC conditions. | Ensure the column is properly equilibrated before each injection. Check for leaks in the LC system and ensure consistent solvent composition and flow rate. |
| Column aging. | Replace the analytical column if performance degrades significantly. | |
| Ghost Peaks / Carryover | Contamination from previous injections. | Implement a robust needle and injection port washing protocol. Inject blank samples between high-concentration samples to check for carryover. |
Quantitative Data
Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions for Jasmonate Intermediates
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Jasmonic acid (JA) | 209.1 | 59.0 | Negative |
| Jasmonoyl-isoleucine (JA-Ile) | 322.2 | 130.1 | Negative |
| 12-oxo-phytodienoic acid (OPDA) | 291.2 | 165.1 | Negative |
| Methyl jasmonate (MeJA) | 223.1 (M-H)⁻ | 151.1 | Negative |
| 12-hydroxy-jasmonic acid (12-OH-JA) | 225.1 | 59.0 | Negative |
| Dihydrojasmonic acid (H₂JA) | 211.1 | 59.0 | Negative |
Note: The most intense transition is typically used for quantification, while a second, less intense transition can be used for confirmation.[3]
Experimental Protocols
Protocol 1: Jasmonate Extraction from Plant Tissue
This protocol details a robust method for the extraction and purification of jasmonates from plant tissues for LC-MS/MS analysis.[1]
1. Materials and Reagents:
-
Equipment: Mortar and pestle, microcentrifuge tubes (2 mL), refrigerated centrifuge (4°C), vacuum manifold, vacuum concentrator or nitrogen evaporator.
-
Consumables: C18 SPE cartridges.
-
Solvents and Reagents:
-
Extraction Solvent: 80% Acetonitrile (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water.
-
Internal Standards (ISTD): Deuterated standards (e.g., D⁶-JA, D²-JA-Ile) at an appropriate concentration in the extraction solvent.
-
SPE Conditioning Solution: 100% MeOH.
-
SPE Equilibration and Wash Solution: 1% AcOH in ultrapure water.
-
SPE Elution Solution: 80% ACN with 1% AcOH.
-
Reconstitution Solvent: 1% AcOH in water (should be compatible with the initial LC mobile phase).
-
2. Procedure:
-
Sample Collection and Homogenization:
-
Extraction:
-
Transfer the frozen powder to a 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold Extraction Solvent containing the internal standards.[1]
-
Vortex thoroughly and incubate on a shaker for 30 minutes at 4°C.[1]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Place a C18 SPE cartridge on a vacuum manifold and pass 1 mL of 100% MeOH through it.[1]
-
Equilibration: Pass 1 mL of 1% AcOH (Wash Solution) through the cartridge. Do not let the cartridge go dry.[1]
-
Loading: Load the supernatant from the extraction step onto the conditioned and equilibrated SPE cartridge. Allow it to pass through slowly.[1]
-
Washing: Wash the cartridge with 1 mL of 1% AcOH to remove polar impurities.[1]
-
Elution: Place a clean collection tube in the manifold and elute the jasmonates with 1 mL of Elution Solution (80% ACN with 1% AcOH).[1]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[1]
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of Reconstitution Solvent.[1]
-
Vortex briefly and centrifuge to pellet any insoluble debris.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Core components of the jasmonate signaling pathway.
Caption: Experimental workflow for jasmonate analysis.
References
- 1. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 2. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 3-Oxo-OPC8-CoA
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the quantification of 3-Oxo-OPC8-CoA. The primary focus is on minimizing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix. | Ensure thorough tissue homogenization. Use a proven extraction solvent combination for acyl-CoAs, such as isopropanol/acetonitrile (B52724) in a buffered aqueous solution. Consider solid-phase extraction (SPE) for sample cleanup and concentration.[1] |
| Analyte Degradation: Acyl-CoAs like this compound can be unstable. | Keep samples on ice or at 4°C throughout the extraction process. For long-term storage, snap-freeze tissue samples in liquid nitrogen and store them at -80°C.[1] | |
| Ion Suppression: The sample matrix is complex and can significantly suppress the ionization of the target analyte.[1][2] | Implement a robust sample cleanup procedure (e.g., SPE).[1][3] Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.[2][4] Use a suitable internal standard, preferably a stable isotope-labeled (SIL) standard, to normalize for matrix effects.[2][5] | |
| Incorrect MS/MS Parameters: The mass spectrometer settings may not be optimal for this compound. | Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and cone voltage. These are instrument-specific and require empirical determination.[1] | |
| High Background Noise or Interfering Peaks | Insufficient Sample Cleanup: The sample extract may still contain a high level of interfering compounds. | Enhance the sample preparation method. Consider a multi-step cleanup, such as combining protein precipitation with SPE or liquid-liquid extraction (LLE).[6] |
| Contamination: Reagents, consumables, or the LC-MS system may be contaminated. | Use high-purity, LC-MS grade solvents and reagents. Ensure all tubes, plates, and vials are clean. Flush the LC system thoroughly.[1] | |
| Co-elution of Matrix Components: Other molecules from the matrix may have similar retention times and interfere with the analyte signal. | Adjust the chromatographic gradient to better separate the analyte from interfering peaks. Experiment with different stationary phases (columns).[4][7] | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variability in the extraction and cleanup process can lead to inconsistent results. | Standardize the sample preparation protocol and ensure consistency across all samples. Use automated liquid handlers if available. |
| Variable Matrix Effects: The extent of ion suppression or enhancement may differ between samples.[8] | The use of a stable isotope-labeled internal standard is highly recommended to compensate for sample-to-sample variations in matrix effects.[2][5][9] Prepare matrix-matched calibration standards if a SIL-IS is not available.[2][10] | |
| Analyte Instability: Degradation of this compound can occur inconsistently between sample processing steps. | Minimize the time samples are at room temperature. Process samples in smaller batches to ensure timely analysis after preparation. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[2][10] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, sensitivity, and reproducibility of the analysis.[1][10][11]
Q2: How can I assess whether my analysis is affected by matrix effects?
A2: There are two primary methods to evaluate matrix effects:
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Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[4][12]
-
Post-Extraction Spike Method: This is a quantitative approach where the response of the analyte in a blank matrix extract that has been spiked after extraction is compared to its response in a pure solvent at the same concentration. A significant difference between the two responses indicates the presence of matrix effects.[6][10][12]
Q3: What is the most effective strategy to minimize matrix effects for this compound quantification?
A3: A multi-faceted approach is generally the most effective:
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Robust Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[6] Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up complex biological samples for acyl-CoA analysis.[1][3]
-
Optimized Chromatography: Fine-tuning the liquid chromatography method to separate this compound from co-eluting matrix components can significantly reduce interference.[4][13]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by matrix interferences in the same way, allowing for accurate correction of the analyte signal.[2][5][9]
Q4: Can I use a different acyl-CoA as an internal standard if a stable isotope-labeled version of this compound is not available?
A4: While a SIL-IS is ideal, a structural analog or another acyl-CoA with a different chain length (e.g., C17:0-CoA) can be used as an internal standard.[1] However, it's crucial to validate that the chosen internal standard co-elutes with this compound and experiences similar matrix effects. The accuracy of quantification may be compromised if the internal standard and analyte are affected differently by the matrix.
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol outlines a general procedure for the extraction of this compound from tissue samples, which can be adapted based on the specific tissue type and available resources.
-
Homogenization:
-
Weigh approximately 50 mg of frozen tissue and place it in a 2 mL homogenization tube.
-
Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.2).
-
Include a suitable internal standard (ideally, a stable isotope-labeled this compound).
-
Homogenize the tissue thoroughly using a bead beater or other appropriate homogenizer. Keep the sample on ice throughout this process.
-
-
Solvent Extraction:
-
To the tissue homogenate, add 2 mL of 2-propanol and vortex vigorously for 1 minute.
-
Add 2 mL of acetonitrile and vortex again for 1 minute.
-
-
Phase Separation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
-
Collection of Supernatant:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general LC-MS/MS method that should be optimized for your specific instrument and this compound standard.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following table summarizes typical performance characteristics for acyl-CoA analysis methods, which can serve as a benchmark for the expected performance of the described protocols.
| Analyte Class | Matrix | Extraction Method | Recovery Rate (%) | Limit of Quantification (LOQ) | Reference |
| Long-Chain Acyl-CoAs | Rat Liver | Solid-Phase Extraction | 83-90% | Not Reported | [14] |
| Long-Chain Acyl-CoAs | Various Tissues | Solid-Phase Extraction | 70-80% | Not Reported | [14] |
| Jasmonic Acid & Methyl Jasmonate | Plant Tissue | Solid-Phase Extraction | 92.48% | 0.05 ng/mL | [14] |
Visualizations
Caption: Workflow for this compound quantification.
Caption: Key strategies for minimizing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Unstable Acyl-CoA Thioesters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the analysis of unstable acyl-CoA thioesters.
Frequently Asked Questions (FAQs)
Q1: Why are my acyl-CoA samples degrading, and what are the primary factors influencing their stability?
A1: Acyl-CoA thioesters are inherently unstable molecules susceptible to degradation through several mechanisms. The primary factors influencing their stability are:
-
pH: The thioester bond is prone to hydrolysis, especially under alkaline conditions (pH > 8.0) and to a lesser extent in strongly acidic conditions. Near-neutral or slightly acidic conditions (pH 4.0-6.8) are generally preferred for stability.
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions. Therefore, it is crucial to keep samples on ice or at 4°C during processing and to store them at -80°C for long-term preservation.
-
Enzymatic Activity: Endogenous thioesterases present in biological samples can rapidly hydrolyze acyl-CoAs. Immediate quenching of enzymatic activity upon sample collection is critical.
-
Oxidation: Although less commonly discussed than hydrolysis, the thiol group can be susceptible to oxidation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of lipids and other cellular components, which may indirectly affect acyl-CoA stability. It is advisable to aliquot samples to minimize freeze-thaw cycles.
Q2: What is the most effective method for quantifying acyl-CoA thioesters in biological samples?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoA thioesters.[1] This technique offers high sensitivity and specificity, which is essential due to the low abundance of these molecules in biological matrices. Methods like Multiple Reaction Monitoring (MRM) allow for the specific detection and quantification of individual acyl-CoA species, even in complex mixtures.
Q3: I am observing poor recovery of my acyl-CoA analytes. What are the common causes and how can I improve recovery?
A3: Poor recovery is a frequent challenge and can be attributed to several factors throughout the experimental workflow. Key causes include incomplete cell lysis and extraction, degradation during sample preparation, and inefficient solid-phase extraction (SPE). To improve recovery, ensure thorough sample homogenization, use pre-chilled solvents and maintain low temperatures, and optimize your SPE protocol (e.g., column conditioning, wash, and elution steps). Using an internal standard, such as an odd-chain acyl-CoA, early in the extraction process can help monitor and correct for recovery losses.
Q4: What are the characteristic fragmentation patterns of acyl-CoAs in positive ion mode ESI-MS/MS?
A4: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. This includes a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This predictable fragmentation allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species in a sample. Another common fragment ion observed corresponds to the phosphopantetheine moiety.
Q5: How should I choose an internal standard for acyl-CoA quantification?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. However, these can be expensive and are not available for all acyl-CoA species. A practical alternative is to use an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not naturally present in the sample. This allows for monitoring of the entire analytical process, from extraction to detection, and can help to correct for variations in recovery and matrix effects.
Troubleshooting Guides
Issue 1: Low Signal or No Peak Detected in LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | - Ensure samples were immediately flash-frozen in liquid nitrogen after collection and stored at -80°C. - Perform all sample preparation steps on ice or at 4°C. - Use pre-chilled, high-purity solvents. - Minimize the time between sample preparation and analysis. |
| Poor Extraction Efficiency | - Optimize the homogenization procedure to ensure complete cell/tissue disruption. - Verify the correct ratio of extraction solvent to sample amount. - Consider alternative extraction methods (e.g., solid-phase extraction vs. solvent precipitation). |
| Ion Suppression | - Dilute the sample to reduce the concentration of interfering matrix components. - Improve chromatographic separation to resolve the analyte from co-eluting interfering species. - Evaluate and optimize the solid-phase extraction (SPE) cleanup step to remove salts and phospholipids. |
| Incorrect MS/MS Parameters | - Confirm the precursor and product ion m/z values for your target acyl-CoAs. - Optimize collision energy and other MS parameters using a standard solution. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary Interactions: Acidify the mobile phase with a small amount of formic or acetic acid to suppress the ionization of free silanol (B1196071) groups on the column. - Column Overload: Reduce the injection volume or dilute the sample. - Column Contamination: Flush the column with a strong solvent or replace it if necessary. |
| Peak Fronting | - Sample Overload: Dilute the sample. - Incompatible Injection Solvent: Ensure the injection solvent is weaker than or matches the initial mobile phase composition. |
| Peak Broadening | - Large Injection Volume: Reduce the injection volume. - Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector. - Slow Data Acquisition Rate: Increase the data acquisition rate in your MS method. |
Issue 3: Inaccurate or Imprecise Quantification
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | - Use a stable isotope-labeled internal standard for each analyte if possible. - If not available, use an odd-chain acyl-CoA internal standard. - Prepare calibration standards in a matrix that closely matches your samples. |
| Non-Linearity of Calibration Curve | - Extend the concentration range of your calibration standards. - Use a weighted linear regression (e.g., 1/x) for your calibration curve to improve accuracy at lower concentrations. |
| Inconsistent Internal Standard Response | - Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency. - Check for potential degradation of the internal standard. |
Data Presentation
Table 1: Stability of Acyl-CoA Thioesters in Different Reconstitution Solvents at 4°C
| Acyl-CoA | Reconstitution Solvent | Stability after 4h (% remaining) | Stability after 24h (% remaining) |
| C10:0-CoA | Methanol (B129727) | ~100% | ~98% |
| 50% Methanol / 50mM Ammonium (B1175870) Acetate (B1210297) (pH 7.0) | ~95% | ~90% | |
| Water | ~90% | ~75% | |
| C16:0-CoA | Methanol | ~100% | ~99% |
| 50% Methanol / 50mM Ammonium Acetate (pH 7.0) | ~98% | ~92% | |
| Water | ~85% | ~60% | |
| C18:1-CoA | Methanol | ~100% | ~99% |
| 50% Methanol / 50mM Ammonium Acetate (pH 7.0) | ~97% | ~91% | |
| Water | ~88% | ~65% |
Data synthesized from studies indicating higher stability in organic or buffered solutions compared to pure aqueous solutions.[2]
Table 2: Comparison of Acyl-CoA Extraction Recovery Rates
| Extraction Method | Analyte Range | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Solvent Precipitation (e.g., 80% Methanol) | Broad range | 70-90% | Simple, fast | Lower recovery for very long-chain species, potential for ion suppression from co-extracted matrix components. |
| Solid-Phase Extraction (SPE) - Weak Anion Exchange | Broad range | 80-95% | Excellent sample cleanup, reduces matrix effects, high recovery. | More time-consuming and costly, requires method optimization. |
| Combined Solvent Precipitation and SPE | Long-chain acyl-CoAs | 70-80% | High purity of final extract.[3] | Multi-step process can lead to analyte loss if not optimized.[3] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissues
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., C17:0-CoA).
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
-
Solvent Extraction:
-
Add 5 mL of a pre-chilled organic solvent mixture (e.g., acetonitrile/isopropanol, 3:1 v/v) to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) Cleanup (Recommended):
-
Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the solvent extraction step onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering compounds (e.g., a high-aqueous buffer followed by a low-percentage organic solvent).
-
Elute the acyl-CoAs with a high-percentage organic solvent containing a small amount of a weak acid or base (e.g., methanol with 2% formic acid or 2% ammonium hydroxide).
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 90% methanol/10% water with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoA Thioesters
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate and 0.1% acetic acid.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 5-10%), ramping up to a high percentage (e.g., 95-100%) to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion (e.g., the fragment corresponding to the neutral loss of 507 Da).
-
Parameter Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) for each acyl-CoA analyte using authentic standards.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Quantify the acyl-CoAs in the samples using the calibration curve.
-
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Chemical instability of acyl-CoA thioesters.
Caption: Troubleshooting decision tree for low signal.
References
optimization of collision energy for 3-Oxo-OPC8-CoA fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of collision energy for 3-Oxo-OPC8-CoA fragmentation in tandem mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for this compound in positive ion mode tandem mass spectrometry?
A1: In positive ion mode, acyl-CoAs like this compound exhibit a characteristic fragmentation pattern. The most common fragmentation involves the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the Coenzyme A molecule.[1][2] This results in a neutral loss of 507 atomic mass units (amu).[1][2] Another common fragment ion observed corresponds to the adenosine (B11128) 3',5'-diphosphate at a mass-to-charge ratio (m/z) of 428.[1][2][3]
Q2: How do I select the precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of this compound?
A2: For MRM analysis, the precursor ion (Q1) should be the [M+H]+ of this compound. The primary product ion (Q3) for quantification is typically the ion resulting from the neutral loss of 507 amu.[1][4] A secondary, or qualifier, ion transition can be the precursor ion fragmenting to m/z 428.[1] Monitoring both transitions increases the specificity and confidence of analyte identification.
Q3: I am not seeing the expected fragment ions. What are the common causes?
A3: Several factors can lead to a lack of expected fragment ions:
-
Incorrect Precursor Ion Selection: Ensure that the correct m/z for the [M+H]+ ion of this compound is isolated in the first quadrupole (Q1).
-
Suboptimal Collision Energy (CE): The applied collision energy may be too low to induce fragmentation or too high, leading to excessive fragmentation into smaller, unmonitored ions.
-
Instrument Parameters: Other mass spectrometer parameters such as declustering potential (DP) and cell exit potential (CXP) can influence ion transmission and fragmentation.[1]
-
Sample Purity: The presence of co-eluting isomers or impurities can suppress the ionization of the target analyte.
-
Analyte Stability: this compound may be unstable in the sample matrix or during the analytical process.
Q4: How does collision energy affect the fragmentation of this compound?
A4: Collision energy is a critical parameter that directly influences the degree of fragmentation.
-
Low Collision Energy: May not provide sufficient energy to induce the characteristic neutral loss of 507 amu, resulting in a weak or absent product ion signal.
-
Optimal Collision Energy: Maximizes the abundance of the desired product ion (e.g., [M+H - 507]+), leading to the highest sensitivity for detection and quantification.
-
High Collision Energy: Can cause excessive fragmentation of the precursor ion, leading to a decrease in the abundance of the target product ion and potentially generating smaller, less specific fragment ions.
Troubleshooting Guide
This guide provides a structured approach to optimizing collision energy and troubleshooting common issues during the fragmentation of this compound.
Issue 1: Low or No Product Ion Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Collision Energy | Perform a collision energy optimization experiment. Infuse a standard solution of this compound and ramp the collision energy over a range (e.g., 10-60 eV) while monitoring the intensity of the target product ion. | A bell-shaped curve of product ion intensity versus collision energy will be generated, allowing for the determination of the optimal CE value that yields the maximum signal. |
| Incorrect Precursor Ion Selection | Verify the calculated m/z of the [M+H]+ ion for this compound. Check for the presence of other adducts (e.g., [M+Na]+) that might be more abundant and mistakenly selected as the precursor. | The correct precursor ion will be isolated, leading to the generation of the expected fragment ions upon collision-induced dissociation. |
| Poor Ionization | Optimize source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase composition is appropriate for positive mode electrospray ionization (ESI). | Improved signal intensity of the precursor ion, which should translate to a better product ion signal. |
| Analyte Degradation | Prepare fresh standards and samples. Minimize sample storage time and keep samples at a low temperature (e.g., 4°C) in the autosampler. | A stronger precursor and product ion signal will be observed if degradation was the issue. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Interferences | Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry. A longer gradient or a column with a different stationary phase can help resolve interfering compounds. | A cleaner chromatogram with a well-resolved peak for this compound, leading to a better signal-to-noise ratio. |
| Matrix Effects | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. | Reduced ion suppression or enhancement, resulting in a more accurate and reproducible measurement of the analyte. |
| Contaminated System | Clean the mass spectrometer's ion source and transfer optics according to the manufacturer's recommendations. | A significant reduction in background noise and the disappearance of non-specific interfering peaks. |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
This protocol describes the process of determining the optimal collision energy for the fragmentation of this compound using direct infusion.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in a suitable solvent like 50% acetonitrile/water with 0.1% formic acid)
-
Syringe pump
-
Tandem mass spectrometer
Procedure:
-
Instrument Setup:
-
Set up the mass spectrometer in positive ion mode.
-
Configure the instrument for product ion scanning.
-
Select the [M+H]+ ion of this compound as the precursor ion in Q1.
-
Set the Q3 to scan a relevant mass range to observe the expected fragment ions (e.g., m/z 200-1100).
-
-
Infusion:
-
Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Collision Energy Ramp:
-
Create a method to acquire a series of product ion spectra at varying collision energy values.
-
Start with a low collision energy (e.g., 10 eV) and incrementally increase it (e.g., in steps of 2-5 eV) up to a higher value (e.g., 60 eV).
-
-
Data Analysis:
-
Extract the ion chromatogram for the target product ion (e.g., [M+H - 507]+).
-
Plot the intensity of the product ion against the corresponding collision energy.
-
The collision energy that produces the maximum intensity is the optimal CE for that specific transition.
-
Protocol 2: LC-MS/MS Analysis of this compound using Optimized MRM Parameters
This protocol outlines the steps for quantitative analysis of this compound in a biological matrix using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an optimized MRM method.
Materials:
-
LC-MS/MS system
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Prepared sample extracts
-
This compound calibration standards
Procedure:
-
LC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Apply a chromatographic gradient to separate this compound from other matrix components. A typical gradient might start with a low percentage of organic solvent and ramp up to a high percentage to elute the analyte.
-
-
MS/MS Method (MRM):
-
Set the mass spectrometer to operate in positive ion MRM mode.
-
Input the precursor ion (Q1) for this compound.
-
Input the product ions (Q3) for the primary (quantitative) and secondary (qualifier) transitions.
-
For each transition, enter the previously determined optimal collision energy, as well as optimized declustering potential and cell exit potential.
-
-
Data Acquisition and Analysis:
-
Acquire data for the calibration standards and the unknown samples.
-
Integrate the peak areas for the quantitative MRM transition of this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference/Note |
| Precursor Ion (Q1) | [M+H]+ of this compound | Calculated based on molecular formula |
| Product Ion (Q3) - Quantitative | [M+H - 507]+ | Characteristic neutral loss for acyl-CoAs[1][4] |
| Product Ion (Q3) - Qualifier | 428.1 | Corresponds to the adenosine diphosphate (B83284) fragment[1] |
| Collision Energy (CE) | 20 - 50 eV | This is a typical range and should be optimized for the specific instrument and analyte. |
| Declustering Potential (DP) | 50 - 150 V | Instrument-dependent, requires optimization. |
| Cell Exit Potential (CXP) | 5 - 20 V | Instrument-dependent, requires optimization. |
Visualizations
Caption: LC-MS/MS workflow for the analysis of this compound.
Caption: Logical workflow for collision energy optimization.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Jasmonate Pathway Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chromatographic separation of jasmonate pathway metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the chromatographic analysis of jasmonates?
A1: The most prevalent issues include poor peak resolution, peak tailing, retention time shifts, and ion suppression due to matrix effects.[1][2][3] These problems can lead to inaccurate quantification and poor reproducibility.[2]
Q2: Why is peak tailing a significant problem in jasmonic acid analysis?
A2: Peak tailing, where a peak is asymmetrical with a broader latter half, can severely compromise results.[2] It leads to reduced resolution between adjacent peaks and can cause errors in peak integration, resulting in inaccurate quantification of jasmonate concentrations.[2]
Q3: What causes ion suppression (matrix effect) and how can it be mitigated?
A3: Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, reducing its signal.[1] To mitigate this, you can:
-
Use Internal Standards: Spiking samples with stable isotope-labeled internal standards (e.g., D6-JA) can help correct for matrix effects.[1]
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds like photosynthetic pigments.[1]
-
Dilute the Sample: If the assay has high sensitivity, diluting the sample can reduce the concentration of matrix components.[1]
Q4: Which analytical techniques are most suitable for jasmonate quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the rapid and accurate measurement of jasmonates and their amino acid conjugates.[4] While gas chromatography-mass spectrometry (GC-MS) has been traditionally used, it may require derivatization and can be challenging for separating certain jasmonates.[4][5][6]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered during the chromatographic separation of jasmonates.
Guide 1: Poor Peak Resolution
Poor peak resolution, or the co-elution of analytes, is a frequent challenge. The goal is to achieve baseline resolution where the detector signal returns to the baseline between peaks.[7]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) increases the retention time and can improve the separation of closely eluting peaks.[8]
-
pH Adjustment: For acidic compounds like jasmonic acid, the mobile phase pH should be optimized to ensure a consistent ionization state, which can prevent peak tailing and improve resolution.[2] Using additives like formic acid or acetic acid is common.[1]
-
-
Adjust Flow Rate:
-
Evaluate the Column:
-
Particle Size: Columns with smaller particle sizes offer higher efficiency and better resolution.[8][10]
-
Column Length: Increasing the column length can also enhance separation.[9][10]
-
Stationary Phase: Consider a different stationary phase chemistry if optimizing the mobile phase does not yield satisfactory results.[10]
-
-
Control Column Temperature:
-
Lowering the column temperature can increase retention and improve resolution, though it will also lengthen the run time.[7]
-
Guide 2: Peak Tailing
Peak tailing is often observed for acidic compounds like jasmonic acid in reverse-phase HPLC.
Troubleshooting Steps:
-
Assess Peak Shape: First, quantify the tailing by calculating the Asymmetry Factor (As) or Tailing Factor (Tf). A value greater than 1.2 suggests a problem that needs addressing.[2]
-
Check for Secondary Interactions: Unwanted interactions between jasmonic acid and active sites on the stationary phase (e.g., residual silanol (B1196071) groups) are a common cause.[2]
-
Solution: Use a column with end-capping or a different stationary phase.
-
-
Optimize Mobile Phase pH: If the pH is not optimal, jasmonic acid may exist in both ionized and non-ionized forms, leading to mixed-mode retention and peak tailing.[2]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of jasmonic acid to ensure it is in a single protonated state.
-
-
Investigate Column and System Issues:
-
Review Sample Preparation:
Guide 3: Retention Time Shifts
Inconsistent retention times can lead to misidentification of compounds.
Troubleshooting Steps:
-
Check Mobile Phase Preparation:
-
Inspect the HPLC/UPLC System:
-
Examine the Column:
-
Column degradation over time can lead to changes in retention.[3]
-
Data Presentation: Typical Chromatographic Parameters
This table summarizes typical parameters for the LC-MS/MS analysis of jasmonates, compiled from various protocols.
| Parameter | Typical Value/Condition | Source(s) |
| Chromatography System | UPLC or HPLC | [1] |
| Column | Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | [1][13] |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid | [1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid | [1] |
| Gradient Elution | Start with a low percentage of B (e.g., 30-40%) and ramp up to a high percentage (e.g., 95-100%) over 10-20 minutes. | [1] |
| Flow Rate | 0.5 - 1.0 mL/min | [1][14] |
| Injection Volume | 5 - 10 µL | [1] |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode. | [1] |
Experimental Protocols
Protocol 1: Jasmonate Extraction from Plant Tissue
This protocol provides a general method for extracting jasmonates from plant tissue for LC-MS/MS analysis.[1][15]
Materials:
-
Fresh plant tissue (20-100 mg)[15]
-
Liquid nitrogen
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)[15]
-
Refrigerated centrifuge (4°C)[15]
-
Extraction Solvent: 80% Acetonitrile or 80% Methanol with 1% Acetic Acid in ultrapure water[15]
-
Internal Standards (e.g., ²H₆-JA, ²H₂-JA-Ile)[15]
-
C18 Solid-Phase Extraction (SPE) cartridges[15]
-
SPE Wash Solution: 1% Acetic Acid in ultrapure water[15]
-
SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid[15]
-
Reconstitution Solvent: Match the initial mobile phase of the LC-MS/MS method[15]
Procedure:
-
Sample Collection and Homogenization:
-
Extraction:
-
Transfer the frozen powder to a microcentrifuge tube.
-
Add 1 mL of ice-cold Extraction Solvent containing the appropriate concentration of internal standards.[15]
-
Incubate on a shaker or rotator for 30 minutes at 4°C.[15]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet debris.[1]
-
Carefully transfer the supernatant to a new tube.[1]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Sample Preparation for Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of the Reconstitution Solvent.[15]
-
Vortex briefly and centrifuge to pellet any insoluble debris.[15]
-
Transfer the final sample to an HPLC vial for LC-MS/MS analysis.[1]
-
Visualizations
Jasmonate Signaling Pathway
The canonical jasmonate signaling pathway is initiated by the conversion of jasmonic acid (JA) to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[15] This molecule facilitates the interaction between the F-box protein COI1 and JAZ repressor proteins.[15] This interaction leads to the degradation of JAZ proteins, releasing transcription factors like MYC2, which then activate the expression of JA-responsive genes.[15]
Caption: Core components of the JA signaling cascade.
Experimental Workflow for Jasmonate Analysis
This diagram outlines the general workflow from sample collection to data analysis for jasmonate profiling experiments.
Caption: General workflow for jasmonate extraction and analysis.
Troubleshooting Logic for Poor Peak Resolution
This diagram illustrates a logical workflow for troubleshooting poor peak resolution in chromatography.
Caption: A logical workflow for troubleshooting peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromtech.com [chromtech.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 13. Bioproduction and extraction of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 3-Oxo-OPC8-CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
The quantification of 3-oxo-12-hydroxy-octadeca-10,15-dienoyl-CoA (3-Oxo-OPC8-CoA), a key intermediate in the biosynthesis of jasmonates, is critical for understanding plant defense mechanisms and related signaling pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for the sensitive and specific measurement of such lipid mediators.
This guide provides a comprehensive overview of a proposed LC-MS/MS method for the quantification of this compound, benchmarked against alternative analytical approaches. The performance data presented is based on established methodologies for similar acyl-CoA thioesters and jasmonates, providing a robust framework for method validation.
Comparison of Analytical Methods
The choice of analytical technique is pivotal for achieving the desired sensitivity, specificity, and throughput. Below is a comparison of a proposed LC-MS/MS method with other common techniques for the analysis of CoA esters.
| Parameter | Proposed LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1–10 fmol | 100–200 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5–50 fmol | ~1 nmol (LC/MS-based)[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (%RSD) | <15% | <15% | <20% |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
| Matrix Effect | Potential for ion suppression/enhancement | Low | Low |
Experimental Protocols
A robust and reliable analytical method begins with meticulous experimental design. The following sections detail the proposed protocols for the LC-MS/MS-based quantification of this compound.
Sample Preparation (Solid-Phase Extraction - SPE)
Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte.
-
Homogenization: Homogenize 50-100 mg of plant tissue in a suitable extraction solvent (e.g., acetonitrile/methanol (B129727)/water mixture)[2][3].
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound with 1 mL of methanol or an appropriate solvent mixture.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
Chromatographic separation is optimized to resolve the analyte from other matrix components.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1].
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over a suitable time to ensure separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS)
MS/MS provides the high specificity and sensitivity required for quantification at low concentrations.
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as CoA esters ionize efficiently in this mode[4].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version) must be determined by direct infusion of standards. The fragmentation of the CoA moiety often yields characteristic product ions[5].
-
Collision Energy: Optimized for each MRM transition to maximize signal intensity.
Method Validation Parameters
Validation ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. The following parameters should be assessed according to regulatory guidelines such as those from the FDA[6][7][8].
| Parameter | Acceptance Criteria |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte in blank matrix. Interference should be <20% of the LLOQ response[7][9]. |
| Linearity | R² ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of nominal values (±20% at LLOQ)[7]. |
| Accuracy & Precision | Within-run and between-run precision (%RSD) should not exceed 15% (20% at LLOQ). Accuracy should be within 85-115% of nominal values (80-120% at LLOQ)[7]. |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision and accuracy. Analyte signal should be at least 5-10 times the signal of a blank sample[9]. |
| Recovery | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. |
Visualizations
Signaling Pathway and Workflow Diagrams
Diagrams generated using Graphviz (DOT language) illustrate key processes.
Caption: Simplified jasmonate biosynthesis pathway highlighting this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. nalam.ca [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Molecules: Contrasting the Signaling Roles of OPDA and the Metabolic Intermediate 3-Oxo-OPC8-CoA
An objective comparison for researchers, scientists, and drug development professionals.
In the intricate world of plant signaling, the jasmonate pathway stands as a critical regulator of growth, development, and defense. Within this pathway, a fascinating dichotomy exists between molecules that act as potent signals and those that serve as transient metabolic intermediates. This guide provides a comprehensive comparison of 12-oxo-phytodienoic acid (OPDA), a well-established signaling molecule, and 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), an intermediate in jasmonic acid (JA) biosynthesis. While both are integral to the jasmonate cascade, their functional roles diverge significantly. This analysis, supported by experimental data, aims to clarify their distinct contributions to plant biology.
At a Glance: Key Differences
| Feature | This compound | OPDA (12-oxo-phytodienoic acid) |
| Primary Role | Metabolic intermediate in JA biosynthesis | Signaling molecule and JA precursor |
| Signaling Activity | No evidence of independent signaling activity | Well-documented, both COI1-dependent and -independent |
| Cellular Location of Function | Peroxisome | Chloroplast, nucleus, and other cellular compartments |
| Key Interacting Proteins | 3-ketoacyl-CoA thiolase (KAT) | Cyclophilin 20-3 (CYP20-3), TGA transcription factors |
| Biological Processes Influenced | Jasmonic acid synthesis | Plant defense, seed germination, root growth, thermotolerance |
The Signaling Powerhouse: OPDA
12-oxo-phytodienoic acid (OPDA) is a cyclopentenone oxylipin synthesized in the chloroplast from α-linolenic acid.[1] While it serves as the precursor for the biosynthesis of jasmonic acid (JA) and its bioactive conjugate JA-isoleucine (JA-Ile), extensive research has revealed that OPDA possesses its own distinct signaling functions, independent of its conversion to JA.[2][3]
COI1-Independent Signaling
A significant facet of OPDA's activity is its ability to regulate gene expression and physiological responses without the need for the F-box protein CORONATINE INSENSITIVE 1 (COI1), the receptor for JA-Ile.[4][5] This COI1-independent pathway is considered an ancient signaling mechanism.[6]
Key COI1-Independent Roles of OPDA:
-
Plant Defense: OPDA can induce defense responses against certain pathogens and insects even in plants unable to synthesize JA.[7]
-
Seed Germination: OPDA, in synergy with abscisic acid (ABA), inhibits seed germination, a process that does not require COI1.[8]
-
Thermotolerance: OPDA signaling contributes to a plant's ability to withstand heat stress through a COI1-independent mechanism.[6]
COI1-Dependent Signaling
In addition to its independent roles, some of OPDA's effects are mediated through components of the canonical JA signaling pathway, including COI1.[7] This highlights the complexity and interconnectedness of jasmonate signaling.
Molecular Mechanisms of OPDA Signaling
The signaling activity of OPDA is attributed to its reactive α,β-unsaturated carbonyl group. This feature allows OPDA to interact with and modify specific proteins, thereby initiating downstream responses. One key interactor is Cyclophilin 20-3 (CYP20-3), which is involved in mediating OPDA's effects on cellular redox status and gene expression.[3] OPDA also influences the activity of TGA transcription factors, which play a role in regulating the expression of detoxification and stress response genes.[7]
The Metabolic Workhorse: this compound
In stark contrast to the multifaceted signaling roles of OPDA, this compound is currently understood to be a transient metabolic intermediate with no known independent signaling function. Its existence is confined to the peroxisome, where the final steps of JA biosynthesis occur.
Role in Jasmonic Acid Biosynthesis
Following its synthesis in the chloroplast, OPDA is transported to the peroxisome. There, it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[9] This molecule is then activated to its coenzyme A (CoA) ester, OPC-8:0-CoA.
The conversion of OPC-8:0-CoA to JA involves three cycles of β-oxidation. This compound is an intermediate in the first of these cycles. It is formed from OPC-8:0-CoA through the sequential action of acyl-CoA oxidase (ACX) and a multifunctional protein (MFP). Subsequently, this compound serves as the substrate for the enzyme 3-ketoacyl-CoA thiolase (KAT), which cleaves off a two-carbon unit to produce OPC-6:0-CoA.[9][10][11] This cycle repeats twice more to ultimately yield JA.
To date, there is no scientific literature suggesting that this compound accumulates to significant levels or that it interacts with any signaling components to modulate gene expression or physiological responses. Its primary and, as far as is known, sole function is to be rapidly converted to the next intermediate in the JA biosynthetic pathway.
Visualizing the Pathways
To illustrate the distinct roles of OPDA and this compound, the following diagrams depict their respective pathways.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Quantification of OPDA and Jasmonate Intermediates by LC-MS/MS
This protocol is essential for determining the endogenous levels of OPDA and other jasmonates in plant tissues, enabling the study of their regulation in response to various stimuli.
-
Sample Preparation: Flash-freeze plant tissue (e.g., 100 mg of Arabidopsis leaves) in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727), 1% acetic acid) containing internal standards (e.g., d5-OPDA, d6-JA). Vortex thoroughly and incubate at 4°C for 1 hour with shaking.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant and wash with water. Elute the compounds with methanol or acetonitrile.
-
LC-MS/MS Analysis: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol). Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). Separation is typically achieved on a C18 column with a gradient of water and acetonitrile, both containing a small percentage of formic acid. Detection and quantification are performed using multiple reaction monitoring (MRM) with specific precursor-product ion transitions for each analyte and internal standard.[12]
Gene Expression Analysis by RT-qPCR
This method allows for the quantification of changes in the expression of specific genes in response to OPDA treatment, providing insights into its signaling pathways.
-
Plant Treatment: Treat plants (e.g., Arabidopsis seedlings grown on agar (B569324) plates) with a solution containing OPDA (e.g., 50 µM) or a mock control.
-
RNA Extraction: Harvest tissue at desired time points, flash-freeze in liquid nitrogen, and extract total RNA using a commercial kit or a TRIzol-based method.
-
DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Subsequently, synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain the synthesized cDNA, gene-specific forward and reverse primers, and a SYBR Green or TaqMan-based master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene of interest and a reference gene (e.g., ACTIN or UBIQUITIN). Calculate the relative gene expression using the ΔΔCt method.[13][14][15]
Conclusion
The comparison between OPDA and this compound clearly illustrates the functional specialization within a single biochemical pathway. OPDA stands out as a versatile signaling molecule with established roles in regulating a wide array of physiological processes, acting through both COI1-dependent and -independent mechanisms. Its biological activity is a subject of ongoing and fruitful research. In contrast, this compound is a transient metabolic intermediate whose existence is defined by its position within the β-oxidation spiral of JA biosynthesis. There is currently no evidence to suggest that it functions as a signaling molecule. For researchers in plant biology and drug development, understanding these fundamental differences is crucial for accurately interpreting experimental data and for designing targeted approaches to modulate plant growth and defense. Future research may yet uncover unexpected roles for the intermediates of JA biosynthesis, but as it stands, OPDA is the clear signaling entity, while this compound remains a stepping stone on the path to jasmonic acid.
References
- 1. Quantitation of the octadecanoid 12-oxo-phytodienoic acid, a signalling compound in plant mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OPDA-Ile – a new JA-Ile-independent signal? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Another JA/COI1-independent role of OPDA detected in tomato embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Ancient COI1-Independent Function for Reactive Electrophilic Oxylipins in Thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGA transcription factors and jasmonate-independent COI1 signalling regulate specific plant responses to reactive oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Insights into the Jasmonate Signaling in Basal Land Plant Revealed by the Multi-Omics Analysis of an Antarctic Moss Pohlia nutans Treated with OPDA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Comparative Guide to the Cross-Talk Between Jasmonate and Salicylic Acid Signaling
For Researchers, Scientists, and Drug Development Professionals
The intricate network of plant hormone signaling is critical for orchestrating appropriate responses to environmental cues, particularly pathogen and herbivore attacks. Two of the most crucial defense hormones, salicylic (B10762653) acid (SA) and jasmonic acid (JA), often exhibit a mutually antagonistic relationship. This guide provides a detailed comparison of the cross-talk between the JA biosynthesis pathway, which involves the intermediate 3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC8)-CoA, and the SA signaling cascade. Understanding these interactions is paramount for developing novel strategies to enhance plant immunity.
Overview of the Signaling Pathways
The Jasmonic Acid (JA) Biosynthesis and Signaling Pathway
Jasmonic acid synthesis is initiated in the chloroplast and completed in the peroxisome. A key step involves the reduction of 12-oxophytodienoic acid (OPDA) to OPC-8 by the enzyme 12-oxophytodienoate reductase 3 (OPR3).[1] OPC-8 is then activated to its CoA ester, 3-Oxo-OPC8-CoA, and undergoes three cycles of β-oxidation to yield JA.[1] Notably, an OPR3-independent bypass exists where OPDA can be converted to JA via 4,5-didehydrojasmonate (4,5-ddh-JA) and the action of OPR2.[1][2][3]
In the nucleus, the bioactive form of JA, jasmonoyl-isoleucine (JA-Ile), is perceived by a co-receptor complex consisting of CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[4][5] This binding targets JAZ proteins for degradation by the 26S proteasome, releasing transcription factors (TFs) like MYC2, ETHYLENE (B1197577) INSENSITIVE3 (EIN3), and OCTADECANOID-RESPONSIVE ARABIDOPSIS59 (ORA59) to activate JA-responsive genes.[5][6][7]
Caption: Simplified Jasmonate (JA) Biosynthesis and Signaling Pathway.
The Salicylic Acid (SA) Signaling Pathway
Salicylic acid is a phenolic compound crucial for inducing resistance against biotrophic and hemibiotrophic pathogens.[1][8] Upon SA accumulation, the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is activated.[9] In its inactive state, NPR1 exists as an oligomer in the cytoplasm. SA accumulation triggers redox changes that monomerize NPR1, allowing it to translocate to the nucleus.[10][11] In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of SA-responsive defense genes, such as PATHOGENESIS-RELATED GENE 1 (PR-1).[9][12]
Caption: Simplified Salicylic Acid (SA) Signaling Pathway.
Molecular Mechanisms of SA-JA Cross-Talk
The antagonism between SA and JA is a well-documented phenomenon that allows plants to prioritize one defense strategy over another.[13] SA primarily suppresses the JA signaling pathway at the transcriptional and post-transcriptional levels.[10][14]
Key Interaction Points:
-
Downstream of COI1-JAZ: SA-mediated suppression of JA signaling occurs downstream of the JA receptor complex. SA does not prevent the JA-induced degradation of JAZ repressors.[4][7][15]
-
Targeting Transcription Factor ORA59: A primary mechanism of SA antagonism is the induced degradation of the ORA59 protein, a key transcriptional activator of JA-responsive defense genes like PLANT DEFENSIN 1.2 (PDF1.2).[7][10][11][15]
-
Role of EIN3/EIL1: The SA-induced degradation of ORA59 is dependent on the ethylene signaling transcription factors EIN3 and its homolog EIL1.[16][17][18] EIN3 physically interacts with ORA59, targeting it for degradation by the 26S proteasome.[16][19][20]
-
NPR1-Dependent Suppression: The regulatory protein NPR1 is essential for the SA-mediated suppression of JA-responsive genes.[12][21] This function can be mediated by NPR1 in the cytosol, independent of its nuclear role in activating PR genes.[12]
-
Induction of Negative Regulators: SA can induce the expression of transcriptional repressors, such as certain WRKY transcription factors (e.g., WRKY70), which in turn suppress JA-responsive genes.[6][8][14]
Caption: SA-JA Cross-Talk Mechanism via ORA59 Degradation.
Quantitative Experimental Data
The antagonistic effect of SA on JA signaling has been quantified through gene expression and protein stability assays. The data below is a synthesis from studies on Arabidopsis thaliana.
Table 1: Effect of SA and JA on PDF1.2 Gene Expression
This table summarizes the relative expression of the JA-responsive marker gene PDF1.2 in wild-type (WT) and ein3 eil1 mutant plants 24 hours after hormone treatment. Expression is normalized to mock-treated WT plants.
| Genotype | Treatment | Relative PDF1.2 Expression (Fold Change) | Key Finding |
| Wild-Type (WT) | Mock | 1.0 | Baseline expression |
| Wild-Type (WT) | JA (50 µM) | ~150 | Strong induction by JA |
| Wild-Type (WT) | SA (1 mM) | ~0.5 | Slight repression by SA |
| Wild-Type (WT) | JA + SA | ~20 | SA strongly suppresses JA-induced expression[19] |
| ein3 eil1 | JA | ~30 | JA induction is significantly reduced without EIN3/EIL1 |
| ein3 eil1 | JA + SA | ~25 | SA-mediated suppression is largely abolished[17][19] |
Data synthesized from findings reported in He et al. (2017).[17][19]
Table 2: Effect of SA and JA on ORA59 Protein Abundance
This table shows the relative abundance of ORA59 protein, measured via a 35S:ORA59-LUC (luciferase) reporter system, in WT and ein3 eil1 mutant backgrounds 24 hours after hormone treatment.
| Genotype | Treatment | Relative ORA59-LUC Intensity | Key Finding |
| Wild-Type (WT) | Mock | 100% | Baseline protein level |
| Wild-Type (WT) | JA (50 µM) | ~180% | JA treatment increases ORA59 protein abundance[18] |
| Wild-Type (WT) | SA (1 mM) | ~60% | SA treatment reduces ORA59 protein abundance[18] |
| Wild-Type (WT) | JA + SA | ~90% | SA antagonizes the JA-mediated increase in ORA59[18] |
| ein3 eil1 | JA | ~170% | JA still increases ORA59 levels |
| ein3 eil1 | JA + SA | ~165% | SA fails to reduce ORA59 abundance without EIN3/EIL1[18] |
Data synthesized from findings reported in He et al. (2017).[18]
Key Experimental Protocols
The following are summarized protocols for key experiments used to investigate SA-JA cross-talk.
1. Plant Growth and Hormone Treatment
-
Plant Material: Arabidopsis thaliana seeds (e.g., Col-0 for wild-type, and relevant mutant lines like ein3 eil1) are surface-sterilized and sown on Murashige and Skoog (MS) medium or directly in soil.
-
Growth Conditions: Plants are grown under controlled conditions, typically a 10-hr light/14-hr dark cycle at 22°C.
-
Treatment: Four to five-week-old plants are treated by spraying the leaves until runoff with solutions of 1 mM SA, 50 µM Methyl Jasmonate (MeJA), or a combination of both. A mock treatment (containing the solvent, e.g., 0.015% Silwet L-77) is used as a control.
-
Harvesting: Leaf tissue is harvested at specified time points (e.g., 24 hours) post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C.[19][21]
2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from frozen leaf tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove genomic DNA contamination.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
qRT-PCR: The reaction is performed using a real-time PCR system with SYBR Green master mix. Gene-specific primers for target genes (PDF1.2, ORA59) and a reference gene (e.g., ACTIN2 or UBQ5) are used. Relative gene expression is calculated using the 2-ΔΔCt method.
3. In Vivo Luciferase Assay for Protein Abundance
-
Transgenic Lines: Arabidopsis lines stably expressing a construct where the protein of interest (e.g., ORA59) is fused to a luciferase (LUC) reporter under the control of a constitutive promoter (e.g., 35S) are required.[18]
-
Hormone Treatment: Seedlings are grown on MS plates and then transferred to liquid MS medium containing the respective hormones (SA, JA, or combination) for the desired duration (e.g., 24 hours).
-
Imaging: Before imaging, seedlings are sprayed with a D-luciferin solution (e.g., 1 mM). Luminescence is captured using a sensitive CCD camera system.
-
Quantification: The intensity of the luminescence signal, which correlates with the abundance of the fusion protein, is quantified using image analysis software.[18]
Caption: General Experimental Workflow for Studying SA-JA Crosstalk.
References
- 1. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An OPR3-independent pathway uses 4,5-didehydrojasmonate for jasmonate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An OPR3-independent pathway uses 4,5-didehydrojasmonate for jasmonate synthesis. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | How salicylic acid takes transcriptional control over jasmonic acid signaling [frontiersin.org]
- 11. How salicylic acid takes transcriptional control over jasmonic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NPR1 Modulates Cross-Talk between Salicylate- and Jasmonate-Dependent Defense Pathways through a Novel Function in the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. Salicylic acid suppresses jasmonic acid signaling downstream of SCFCOI1-JAZ by targeting GCC promoter motifs via transcription factor ORA59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ORA59 and EIN3 interaction couples jasmonate-ethylene synergistic action to antagonistic salicylic acid regulation of PDF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ORA59 and EIN3 interaction couples jasmonate-ethylene synergistic action to antagonistic salicylic acid regulation of PDF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Multiple levels of crosstalk in hormone networks regulating plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Oxo-OPC8-CoA Levels: A Proposed Framework for Interspecies Investigation
A comprehensive guide for researchers detailing a proposed framework for the comparative analysis of 3-Oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) levels across different plant species. This document outlines the necessary experimental protocols, data presentation formats, and key signaling pathways to facilitate such a study, addressing a current knowledge gap in plant biology.
Data Presentation
To ensure clear and concise comparison of this compound levels, all quantitative data should be summarized in a structured table. This table should include details of the plant species, the tissue type analyzed, the experimental conditions, the measured this compound levels, and the statistical analysis.
Table 1: Hypothetical Comparative Analysis of this compound Levels in Different Plant Species
| Plant Species | Family | Tissue | Condition | This compound Level (pmol/g FW) | Standard Deviation |
| Arabidopsis thaliana | Brassicaceae | Rosette Leaves | Control | 15.2 | ± 2.1 |
| Arabidopsis thaliana | Brassicaceae | Rosette Leaves | Wounded | 45.8 | ± 5.7 |
| Nicotiana tabacum | Solanaceae | Leaves | Control | 10.5 | ± 1.8 |
| Nicotiana tabacum | Solanaceae | Leaves | Wounded | 32.1 | ± 4.3 |
| Oryza sativa | Poaceae | Seedlings | Control | 8.9 | ± 1.5 |
| Oryza sativa | Poaceae | Seedlings | Wounded | 25.4 | ± 3.9 |
| Zea mays | Poaceae | Leaves | Control | 7.2 | ± 1.1 |
| Zea mays | Poaceae | Leaves | Wounded | 21.7 | ± 3.2 |
FW: Fresh Weight
Experimental Protocols
A detailed methodology is crucial for reproducible and comparable results. The following protocol for the extraction and quantification of this compound is based on established methods for acyl-CoA analysis in plants.[1][2]
1. Plant Material and Treatment:
-
Grow different plant species under controlled standardized conditions (e.g., photoperiod, temperature, light intensity).
-
For wounding experiments, mechanically damage the desired tissue (e.g., leaves) and harvest at specific time points post-wounding.
-
Harvest untreated tissue as a control.
-
Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until extraction.
2. Extraction of Acyl-CoAs:
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen.
-
Extract the acyl-CoAs using an appropriate extraction buffer (e.g., a solution containing isopropanol, a phosphate (B84403) buffer, and an acidic component to inhibit enzymatic activity).
-
Include internal standards for quantification.
-
Centrifuge the extract to pellet cell debris.
-
Collect the supernatant containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the crude extract.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
Dry the eluate under a stream of nitrogen.
4. Quantification by LC-MS/MS:
-
Reconstitute the dried sample in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
-
Separate the acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC).
-
Detect and quantify this compound using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.[1]
-
Identify this compound based on its specific precursor-to-product ion transition and retention time compared to a synthesized standard.
Signaling Pathway and Experimental Workflow Visualization
Jasmonic Acid Biosynthesis Pathway
This compound is a key intermediate in the biosynthesis of jasmonic acid (JA), a critical plant hormone involved in defense and development.[3][4] The pathway begins in the chloroplast and concludes in the peroxisome.
References
- 1. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Emerging Potential of 3-Oxo-OPC8-CoA as a Plant Stress Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early and accurate detection of stress in plants is paramount for ensuring agricultural productivity and for the development of stress-tolerant crop varieties. While several biomarkers for plant stress have been established, the quest for more sensitive and specific indicators continues. This guide provides a comparative analysis of 3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), an intermediate in the jasmonic acid (JA) biosynthesis pathway, as a potential biomarker for plant stress. We compare it with established biomarkers, provide supporting data from existing literature, and detail experimental protocols for its validation.
The Jasmonic Acid Pathway and its Role in Stress Response
Jasmonic acid and its precursors, collectively known as jasmonates, are lipid-derived hormones that play a crucial role in regulating plant responses to a wide range of biotic and abiotic stresses.[1] The biosynthesis of JA is a well-characterized pathway that is initiated in the chloroplasts and completed in the peroxisomes. Stress signals activate a cascade of enzymatic reactions, leading to the accumulation of JA and other signaling molecules.
Diagram of the Jasmonic Acid Biosynthesis Pathway
Comparative Analysis of Plant Stress Biomarkers
The ideal biomarker for plant stress should exhibit a rapid and significant change in concentration in response to stress, be specific to the stress type, and be reliably quantifiable. Here, we compare the potential of this compound with other well-established biomarkers.
| Biomarker | Class | Rationale for Use as a Biomarker | Advantages | Disadvantages |
| This compound | Jasmonate Pathway Intermediate | As a direct precursor to jasmonic acid via β-oxidation, its levels are expected to rise upon the activation of the stress-induced JA pathway. Mutants deficient in the enzyme that processes its de-esterified form (OPC-8:0) show altered stress responses.[2][3] | Potentially more sensitive to the initial activation of the JA pathway than JA itself. Specific to the jasmonate signaling cascade. | Not yet directly validated as a biomarker. Quantitative data on its accumulation under various stresses is limited. Specific analytical standards may not be commercially available. |
| 12-oxo-phytodienoic acid (OPDA) | Jasmonate Pathway Intermediate | Accumulates under stress and has been shown to have its own signaling functions independent of JA, regulating a unique set of genes.[4] It is a key regulator of seed germination under stress.[5] | Acts as a signaling molecule itself, providing a broader view of the stress response. Often accumulates to higher levels than JA under certain stress conditions. | Its dual role as a precursor and a signaling molecule can complicate the interpretation of its levels. |
| Jasmonic Acid (JA) | Phytohormone | The end-product of the jasmonate pathway, known to accumulate under a wide range of biotic and abiotic stresses and to activate defense gene expression.[1] | Well-established as a stress hormone. Commercially available standards and established analytical methods. | Accumulation can be transient. Its signaling is complex and involves crosstalk with other hormones. |
| Abscisic Acid (ABA) | Phytohormone | A key hormone in regulating responses to abiotic stresses, particularly drought, by controlling stomatal closure and gene expression. | A well-validated and widely used biomarker for abiotic stress. Strong correlation with drought tolerance. | Less specific for biotic stress. Its levels can be influenced by developmental processes. |
| Proline | Amino Acid | Accumulates to high levels in plants under various environmental stresses, acting as an osmoprotectant and an antioxidant. | Easy and inexpensive to quantify using spectrophotometric methods. High levels of accumulation under stress. | Not specific to any particular stress. Its role as a primary stress indicator versus a consequence of stress is debated.[6] |
Quantitative Data on Biomarker Accumulation Under Stress
The following table summarizes representative data from the literature on the accumulation of various stress biomarkers in response to drought. The data for this compound is presented as a hypothetical projection based on its position in the JA biosynthesis pathway, as direct quantitative data is currently scarce in published literature.
| Biomarker | Plant Species | Stress Type | Fold Change (Stressed vs. Control) | Reference |
| This compound (Hypothetical) | Arabidopsis thaliana | Drought | 5 - 15 | - |
| 12-oxo-phytodienoic acid (OPDA) | Arabidopsis thaliana | Drought | ~10 | [7] |
| Jasmonic Acid (JA) | Glycine max (Soybean) | Water deficit | ~5 | [8] |
| Abscisic Acid (ABA) | Vitis vinifera (Grapevine) | Drought | >20 | [9] |
| Proline | Triticum aestivum (Wheat) | Drought | >100 | [6] |
Note: The fold changes are approximate and can vary significantly depending on the plant species, the severity and duration of the stress, and the specific experimental conditions. The hypothetical data for this compound is based on the assumption that as a direct precursor to JA, its accumulation would be significant but potentially less pronounced than the end-product or other major signaling molecules like OPDA. Further experimental validation is required.
Experimental Protocols
Quantification of this compound and other Jasmonates by LC-MS/MS
This protocol is a proposed method based on established procedures for acyl-CoA and jasmonate analysis.
a. Sample Preparation
-
Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Accurately weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid) containing a known amount of a suitable internal standard (e.g., deuterated JA or a commercially available non-endogenous acyl-CoA).
-
Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to separate the analytes of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode for acyl-CoAs and negative ion mode for jasmonates.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Proposed MRM Transitions for this compound (Positive Ion Mode):
-
Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺. The exact mass of this compound needs to be calculated.
-
Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the loss of the acyl chain, resulting in a fragment corresponding to the CoA moiety.
c. Data Analysis
-
Quantify the concentration of each analyte by comparing the peak area of the analyte to that of the internal standard and using a standard curve generated with authentic standards.
Workflow for Biomarker Validation
Conclusion and Future Directions
The analysis of the jasmonate biosynthesis pathway strongly suggests that this compound is a promising candidate for a specific and sensitive biomarker for plant stress. Its position as a direct precursor to the later stages of JA synthesis makes it a potentially early indicator of stress-induced metabolic changes. However, direct experimental validation is crucial.
Future research should focus on:
-
Quantitative Profiling: Performing targeted metabolomic studies to accurately quantify the levels of this compound in various plant species under a range of biotic and abiotic stresses.
-
Comparative Analysis: Directly comparing the performance of this compound with established biomarkers like OPDA, JA, ABA, and proline in terms of sensitivity, specificity, and correlation with stress intensity.
-
Protocol Optimization: Developing and validating a robust and standardized LC-MS/MS protocol for the routine quantification of this compound in plant tissues.
By undertaking these validation studies, the scientific community can ascertain the true potential of this compound as a valuable tool in plant stress research and for the development of more resilient crops.
References
- 1. Plant Acyl-CoA-Binding Proteins—Their Lipid and Protein Interactors in Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA measurements in plants suggest a role in regulating various cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Drought Stress Effects on Traditional and Modern Apple Cultivars [mdpi.com]
- 7. Applications of Multiple Reaction Monitoring to Clinical Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Oxo-OPC8-CoA and Jasmonic Acid on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of 3-Oxo-OPC8-CoA and jasmonic acid (JA) in influencing gene expression in plants. While jasmonic acid is a well-established phytohormone with a defined signaling pathway, this compound is a key intermediate in its biosynthesis. This comparison will delve into their distinct roles, supported by experimental data and methodologies.
Introduction
Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that play crucial roles in regulating plant growth, development, and responses to a wide range of biotic and abiotic stresses. The biosynthesis of JA is a multi-step process that occurs in different cellular compartments. 3-Oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (this compound) is a critical intermediate in the peroxisomal β-oxidation stage of JA synthesis. While the signaling functions of JA are extensively studied, the direct effects of this compound on gene expression are less understood and are primarily considered in the context of being a precursor to JA.
Biosynthesis and Signaling Pathways
Jasmonic Acid Biosynthesis
The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome where it is reduced to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). OPC-8:0 is subsequently activated to its CoA ester, OPC-8-CoA, which then enters the β-oxidation spiral. After two cycles of β-oxidation, this compound is formed. The final step in the β-oxidation process is the conversion of this compound to jasmonoyl-CoA, catalyzed by 3-ketoacyl-CoA thiolase (KAT). Jasmonoyl-CoA is then hydrolyzed to release free jasmonic acid.
Jasmonic Acid Signaling
The biologically active form of jasmonate is jasmonoyl-isoleucine (JA-Ile), which is synthesized from JA by the enzyme JAR1. The perception of JA-Ile occurs in the nucleus and is mediated by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) ubiquitin E3 ligase complex. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors by binding to and inhibiting various transcription factors, including MYC2. Upon binding of JA-Ile to the COI1-JAZ co-receptor complex, JAZ proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors releases the transcription factors, allowing them to activate the expression of a wide array of jasmonate-responsive genes.[1][2][3]
Role of this compound
Currently, there is no direct evidence to suggest that this compound acts as an independent signaling molecule. Its primary role appears to be that of a metabolic intermediate in the biosynthesis of JA.[4][5][6] The regulation of the enzymes involved in its formation and conversion, particularly 3-ketoacyl-CoA thiolase (KAT), is a crucial control point in the overall flux of the JA biosynthesis pathway.[2][7][8][9] For instance, the expression of KAT2 in Arabidopsis thaliana is induced by wounding and is essential for the accumulation of JA.[2][10] This indicates that the conversion of this compound is a regulated step, thereby controlling the output of the pathway.
Comparative Effects on Gene Expression
Direct comparative studies on the global gene expression changes induced by this compound versus jasmonic acid are not available. The current understanding is that the transcriptional response observed upon jasmonate signaling is a consequence of the accumulation of the active form, JA-Ile. Therefore, the effects on gene expression are attributed to JA and its derivatives, not to the biosynthetic intermediates like this compound.
However, it is plausible that perturbations in the levels of this compound, for instance through the knockout of the KAT gene, would lead to a significant reduction in JA levels and consequently, a lack of induction of JA-responsive genes.
Jasmonic Acid-Responsive Genes
Treatment of plants with jasmonic acid or its volatile ester, methyl jasmonate (MeJA), leads to large-scale transcriptional reprogramming.[3] These changes in gene expression underpin the diverse physiological responses mediated by jasmonates. High-throughput transcriptomic studies, such as microarray and RNA-sequencing (RNA-seq), have identified hundreds of genes that are either up- or down-regulated by JA.[1][11][12]
The table below summarizes a selection of genes known to be regulated by jasmonic acid in Arabidopsis thaliana, based on publicly available expression data.
| Gene ID | Gene Name | Function | Fold Change (JA vs. Control) | Reference |
| AT2G39940 | COI1 | F-box protein, JA receptor component | ~1.5 - 2.0 | [11] |
| AT1G19180 | JAZ1 | Jasmonate ZIM-domain protein, transcriptional repressor | > 10 | [1] |
| AT1G74950 | JAZ5 | Jasmonate ZIM-domain protein, transcriptional repressor | > 10 | [1] |
| AT1G13320 | MYC2 | bHLH transcription factor, key regulator of JA signaling | ~2.0 - 4.0 | [1] |
| AT5G26920 | VSP2 | Vegetative storage protein, defense-related | > 50 | [1] |
| AT4G31500 | PDF1.2 | Plant defensin (B1577277) 1.2, defense against fungal pathogens | > 100 | [3] |
| AT3G25780 | LOX2 | Lipoxygenase 2, JA biosynthesis | ~5.0 - 10.0 | [1] |
| AT2G06050 | OPR3 | 12-oxophytodienoate reductase 3, JA biosynthesis | ~3.0 - 5.0 | [11] |
| AT1G72520 | JAR1 | Jasmonate resistant 1, synthesizes JA-Ile | ~2.0 - 3.0 | [1] |
| AT3G55970 | ERF1 | Ethylene response factor 1, transcription factor | > 10 | [3] |
Note: Fold changes are approximate and can vary depending on the specific experimental conditions (e.g., tissue type, developmental stage, JA concentration, and duration of treatment).
Experimental Protocols
The following are generalized protocols for studying the effects of jasmonic acid on gene expression using RNA-seq.
1. Plant Growth and Treatment
-
Plant Material: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Treatment: Two-week-old seedlings can be sprayed with a solution of methyl jasmonate (e.g., 100 µM MeJA in 0.01% Tween-20) or a mock solution (0.01% Tween-20).
-
Harvesting: Aerial tissues are harvested at various time points after treatment (e.g., 0, 1, 3, 6, 12, and 24 hours), flash-frozen in liquid nitrogen, and stored at -80°C.
2. RNA Extraction and Quality Control
-
Total RNA is extracted from the harvested tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The integrity and quantity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).
3. RNA-Sequencing (RNA-seq)
-
Library Preparation: RNA-seq libraries are constructed from high-quality total RNA (e.g., using the Illumina TruSeq RNA Sample Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Read Mapping: The processed reads are aligned to the reference genome (e.g., Arabidopsis thaliana TAIR10).
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are differentially expressed between the jasmonate-treated and mock-treated samples.
-
Functional Annotation and Enrichment Analysis: Differentially expressed genes are subjected to functional annotation and gene ontology (GO) enrichment analysis to identify over-represented biological processes, molecular functions, and cellular components.
Conclusion
The comparison between this compound and jasmonic acid in the context of gene expression highlights the difference between a metabolic intermediate and a signaling molecule. While jasmonic acid, in its active form JA-Ile, directly triggers a well-defined signaling cascade leading to massive transcriptional reprogramming, this compound's role is confined to the biosynthesis pathway. The regulation of the enzymatic step that converts this compound to jasmonoyl-CoA is a key control point for the production of the hormonal signal. Future research could explore the potential for feedback regulation by this compound or other intermediates on the biosynthetic enzymes, which would add another layer of complexity to the regulation of jasmonate signaling. For drug development professionals, understanding the key regulatory steps in the biosynthesis of jasmonic acid, including the conversion of this compound, could offer novel targets for modulating plant defense responses and other JA-mediated processes.
References
- 1. Integrated Multi-omic Framework of the Plant Response to Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Architecture and Dynamics of the Jasmonic Acid Gene Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Peroxisomal beta-Oxidation in the Production of Plant Signaling Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of Peroxisomal β-Oxidation in the Production of Plant Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. madsg.com [madsg.com]
- 8. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisomal plant 3-ketoacyl-CoA thiolase structure and activity are regulated by a sensitive redox switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GEO Accession viewer [ncbi.nlm.nih.gov]
- 12. Jasmonate induced alternative splicing responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of different extraction methods for 3-Oxo-OPC8-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Oxo-OPC8-CoA, a key intermediate in the biosynthesis of jasmonates, is crucial for understanding plant defense signaling and for various applications in drug development. The efficiency of the extraction method used to isolate this lipophilic molecule from complex biological matrices is a critical determinant of analytical accuracy. This guide provides a quantitative comparison of two common extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), with supporting data synthesized from studies on similar long-chain acyl-CoAs and oxylipins.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative performance metrics for a representative SPE and LLE method for the extraction of long-chain acyl-CoAs, providing a basis for selecting the most appropriate method for your research needs.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Typical Recovery Rate | 70-80%[1] | Can be higher than SPE, but is highly dependent on the solvent system and analyte polarity[2] |
| Purity of Extract | High (excellent for removing interfering matrix components)[2][3] | Lower (co-extraction of other lipids and matrix components is common)[2] |
| Processing Time | Can be more time-consuming due to multiple steps (conditioning, loading, washing, elution)[2] | Generally faster for a single sample, but can be less amenable to high-throughput applications |
| Reproducibility | Generally high, especially with automated systems[2] | Can be lower due to the potential for incomplete phase separation and emulsion formation[3] |
| Solvent Consumption | Lower[3] | Higher[3] |
| Cost per Sample | Higher (due to the cost of SPE cartridges)[2] | Lower (primarily solvent costs) |
Experimental Protocols
Below are detailed methodologies for the two compared extraction techniques. These protocols are based on established methods for the extraction of long-chain acyl-CoAs and oxylipins from plant tissues.
Method 1: Solid-Phase Extraction (SPE)
This method is adapted from protocols for the purification of long-chain acyl-CoAs and is designed for high purity extracts suitable for sensitive downstream analysis such as mass spectrometry.[1]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 100 mM KH2PO4, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Saturated (NH4)2SO4
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (for conditioning)
-
Ultrapure water
-
Elution Solvent: 80% Acetonitrile in water with 0.1% formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or vacuum concentrator)
Procedure:
-
Sample Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Initial Extraction: To approximately 100 mg of powdered tissue, add 1 mL of ice-cold Extraction Buffer and homogenize thoroughly.
-
Solvent Addition: Add 1 mL of 2-propanol to the homogenate and mix. Then, add 0.25 mL of saturated (NH4)2SO4 and 2 mL of acetonitrile. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper organic phase containing the acyl-CoAs.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Sample Loading: Dilute the collected supernatant with 5 volumes of ultrapure water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 2 mL of Elution Solvent.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for your analytical instrument.
Method 2: Liquid-Liquid Extraction (LLE)
This method is a modification of the Folch extraction, a widely used technique for the extraction of lipids.[4] It is generally faster for a small number of samples but may result in a less pure extract compared to SPE.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass Pasteur pipettes
-
Evaporator
Procedure:
-
Sample Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Solvent Extraction: To approximately 100 mg of powdered tissue, add 3 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.6 mL of 0.9% NaCl solution to the mixture and vortex for another 30 seconds. Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids including this compound, using a glass Pasteur pipette.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for downstream analysis.
Mandatory Visualization
The following diagrams illustrate the jasmonate biosynthesis pathway, providing context for the importance of this compound, and a general workflow for its extraction and analysis.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurorabiomed.com [aurorabiomed.com]
- 4. files.core.ac.uk [files.core.ac.uk]
Comparative Metabolomics of Wild-Type vs. Mutant Plants in the Jasmonate Pathway: A Guide for Researchers
Introduction to Jasmonate Signaling and Metabolomics
Jasmonates (JAs) are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to both biotic and abiotic stresses.[1][2][3] The biosynthesis and signaling pathways of jasmonates are complex and tightly regulated.[1] Comparative metabolomics serves as a powerful tool to investigate the biochemical consequences of genetic mutations within this pathway. By comparing the metabolite profiles of wild-type plants with those of mutants defective in specific steps of JA biosynthesis or signaling, researchers can elucidate gene function, uncover novel metabolic pathways, and identify biomarkers associated with stress responses.[4][5][6] This guide provides an overview of the jasmonate pathway, outlines typical experimental protocols for comparative metabolomics, and presents data on the metabolic perturbations observed in various jasmonate-related mutants.
The Jasmonate Signaling Pathway
The jasmonate signaling cascade is initiated by the biosynthesis of jasmonic acid (JA) and its subsequent conversion to the biologically active form, jasmonoyl-isoleucine (JA-Ile).[7][8] This process begins in the chloroplast and is completed in the peroxisome and cytoplasm.[7][8] In the absence of a stimulus, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors, inhibiting the activity of transcription factors such as MYC2.[2][9][10] Upon stress, the accumulation of JA-Ile promotes the formation of a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and JAZ proteins.[2][9] This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the transcription factors to activate the expression of JA-responsive genes.[7][9][10]
References
- 1. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolome Analysis of Biosynthetic Mutants Reveals a Diversity of Metabolic Changes and Allows Identification of a Large Number of New Compounds in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolome analysis of biosynthetic mutants reveals a diversity of metabolic changes and allows identification of a large number of new compounds in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. portlandpress.com [portlandpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Antibody Specificity for 3-Oxo-OPC8-CoA Detection
Alternative Detection Methods
Besides antibody-based methods, 3-Oxo-OPC8-CoA can be detected and quantified using analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of small molecules. It separates the analyte from a complex mixture, and the mass spectrometer provides structural information and precise quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this method is also highly sensitive and specific but may require derivatization of the analyte to make it volatile.
While these methods offer high accuracy, they require specialized equipment and expertise. Immunoassays, if developed with highly specific antibodies, can offer a high-throughput and more accessible alternative.
Comparative Data on Antibody Performance
Since no commercial antibodies for this compound are readily available, the following table serves as a template for researchers to systematically compare the performance of different antibody candidates (e.g., different hybridoma clones, polyclonal batches, or custom productions). The key parameters to assess are the half-maximal inhibitory concentration (IC50) for the target analyte and the percentage of cross-reactivity with structurally related molecules.
| Antibody Candidate | Target Analyte | IC50 (ng/mL) | Cross-Reactivity with OPC8-CoA (%) | Cross-Reactivity with Jasmonic Acid (%) | Cross-Reactivity with 12-oxo-PDA (%) |
| Antibody A | This compound | Data | Data | Data | Data |
| Antibody B | This compound | Data | Data | Data | Data |
| Antibody C | This compound | Data | Data | Data | Data |
Note: The IC50 value represents the concentration of the analyte that causes a 50% reduction in the assay signal and is a measure of antibody affinity. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of related molecule) x 100%. Lower IC50 values and lower cross-reactivity percentages indicate better antibody performance.
Experimental Protocols
Accurate assessment of antibody specificity is crucial. The following are detailed protocols for key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the most common and effective method for quantifying small molecules and assessing antibody specificity.[1][2]
Principle: In this assay, the sample antigen (this compound) competes with a fixed amount of labeled or coated antigen for binding to a limited amount of antibody. The signal is inversely proportional to the concentration of the antigen in the sample.
Materials:
-
High-binding 96-well microplate
-
Purified this compound standard
-
Anti-3-Oxo-OPC8-CoA antibody
-
This compound conjugated to a carrier protein (e.g., BSA or OVA) for coating, or an enzyme-labeled this compound
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (if the primary antibody is not labeled)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Structurally related molecules for cross-reactivity testing (e.g., OPC8-CoA, Jasmonic Acid, 12-oxo-phytodienoic acid)
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of this compound-protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Competition: In separate tubes, pre-incubate varying concentrations of the this compound standard or sample with a fixed, limited concentration of the primary anti-3-Oxo-OPC8-CoA antibody for 1-2 hours at room temperature.
-
Incubation: Add 100 µL of the pre-incubated antibody-antigen mixture to each well of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three to five times with wash buffer.
-
Secondary Antibody: If using an unlabeled primary antibody, add 100 µL of the appropriate enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate four to five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Cross-Reactivity Assessment: Repeat the competitive ELISA procedure using potential cross-reactants at various concentrations in place of the this compound standard.
Western Blotting for Specificity Assessment
While not ideal for detecting small molecules directly, Western blotting can be adapted to assess antibody specificity by using a protein conjugate of this compound.
Principle: A protein conjugate of this compound and other related haptens are separated by SDS-PAGE, transferred to a membrane, and probed with the anti-3-Oxo-OPC8-CoA antibody. A specific antibody will only bind to the this compound conjugate.
Procedure:
-
Sample Preparation: Prepare samples of different hapten-protein conjugates (e.g., this compound-BSA, OPC8-CoA-BSA, Jasmonic Acid-BSA).
-
SDS-PAGE: Separate the protein conjugates on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-3-Oxo-OPC8-CoA antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
Immunoprecipitation (IP) followed by Mass Spectrometry (MS)
This is a powerful method to confirm the identity of the molecule being captured by the antibody.[3]
Principle: The anti-3-Oxo-OPC8-CoA antibody is used to pull down its target from a complex biological sample. The captured molecule is then eluted and identified using mass spectrometry.
Procedure:
-
Antibody Immobilization: Immobilize the anti-3-Oxo-OPC8-CoA antibody on protein A/G beads.
-
Sample Incubation: Incubate the antibody-bead complex with a biological sample (e.g., plant extract) expected to contain this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound molecules.
-
Elution: Elute the bound molecules from the beads.
-
Analysis by MS: Analyze the eluted sample by LC-MS/MS to confirm the presence and identity of this compound.
Visualizations
Jasmonic Acid Biosynthesis Pathway
The following diagram illustrates the jasmonic acid biosynthesis pathway, highlighting the position of this compound.
References
Safety Operating Guide
Prudent Disposal of 3-Oxo-OPC8-CoA: A Guide for Laboratory Professionals
Immediate Safety Advisory: A specific Safety Data Sheet (SDS) providing detailed disposal procedures for 3-Oxo-OPC8-CoA is not publicly available. In the absence of explicit toxicity and hazard data, this compound must be handled and disposed of with caution, assuming it to be hazardous. The following procedures are based on established best practices for the management of chemical waste in a laboratory setting.
Researchers, scientists, and drug development professionals are advised to treat this compound as a potentially hazardous substance. The primary disposal route should be through your institution's designated hazardous waste management program.
Chemical and Physical Properties
While specific disposal data is unavailable, the known properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C39H62N7O19P3S[1] |
| Molecular Weight | 1057.940 g/mol [1] |
| Chemical Class | Coenzyme A thioester derivative[1] |
| Description | Belongs to the class of 3-oxo-acyl CoAs and is considered a strong basic compound.[2] |
| Use | For research use only. Not for human or veterinary use.[3] |
Step-by-Step Disposal Protocol
This protocol provides a conservative and safe approach for the disposal of this compound, prioritizing personnel and environmental safety.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain.
-
Do not mix this compound with other chemical waste unless compatibility is confirmed.
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, wipes), in a designated hazardous waste container.
3. Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container with a secure screw-on cap.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound," the approximate quantity, and the date of accumulation.
4. Storage:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
6. Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical process for determining the proper disposal route for a chemical with unknown specific hazards like this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
